2-Methoxy-4-(trifluoromethyl)benzyl alcohol
Description
Properties
IUPAC Name |
[2-methoxy-4-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-14-8-4-7(9(10,11)12)3-2-6(8)5-13/h2-4,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEBPFPPZUWWHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601258383 | |
| Record name | 2-Methoxy-4-(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601258383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286441-68-7 | |
| Record name | 2-Methoxy-4-(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=286441-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-4-(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601258383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Methoxy-4-(trifluoromethyl)benzyl alcohol CAS number
An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)benzyl alcohol
Introduction: A Key Intermediate in Modern Chemistry
2-Methoxy-4-(trifluoromethyl)benzyl alcohol, identified by the CAS Number 286441-68-7 , is a highly functionalized aromatic alcohol that has emerged as a critical building block in the synthesis of complex organic molecules.[1][2][3] Its strategic importance lies in the unique combination of a reactive benzyl alcohol moiety, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethyl (CF3) group. This distinct electronic and steric arrangement makes it a valuable intermediate for researchers in drug discovery and agrochemical development.[4]
The presence of the trifluoromethyl group is particularly significant. In medicinal chemistry, the CF3 group is a well-established bioisostere for other groups and is known to enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity by blocking metabolic hotspots and altering the electronic nature of the aromatic ring.[5] This guide provides a comprehensive overview of the properties, synthesis, applications, and safe handling of this versatile compound.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. 2-Methoxy-4-(trifluoromethyl)benzyl alcohol is typically an off-white to light yellow solid or liquid, and its key properties are summarized below.[3]
| Property | Value | Source(s) |
| CAS Number | 286441-68-7 | [1] |
| Molecular Formula | C₉H₉F₃O₂ | [1][4] |
| Molecular Weight | 206.17 g/mol | [2][4] |
| Appearance | Off-white to light yellow Solid / Liquid | [3] |
| Boiling Point | 241.1 ± 40.0 °C (Predicted) | [3] |
| Density | 1.282 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 14.10 ± 0.10 (Predicted) | [3] |
| MDL Number | MFCD04115979 | [4] |
| InChI Key | OHEBPFPPZUWWHD-UHFFFAOYSA-N |
Synthetic Pathways: A Representative Approach
While multiple proprietary methods exist for the synthesis of substituted benzyl alcohols, a common and logical laboratory-scale approach involves the reduction of the corresponding carboxylic acid or aldehyde. This method is reliable and provides high yields of the desired primary alcohol.
Below is a conceptual workflow for a plausible synthesis of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol from its corresponding benzoic acid precursor. The choice of a reducing agent like Lithium Aluminum Hydride (LiAlH₄) is predicated on its efficacy in reducing carboxylic acids to primary alcohols.
Caption: Plausible synthetic workflow for 2-Methoxy-4-(trifluoromethyl)benzyl alcohol.
Experimental Protocol: Reduction of a Benzoic Acid Precursor
This protocol describes a general procedure for the reduction of a substituted benzoic acid to a benzyl alcohol. Note: This is a representative protocol and must be adapted and optimized based on specific laboratory conditions and safety assessments.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), a solution of 2-Methoxy-4-(trifluoromethyl)benzoic acid in an anhydrous ether solvent, such as tetrahydrofuran (THF), is prepared in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser.
-
Cooling: The flask is cooled to 0°C in an ice-water bath.
-
Addition of Reducing Agent: A solution of Lithium Aluminum Hydride (LiAlH₄) in THF is added dropwise to the stirred solution of the carboxylic acid. The addition rate is controlled to maintain the reaction temperature below 10°C. Causality: This slow, cooled addition is critical to manage the highly exothermic nature of the LiAlH₄ reaction and prevent dangerous thermal runaways.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by cooling the flask back to 0°C and slowly adding water, followed by a sodium hydroxide solution, and then more water. Trustworthiness: This specific sequence, known as the Fieser workup, is a self-validating system that safely neutralizes excess LiAlH₄ and results in a granular precipitate of aluminum salts that is easy to filter.
-
Isolation and Purification: The resulting slurry is filtered, and the solid residue is washed with additional THF. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude benzyl alcohol. Further purification can be achieved via column chromatography or distillation.
Applications in Drug Development and Agrochemicals
The true value of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol lies in its utility as a versatile synthetic intermediate.[4] The primary alcohol group is a gateway for a wide range of chemical transformations, allowing for its incorporation into larger, more complex molecular frameworks.[6]
-
Pharmaceutical Synthesis: The benzyl alcohol moiety can be easily oxidized to an aldehyde for use in reductive amination reactions, converted to a leaving group (e.g., benzyl halide) for nucleophilic substitution, or used in etherification and esterification reactions. These are all fundamental transformations in the construction of pharmacologically active molecules.[6][7]
-
Agrochemical Development: In agrochemicals, such as herbicides and fungicides, the trifluoromethyl group often enhances bioactivity and stability.[4][6] This compound serves as a key starting material for creating active ingredients with improved target specificity.[4]
The diagram below illustrates a common synthetic pathway where the alcohol is first oxidized to an aldehyde, which then serves as a precursor for forming an amine—a common functional group in pharmaceuticals.
Caption: Synthetic utility workflow for pharmaceutical intermediate synthesis.
Safety, Handling, and Storage
As with any active chemical reagent, proper handling of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol is paramount for laboratory safety.
-
Hazard Identification: The compound is classified as a warning-level hazard, with specific risks of causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). The corresponding GHS pictogram is GHS07 (exclamation mark).
-
Personal Protective Equipment (PPE): Standard PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, must be worn at all times.[8][9] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[10]
-
First-Aid Measures:
-
Skin Contact: Wash the affected area immediately with plenty of soap and water. If irritation persists, seek medical attention.[8][10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[8][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[8][10]
-
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Recommended storage temperatures can range from 2-8°C to ambient, depending on the supplier.[4]
Conclusion
2-Methoxy-4-(trifluoromethyl)benzyl alcohol is more than just a chemical compound; it is an enabling tool for innovation in science. Its unique trifecta of functional groups provides chemists with a reliable and versatile platform for synthesizing novel molecules with enhanced biological and material properties. A comprehensive understanding of its synthesis, reactivity, and safe handling procedures allows researchers to fully leverage its potential in advancing the fields of medicine and agriculture.
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Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes . dCollection. [Link]
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Mastering Organic Synthesis: The Versatile Role of 4-(Trifluoromethyl)benzyl Alcohol . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. [Link]
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4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD . European Patent Office. [Link]
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Protective effect of 4-Methoxy benzyl alcohol on the neurovascular unit after cerebral ischemia reperfusion injury . PubMed. [Link]
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[2-methoxy-4-(trifluoromethyl)phenyl]methanol physical properties
An In-depth Technical Guide to the Physical Properties of [2-methoxy-4-(trifluoromethyl)phenyl]methanol
Abstract
[2-methoxy-4-(trifluoromethyl)phenyl]methanol (CAS No. 286441-68-7) is a substituted aromatic alcohol of significant interest in synthetic chemistry. Its unique electronic properties, imparted by the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group, make it a valuable intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical sectors.[1] This guide provides a comprehensive overview of its core physical properties, spectroscopic profile, and detailed, field-proven protocols for their experimental determination. The content herein is structured to offer both established data and predictive insights, empowering researchers to handle and utilize this compound with precision and safety.
Chemical Identity and Core Properties
[2-methoxy-4-(trifluoromethyl)phenyl]methanol, also known as 2-methoxy-4-(trifluoromethyl)benzyl alcohol, is a key building block whose utility is defined by its physical characteristics.[1] Understanding these foundational properties is paramount for its effective use in reaction design, process scale-up, and formulation development.
Molecular Structure
The arrangement of the functional groups on the benzene ring dictates the molecule's reactivity, polarity, and intermolecular interactions. The ortho-methoxy group can influence the hydroxyl group's reactivity through steric hindrance and electronic effects, while the para-trifluoromethyl group significantly impacts the overall electron density of the aromatic system.
Caption: Molecular structure of [2-methoxy-4-(trifluoromethyl)phenyl]methanol.
Core Identification Data
A summary of the fundamental identifiers for this compound is presented below. This information is critical for accurate sourcing, cataloging, and regulatory compliance.
| Identifier | Value | Source |
| CAS Number | 286441-68-7 | [1] |
| Molecular Formula | C₉H₉F₃O₂ | [1] |
| Molecular Weight | 206.17 g/mol | [1] |
| Synonym | 2-Methoxy-4-(trifluoromethyl)benzyl alcohol | [1] |
| MDL Number | MFCD04115979 | [1] |
Key Physical Properties
While specific experimental data for [2-methoxy-4-(trifluoromethyl)phenyl]methanol is not extensively published, we can infer its properties from closely related structural analogs and an understanding of functional group contributions. The data presented below combines available information with scientifically grounded estimations.
| Property | Estimated/Reported Value | Remarks and Comparative Insights |
| Appearance | Colorless to light yellow liquid | Based on analogs like 4-(trifluoromethyl)benzyl alcohol.[2] |
| Boiling Point | > 200 °C (at 760 mmHg) | Estimation: The related aldehyde, 2-methoxy-4-(trifluoromethyl)benzaldehyde, has a boiling point of 247°C.[3] Alcohols typically have higher boiling points than corresponding aldehydes due to hydrogen bonding. Therefore, the boiling point is expected to be in this range. |
| Melting/Freezing Point | Not available | Many substituted benzyl alcohols are liquids at room temperature. For example, 4-(trifluoromethyl)benzyl alcohol has a melting point of 18-20 °C.[2] |
| Density | ~1.3 g/mL | Estimation: [4-(Trifluoromethyl)phenyl]methanol has a reported density of 1.286 g/mL.[4] The addition of a methoxy group is expected to have a minor impact on this value. |
| Solubility | Soluble in common organic solvents (e.g., acetone, ethanol, diethyl ether); limited solubility in water. | Insight: The trifluoromethyl group increases lipophilicity, while the hydroxyl and methoxy groups provide some capacity for hydrogen bonding.[2][5] Overall, the molecule is expected to be moderately polar. |
Spectroscopic Profile
The spectroscopic profile is essential for identity confirmation and purity assessment. Below are the predicted key features for ¹H NMR, ¹³C NMR, and IR spectroscopy based on the molecular structure.
¹H NMR Spectroscopy
-
Aromatic Protons (Ar-H): Three signals are expected in the aromatic region (~7.0-7.8 ppm). The proton ortho to the -CF₃ group will likely be the most downfield. Coupling patterns (doublets, doublet of doublets) will be observable.
-
Benzylic Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around 4.6-4.8 ppm. For a similar compound, 2-(trifluoromethyl)benzyl alcohol, this peak appears at 4.789 ppm.[6]
-
Methoxy Protons (-OCH₃): A sharp singlet is expected around 3.8-4.0 ppm.
-
Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent, typically appearing between 2.0-4.0 ppm.
Infrared (IR) Spectroscopy
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is the most characteristic peak for the alcohol functional group.[7] The broadness is due to intermolecular hydrogen bonding.
-
C-H Stretch (Aromatic): Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[7]
-
C-H Stretch (Aliphatic): Medium bands from the methoxy and benzylic CH₂ groups are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C=C Stretch (Aromatic): Several medium to weak bands in the 1450-1600 cm⁻¹ region.[7]
-
C-F Stretch: Strong, intense absorptions are characteristic of the trifluoromethyl group, typically appearing in the 1100-1350 cm⁻¹ range.
-
C-O Stretch: An intense band for the alcohol C-O bond is expected around 1050-1150 cm⁻¹. A second C-O stretch from the methoxy ether linkage will also be present in this region.
Experimental Protocols for Physical Property Determination
The trustworthiness of experimental data hinges on robust methodology. The following protocols describe self-validating systems for determining key physical properties.
Workflow for Physical Property Analysis
The general workflow ensures that sample integrity is maintained and that measurements are accurate and reproducible.
Caption: General experimental workflow for physical property determination.
Protocol: Boiling Point Determination (Microscale)
-
Causality: For valuable or small-scale samples, a microscale method minimizes waste while providing accurate data. This method relies on the principle that a liquid's vapor pressure equals the applied external pressure at its boiling point.
-
Methodology:
-
Place 0.2-0.3 mL of the sample into a small-diameter reaction tube.
-
Invert a capillary tube (sealed at one end) and place it, open-end down, into the liquid.
-
Attach the reaction tube to a thermometer and suspend it in a heating bath (e.g., silicone oil).
-
Heat the bath slowly (1-2 °C per minute) once the temperature is within ~15 °C of the expected boiling point.
-
Observe the capillary tube. A fine stream of bubbles will emerge as the air inside expands and is replaced by the substance's vapor.
-
The boiling point is the temperature at which bubbling ceases and the liquid just begins to enter the capillary tube upon cooling. This indicates the point where external pressure overcomes the vapor pressure.
-
Perform the measurement in triplicate to ensure reproducibility.
-
Protocol: Density Measurement
-
Causality: Density is a fundamental intensive property useful for identity confirmation and concentration calculations. A gravimetric method using a calibrated pycnometer provides high accuracy.
-
Methodology:
-
Clean and dry a pycnometer of known volume (e.g., 1 mL or 5 mL).
-
Record the mass of the empty, dry pycnometer.
-
Fill the pycnometer with the sample, ensuring no air bubbles are present. Equilibrate to a standard temperature (e.g., 20 °C or 25 °C) in a water bath.
-
Adjust the volume to the calibration mark, ensuring the outside is clean and dry.
-
Record the mass of the filled pycnometer.
-
Calculate the density using the formula: Density = (Mass of filled pycnometer - Mass of empty pycnometer) / Volume of pycnometer .
-
Repeat the measurement to ensure precision.
-
Safety, Handling, and Storage
Working with trifluoromethylated aromatic compounds requires stringent adherence to safety protocols.
-
Hazard Identification: While a specific safety data sheet for this compound is not widely available, related compounds such as 3-(trifluoromethyl)benzyl alcohol and 4-(trifluoromethyl)benzyl alcohol are classified as irritants.[8][9][10]
-
GHS Pictogram: GHS07 (Exclamation Mark) is appropriate.
-
Signal Word: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Keep away from heat, sparks, and open flames.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9] A recommended storage temperature is 2-8°C.[1]
Conclusion
[2-methoxy-4-(trifluoromethyl)phenyl]methanol is a specialty chemical whose physical properties are dictated by the interplay of its methoxy, trifluoromethyl, and benzyl alcohol moieties. This guide has consolidated the available data, provided scientifically-backed estimations for uncharacterised properties, and outlined robust experimental protocols for their validation. By understanding and applying this information, researchers in drug development and materials science can leverage this versatile intermediate to its full potential, ensuring both innovative outcomes and a high standard of laboratory safety.
References
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Chemsrc. (2025). (2-(Trifluoromethyl)phenyl)methanol | CAS#:346-06-5. Retrieved from [Link]
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Chemsrc. (2025). 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol | CAS#:83282-91-1. Retrieved from [Link]
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ChemBK. (2024). [4-(trifluoromethyl)phenyl]methanol. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2-Methoxy-4-(trifluoromethyl)benzyl alcohol. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol. Retrieved from [Link]
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MySkinRecipes. (n.d.). (4-Methoxy-3-(trifluoromethyl)phenyl)methanol. Retrieved from [Link]
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A Technical Guide to the Spectral Analysis of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol
This document provides an in-depth technical analysis of the expected spectral characteristics of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol (CAS No. 286441-68-7), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from a unique molecular architecture, featuring a reactive benzyl alcohol moiety for further functionalization, a methoxy group, and an electron-withdrawing trifluoromethyl group that can enhance bioactivity and stability in target molecules.[1]
Given the limited availability of published, peer-reviewed spectral data for this specific compound, this guide synthesizes predictive analysis based on established spectroscopic principles and data from closely related structural analogs. This approach provides researchers and drug development professionals with a robust framework for the identification, characterization, and quality control of this important synthetic building block.
Molecular Structure and Properties
-
Chemical Formula: C₉H₉F₃O₂[2]
-
Structure:
Caption: Structure of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. The predicted ¹H and ¹³C NMR spectra of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol are detailed below, based on the known effects of methoxy and trifluoromethyl substituents on a benzene ring.
Predicted ¹H NMR Spectral Data
The predicted proton NMR spectrum in a solvent like CDCl₃ would exhibit distinct signals for the aromatic, methylene, methoxy, and hydroxyl protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Ar-H (H5) | ~7.50 | d (doublet) | 1H | Coupled to H6. Deshielded by the adjacent CF₃ group. |
| Ar-H (H3) | ~7.25 | s (singlet) | 1H | Uncoupled proton, deshielded by the adjacent CF₃ group. |
| Ar-H (H6) | ~7.00 | d (doublet) | 1H | Coupled to H5. Shielded by the ortho-methoxy group. |
| -CH₂OH | ~4.70 | s (singlet) | 2H | Benzylic protons adjacent to an oxygen atom. May appear as a doublet if coupled to the OH proton. |
| -OCH₃ | ~3.90 | s (singlet) | 3H | Methoxy group protons. |
| -OH | ~2.0 - 4.0 | br s (broad singlet) | 1H | Chemical shift is concentration and solvent dependent. |
Predicted ¹³C NMR Spectral Data
The carbon spectrum will show 9 distinct signals. The trifluoromethyl group introduces characteristic splitting patterns due to C-F coupling.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Notes | | :--- | :--- | :--- | :--- | :--- | | C-2 (-OCH₃) | ~158 | Singlet | Aromatic carbon bearing the methoxy group. | | C-1 (-CH₂OH) | ~132 | Singlet | Aromatic carbon bearing the benzyl alcohol group. | | C-4 (-CF₃) | ~129 | q (quartet) | Aromatic carbon bearing the CF₃ group, split by three fluorine atoms. | | C-5 | ~127 | Singlet | Aromatic CH. | | -CF₃ | ~124 | q (quartet) | Trifluoromethyl carbon, exhibits a strong C-F coupling constant. | | C-6 | ~118 | Singlet | Aromatic CH. | | C-3 | ~112 | Singlet | Aromatic CH. | | -CH₂OH | ~62 | Singlet | Benzylic carbon. | | -OCH₃ | ~56 | Singlet | Methoxy carbon. |
Rationale and Interpretation
The electron-donating methoxy group shields the ortho (C3, C1) and para (C5) positions, while the strongly electron-withdrawing trifluoromethyl group deshields them. In the ¹H NMR, this results in a downfield shift for protons near the CF₃ group (H3, H5) and an upfield shift for the proton ortho to the methoxy group (H6). In the ¹³C NMR, the carbon attached to the CF₃ group (C4) and the CF₃ carbon itself will appear as quartets due to spin-spin coupling with the three fluorine atoms, a key diagnostic feature for this compound.[4]
Caption: Standard workflow for NMR spectral acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol is predicted to show characteristic absorptions for the hydroxyl, ether, aromatic, and trifluoromethyl groups.
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3400 - 3200 | O-H stretch | Strong, Broad | Alcohol (-OH) |
| 3100 - 3000 | C-H stretch | Medium | Aromatic C-H |
| 2950 - 2850 | C-H stretch | Medium | Aliphatic C-H (-CH₂, -CH₃) |
| 1610, 1500 | C=C stretch | Medium-Strong | Aromatic Ring |
| 1350 - 1150 | C-F stretch | Very Strong | Trifluoromethyl (-CF₃) |
| 1250 - 1200 | C-O stretch | Strong | Aryl Ether (Ar-O-CH₃) |
| 1050 - 1000 | C-O stretch | Strong | Primary Alcohol (-CH₂-OH) |
Rationale and Interpretation
The most prominent features will be the broad O-H stretching band around 3300 cm⁻¹, characteristic of a hydrogen-bonded alcohol, and the very strong, complex absorptions in the 1350-1150 cm⁻¹ region, which are definitive for the C-F bonds of the trifluoromethyl group.[5] The presence of both an aryl ether and a primary alcohol will result in strong C-O stretching bands.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a single drop of the neat liquid sample of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan (typically 16-32 scans are co-added to improve the signal-to-noise ratio) over a range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural confirmation. Electron Ionization (EI) is the most common technique for this type of molecule.
Predicted Mass Spectrum (Electron Ionization)
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 206 , corresponding to the molecular weight of the compound (C₉H₉F₃O₂⁺•). Due to the benzyl alcohol structure, this peak may be of moderate to low intensity.
Predicted Major Fragment Ions
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss | Rationale |
| 188 | [M - H₂O]⁺• | H₂O (18) | Characteristic loss of water from an alcohol.[7] |
| 175 | [M - OCH₃]⁺ | •OCH₃ (31) | Loss of the methoxy radical. |
| 159 | [M - CH₂OH - H]⁺ | •CH₂OH + H (32) | Loss of the hydroxymethyl radical followed by rearrangement. |
| 145 | [Tropylium ion analog]⁺ | Common fragment for substituted benzyl compounds. | |
| 107 | [C₇H₇O]⁺ | Fragment corresponding to a methoxybenzyl cation. |
Predicted Fragmentation Pathway
Upon electron impact, the molecule will ionize to form the molecular ion (m/z 206). The primary fragmentation pathways for benzyl alcohols include α-cleavage and dehydration.[7] The most likely fragmentation involves the loss of water (H₂O) to yield a fragment at m/z 188. Benzylic cleavage, leading to the loss of the methoxy group or rearrangement, will also produce significant fragments. The stability of the resulting carbocations dictates the relative abundance of the fragment peaks.[8]
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
The comprehensive analysis presented in this guide, based on predictive methods grounded in established spectroscopic principles, provides a reliable framework for the characterization of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol. The key identifying features are the distinct pattern of three aromatic protons in ¹H NMR, the characteristic quartet signals from the CF₃ group in ¹³C NMR, the strong, broad O-H and intense C-F stretches in the IR spectrum, and a molecular ion peak at m/z 206 with subsequent loss of water in the mass spectrum. This guide serves as a valuable resource for scientists working with this versatile chemical intermediate.
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Synthesis pathway of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol
An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Methoxy-4-(trifluoromethyl)benzyl alcohol, a valuable fluorinated building block in the development of novel pharmaceutical and agrochemical agents.[1][2][3] The unique electronic properties conferred by the methoxy and trifluoromethyl substituents make this scaffold highly desirable for modulating the bioactivity, metabolic stability, and lipophilicity of target molecules.[2] This document emphasizes the most practical and efficient synthetic route—the reduction of the corresponding benzaldehyde—providing a detailed experimental protocol, mechanistic insights, and a discussion of alternative strategies. The content is tailored for researchers, medicinal chemists, and process development scientists requiring a robust and reliable method for the preparation of this key intermediate.
Introduction and Strategic Importance
Fluorinated organic compounds are of paramount importance in modern drug discovery and materials science. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's pharmacological profile, improving factors such as binding affinity, metabolic stability, and cell membrane permeability.[2] 2-Methoxy-4-(trifluoromethyl)benzyl alcohol has emerged as a critical intermediate, leveraging these benefits within its structure.[1][3] Its benzyl alcohol moiety provides a versatile handle for subsequent chemical transformations, making it a foundational component in the synthesis of more complex molecular architectures.[1] This guide focuses on elucidating a primary synthesis pathway, grounded in established and reliable chemical transformations.
Retrosynthetic Analysis and Pathway Selection
A retrosynthetic analysis of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol reveals several viable synthetic disconnections. The most direct approaches involve the reduction of a carbonyl group at the benzylic position or the formation of the key C-C bond via a formylation equivalent.
Caption: Retrosynthetic analysis of the target molecule.
Based on reagent availability, reaction simplicity, and safety, the reduction of 2-Methoxy-4-(trifluoromethyl)benzaldehyde is the most judicious and widely applicable pathway. This route utilizes mild and selective reducing agents, typically affording high yields and purity with straightforward purification.
Core Synthesis Pathway: Reduction of 2-Methoxy-4-(trifluoromethyl)benzaldehyde
The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis.[4][5] For this specific substrate, sodium borohydride (NaBH₄) is an exemplary reducing agent.
Rationale for Reagent Selection: NaBH₄ vs. LiAlH₄
While both sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can effectively reduce aldehydes, NaBH₄ offers significant practical advantages.[6]
-
Selectivity: NaBH₄ is a milder reducing agent and will selectively reduce aldehydes and ketones without affecting other potentially sensitive functional groups like esters or amides.[4][7] This chemoselectivity is crucial in multi-step syntheses.
-
Safety and Handling: NaBH₄ is stable in protic solvents like methanol and ethanol and does not react violently with water.[6] In contrast, LiAlH₄ is highly reactive, requiring strictly anhydrous conditions and careful handling.[6]
-
Workup: The aqueous workup for a NaBH₄ reaction is significantly simpler and safer than that for LiAlH₄.
Reaction Mechanism
The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[4] This addition breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide during an aqueous workup yields the final primary alcohol.[4]
Caption: Mechanism of aldehyde reduction using NaBH₄.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Moles (mmol) | Amount Required |
| 2-Methoxy-4-(trifluoromethyl)benzaldehyde | 204.15 | 1.0 | 10.0 | 2.04 g |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.5 | 5.0 | 189 mg |
| Methanol (MeOH) | 32.04 | - | - | 20 mL |
| Deionized Water (H₂O) | 18.02 | - | - | 20 mL |
| 1 M Hydrochloric Acid (HCl) | 36.46 | - | - | ~5 mL |
| Ethyl Acetate (EtOAc) | 88.11 | - | - | 3 x 20 mL |
| Brine (Saturated NaCl solution) | - | - | - | 20 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | ~2 g |
Note: In practice, chemists often use a slight excess of NaBH₄ (e.g., 1.2-1.5 eq. of hydride) to ensure complete reaction, but stoichiometrically, one mole of NaBH₄ can reduce four moles of aldehyde.[8]
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Methoxy-4-(trifluoromethyl)benzaldehyde (2.04 g, 10.0 mmol).
-
Dissolution: Add methanol (20 mL) to the flask and stir at room temperature until the aldehyde is completely dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Reagent Addition: Slowly add sodium borohydride (189 mg, 5.0 mmol) portion-wise over 10-15 minutes. Caution: Hydrogen gas evolution may be observed.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is fully consumed.[8][9]
-
Quenching: Cool the flask back to 0-5 °C and slowly quench the reaction by adding deionized water (20 mL), followed by the dropwise addition of 1 M HCl to neutralize excess NaBH₄ and decompose the borate esters (target pH ~6-7).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude alcohol by flash column chromatography on silica gel to obtain the final product.[8]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Characterization
The identity and purity of the synthesized 2-Methoxy-4-(trifluoromethyl)benzyl alcohol (CAS: 286441-68-7, Molecular Formula: C₉H₉F₃O₂, M.W.: 206.17 g/mol ) should be confirmed using standard analytical techniques.[1][10]
-
¹H NMR: Expect characteristic peaks for the aromatic protons, the methoxy group (-OCH₃), the benzylic methylene group (-CH₂OH), and the hydroxyl proton (-OH).
-
¹⁹F NMR: A sharp singlet corresponding to the -CF₃ group is expected.[11]
-
¹³C NMR: Signals corresponding to all nine unique carbon atoms should be observable.
-
FTIR: Look for a broad O-H stretching band (~3300 cm⁻¹) characteristic of an alcohol and the disappearance of the strong C=O stretching band from the starting aldehyde (~1700 cm⁻¹).[12]
-
Mass Spectrometry: The molecular ion peak (M⁺) or relevant fragments ([M+H]⁺, etc.) should be observed to confirm the molecular weight.
Alternative Synthetic Strategies
While the aldehyde reduction is preferred, other routes are viable and may be advantageous under specific circumstances.
-
Reduction of 2-Methoxy-4-(trifluoromethyl)benzoic Acid: This requires a stronger reducing agent like LiAlH₄, borane (BH₃), or diisobutylaluminum hydride (DIBAL-H).[13] A key challenge is preventing the potential reduction of the trifluoromethyl group, which can occur under harsh conditions.[13] One report on a similar substrate found DIBAL-H to be effective at minimizing this side reaction.[13]
-
Grignard Reaction: Synthesis via the reaction of a 2-methoxy-4-(trifluoromethyl)phenyl Grignard reagent with formaldehyde is a classic method for forming primary alcohols.[14][15] This approach builds the carbon skeleton and sets the oxidation state simultaneously. However, the formation of Grignard reagents can sometimes be sensitive to other functional groups present in the molecule.[15]
Safety and Handling
-
Trifluoromethylated Compounds: Handle with care, as fluorinated compounds can have unique toxicological profiles.
-
Sodium Borohydride: While safer than LiAlH₄, it is still a flammable solid that reacts with acid to produce flammable hydrogen gas. Avoid inhalation of dust.
-
Solvents: Methanol and ethyl acetate are flammable. All operations should be performed away from ignition sources in a fume hood.
-
Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.
Conclusion
The synthesis of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol is most reliably and safely achieved through the sodium borohydride reduction of its corresponding aldehyde. This method is high-yielding, operationally simple, and utilizes readily available, manageable reagents. The resulting alcohol is a highly valuable, versatile intermediate poised for application in diverse research and development programs, particularly in the synthesis of new bioactive molecules for the pharmaceutical and agrochemical industries.
References
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Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
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Wang, J., et al. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology and Biotechnology, 80, 834–836. [Link]
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Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
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University of Wisconsin-Madison. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]
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Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). [Link]
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Aulia, F. (2022). Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. Ulsan National Institute of Science and Technology. [Link]
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ResearchGate. (2001). Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones. [Link]
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YouTube. (2014). Using the Grignard Reaction to Make Alcohols. [Link]
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Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]
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Organic Syntheses. o-TOLUALDEHYDE. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis and Applications of 4-Methoxy-2-(trifluoromethyl)benzoic Acid. [Link]
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ResearchGate. (2020). FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and 4-ethoxy-3-methoxy benzyl alcohol (bottom). [Link]
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Clark, J. (2015). reduction of aldehydes and ketones. Chemguide. [Link]
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2-Methoxy-4-(trifluoromethyl)benzyl alcohol safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol
This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 2-Methoxy-4-(trifluoromethyl)benzyl alcohol. It is intended for researchers, scientists, and drug development professionals who may handle this compound or structurally similar fluorinated aromatic alcohols. The recommendations herein are synthesized from established safety protocols and data from analogous chemical structures to ensure a high degree of caution and operational safety.
Section 1: Chemical Identity and Properties
2-Methoxy-4-(trifluoromethyl)benzyl alcohol is a substituted aromatic alcohol. Its specific chemical structure, featuring a trifluoromethyl group and a methoxy group on the benzene ring, dictates its reactivity, physical properties, and toxicological profile. While comprehensive data for this exact molecule is not universally published, its properties can be reliably inferred from closely related compounds such as other trifluoromethyl- and methoxy-substituted benzyl alcohols.[1][2][3]
Table 1: Physical and Chemical Properties of Substituted Benzyl Alcohols
| Property | Data for Analogous Compounds | Source(s) |
|---|---|---|
| Appearance | Colorless Liquid or Solid | [4][5] |
| Molecular Formula | C9H9F3O2 | [3] |
| Boiling Point | Data not available; likely >200°C | N/A |
| Melting Point | Data not available | [3] |
| Flash Point | ~100°C (for 4-(Trifluoromethyl)benzyl alcohol) | [5] |
| Solubility | Limited water solubility; soluble in organic solvents | [3][4] |
| Vapor Pressure | Low, but vapors can form, especially upon heating |[6] |
Section 2: Hazard Identification and GHS Classification
Based on the hazard profiles of structurally similar compounds, 2-Methoxy-4-(trifluoromethyl)benzyl alcohol is considered a hazardous substance.[1][2][7][8] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The trifluoromethyl group can impart significant biological activity and potential toxicity.
The Globally Harmonized System (GHS) classification, extrapolated from related compounds, is summarized below.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Pictogram | Source(s) |
|---|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [7] | |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | ||
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2][7][8] | |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1][2][7][8] | |
| Skin Sensitization | Sub-category 1B | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | |[1][7][8][9] |
Signal Word: Warning [1]
Section 3: The Hierarchy of Controls for Safe Handling
A systematic approach to safety, known as the "Hierarchy of Controls," should be implemented to minimize risk when handling this compound. This hierarchy prioritizes the most effective control measures. Personal Protective Equipment (PPE) is considered the last line of defense, essential but only after higher-level controls have been implemented.
Caption: The Hierarchy of Controls model for chemical safety.
Section 4: Engineering Controls
The primary engineering control for handling 2-Methoxy-4-(trifluoromethyl)benzyl alcohol is to minimize inhalation exposure.
-
Chemical Fume Hood: All manipulations of the compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.[8][10] This is critical for preventing the inhalation of vapors or aerosols.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[7][9]
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[5][9]
Section 5: Administrative Controls & Standard Operating Procedures (SOPs)
Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Restricted Access: Designate specific areas for handling this compound and restrict access to authorized personnel only.
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[7][10]
-
SOP for Handling:
-
Preparation: Before starting, ensure the fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and PPE.
-
Weighing: If the compound is a solid, weigh it directly into the reaction vessel or a tared container within the fume hood to avoid generating dust.[8] If it is a liquid, transfer it using a calibrated pipette or syringe.
-
Transfers: Conduct all transfers of the material within the fume hood. Use secondary containment (e.g., a tray) to contain any potential spills.
-
Post-Handling: Tightly close the primary container.[1][4] Decontaminate any surfaces that may have come into contact with the chemical.
-
Section 6: Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact.[11]
-
Eye and Face Protection: Chemical splash goggles are required at all times.[7][12] A face shield should be worn over the goggles when there is a risk of splashing or a highly exothermic reaction.[9][13]
-
Skin Protection: A flame-resistant or chemically resistant lab coat must be worn and kept buttoned.[13] Full-length pants and closed-toe shoes are required.[13]
-
Hand Protection: Chemical-resistant gloves are essential. Given that this is an aromatic alcohol, gloves made of nitrile, neoprene, or butyl rubber are recommended.[14][15] Always inspect gloves for tears or holes before use.[7] Remove and replace gloves immediately if they become contaminated.[7] Do not reuse disposable gloves.
Table 3: General Glove Material Recommendations for Aromatic Alcohols
| Glove Material | Performance | Notes | Source(s) |
|---|---|---|---|
| Nitrile | Good | Provides good resistance to alcohols and a wide range of other chemicals. Recommended for incidental contact. | [11][14][15] |
| Neoprene | Very Good | Offers excellent protection against alcohols and organic acids. | [14][15] |
| Butyl Rubber | Excellent | Provides superior resistance to a wide variety of chemicals, including alcohols and corrosive acids. | [11][14] |
| Natural Rubber (Latex) | Fair to Poor | Generally has lower resistance to alcohols and may not be suitable. Can also cause allergic reactions. |[14][15] |
Section 7: Storage and Stability
Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4][9] Keep away from direct sunlight and heat sources.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and acid chlorides.[1][4][8]
-
Hazardous Reactions: Vapors may form explosive mixtures with air upon intense heating. A mixture with strong sulfuric acid could decompose violently if heated.
Section 8: Emergency Procedures
A clear, rehearsed plan is essential for responding to emergencies.
Spill Response
The response to a spill depends on its size and location.
Caption: Decision workflow for responding to a chemical spill.
Minor Spill Cleanup Protocol (inside a fume hood):
-
Alert others in the immediate vicinity.[16]
-
Don appropriate PPE, including double-gloving with nitrile or neoprene gloves, splash goggles, and a lab coat.[17]
-
Contain the spill by covering it with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad. Work from the outside in to prevent spreading.[6][16][18]
-
Collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[16][17][18]
-
Decontaminate the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[6]
-
Dispose of all contaminated materials (gloves, pads, etc.) as hazardous waste according to your institution's guidelines.[17]
First Aid Measures
Immediate and appropriate first aid is critical in the event of personal exposure. Always show the Safety Data Sheet (SDS) to attending medical personnel.[7]
Table 4: First Aid Procedures for 2-Methoxy-4-(trifluoromethyl)benzyl alcohol Exposure
| Exposure Route | First Aid Protocol | Source(s) |
|---|---|---|
| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [1][7][8] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If skin irritation or a rash develops, seek medical attention. | [1][5][8][16] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. | [1][7][8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |[5][7][8] |
Section 9: Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Waste Containers: Use designated, sealed, and clearly labeled containers for all waste, including unused product, contaminated absorbents, and contaminated PPE.[17][18]
-
Disposal Method: Do not dispose of down the drain.[7] All waste must be disposed of through an approved hazardous waste disposal service, in accordance with all local, state, and federal regulations.[1][9]
Section 10: Toxicological Profile Summary
The toxicological properties have not been exhaustively investigated for this specific molecule. However, based on data from analogous compounds, the following effects are anticipated:
-
Acute Effects: Harmful if swallowed or inhaled. Causes irritation to the skin, eyes, and respiratory system.[1][5][7][8]
-
Sensitization: May cause an allergic skin reaction upon repeated contact.
-
Chronic Effects: No specific data is available, but prolonged or repeated exposure should be avoided.[5]
-
Carcinogenicity & Mutagenicity: No components are listed as carcinogens or mutagens by IARC, ACGIH, or NTP for closely related compounds.[5][7]
Section 11: References
-
Sigma-Aldrich. (2025). Safety Data Sheet - Benzyl alcohol. Retrieved from Sigma-Aldrich website.
-
Fisher Scientific. (2025). Safety Data Sheet - 4-(Trifluoromethyl)benzyl alcohol. Retrieved from Fisher Scientific website.
-
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A Senior Application Scientist's Guide to the Solubility of 2-Methoxy-4-(trifluoromethyl)benzyl Alcohol in Organic Solvents
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol, a key intermediate in the synthesis of modern pharmaceuticals and agrochemicals.[1] Addressed to researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to offer a foundational understanding of the molecular properties governing solubility. We will explore the interplay of functional groups, predict solubility in various organic solvent classes, and provide a robust, self-validating experimental protocol for empirical determination. This guide is structured to empower scientists with the causal understanding needed to make informed decisions in reaction design, purification, and formulation.
Molecular Profile and Its Influence on Solubility
To understand the solubility of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol (Molecular Weight: 206.17 g/mol , Formula: C₉H₉F₃O₂), we must first dissect its structure.[1] The molecule's behavior in different solvents is a direct consequence of the cumulative effects of its constituent functional groups: the aromatic benzene ring, the polar hydroxyl (-OH) group, the moderately polar methoxy (-OCH₃) group, and the highly lipophilic and electron-withdrawing trifluoromethyl (-CF₃) group.
-
Benzyl Alcohol Backbone: The core structure is a benzyl alcohol. Benzyl alcohol itself is a polar molecule, exhibiting moderate solubility in water (approx. 4 g/100 mL) and is miscible with other alcohols and diethyl ether.[2] This provides a baseline for predicting the behavior of its derivatives.
-
Hydroxyl Group (-OH): This group is a primary driver of polarity. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with polar protic solvents like alcohols and water.
-
Methoxy Group (-OCH₃): The ether linkage introduces a polar, aprotic feature. The oxygen atom can act as a hydrogen bond acceptor, enhancing solubility in protic solvents, but it does not donate hydrogen bonds.
-
Trifluoromethyl Group (-CF₃): This is a critical substituent in modern medicinal chemistry.[3] The -CF₃ group is strongly electron-withdrawing and highly lipophilic (fat-loving), which significantly increases the nonpolar character of the molecule.[3] This group tends to enhance solubility in nonpolar and moderately polar aprotic solvents and can decrease solubility in highly polar, aqueous environments. The incorporation of a trifluoromethyl group has been repeatedly shown to improve the lipophilicity, metabolic stability, and binding selectivity of drug candidates.
The balance between the polar -OH and -OCH₃ groups and the lipophilic aromatic ring and -CF₃ group dictates the compound's overall solubility profile, adhering to the fundamental principle of "like dissolves like."
Sources
A Quantum Chemical Investigation of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol: A Technical Guide for Drug Development Professionals
Abstract
In the landscape of modern drug discovery, in silico methodologies are indispensable for the rapid and cost-effective evaluation of potential therapeutic agents.[1][2] This technical guide provides a comprehensive framework for the quantum chemical characterization of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol, a compound of interest as a potential scaffold or intermediate in pharmaceutical development.[3] By leveraging a suite of computational techniques, from Density Functional Theory (DFT) to advanced bonding analyses, this document outlines a systematic workflow to elucidate the structural, electronic, and pharmacokinetic properties of the title molecule. The protocols and interpretations presented herein are designed to furnish researchers, scientists, and drug development professionals with actionable insights, thereby accelerating the journey from molecular concept to clinical candidate.
Introduction
The integration of computational chemistry into the drug discovery pipeline has revolutionized the identification and optimization of lead compounds.[2] These methods provide a microscopic understanding of molecular behavior, guiding experimental efforts and mitigating late-stage failures.[2] 2-Methoxy-4-(trifluoromethyl)benzyl alcohol presents an intriguing molecular architecture, combining a methoxy group, a trifluoromethyl substituent, and a benzyl alcohol moiety. The trifluoromethyl group, in particular, is a common feature in pharmaceuticals, often enhancing metabolic stability and binding affinity.[4]
This guide offers a deep dive into the quantum chemical calculations for this molecule, establishing a robust, self-validating protocol. The objective is to provide a detailed, step-by-step methodology that is both scientifically rigorous and practically applicable for professionals in the field of drug design.[5][6]
Theoretical Underpinnings and Computational Choices
A successful computational study hinges on the judicious selection of theoretical methods. The following sections detail the rationale behind the chosen computational approaches.
Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational expense.[7][8] It is particularly well-suited for studying the electronic structure of organic molecules.[9][10]
-
Functional Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for a broad range of chemical systems.[11]
-
Basis Set Selection: The 6-311++G(d,p) basis set provides a flexible description of the electron distribution, including diffuse functions (++) for accurately modeling non-covalent interactions and polarization functions (d,p) to account for the anisotropic nature of chemical bonds.
Solvation Modeling
To simulate a more biologically relevant environment, the influence of a solvent (typically water) is crucial. The Polarizable Continuum Model (PCM) is an efficient implicit solvation model that represents the solvent as a continuous dielectric medium.
A Step-by-Step Computational Workflow
The following protocol outlines a systematic approach to the quantum chemical analysis of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol.
Molecular Structure Preparation
The initial step involves the creation of an accurate 3D representation of the molecule.
Experimental Protocol:
-
Software: Utilize a molecular editor such as Avogadro, which is a free and open-source tool.[12][13][14][15][16]
-
Building the Structure: Construct the 2-Methoxy-4-(trifluoromethyl)benzyl alcohol molecule, ensuring correct atom types and bond connectivity.
-
Initial Optimization: Perform a preliminary geometry optimization using a built-in force field (e.g., MMFF94) to obtain a reasonable starting structure for the quantum chemical calculations.
Geometry Optimization and Frequency Analysis
This crucial step locates the minimum energy conformation of the molecule on the potential energy surface.
Experimental Protocol:
-
Software: Employ a quantum chemistry software package such as Gaussian 16.[17][18][19][20][21]
-
Input File Preparation: Create an input file specifying the following:
-
Route Section: #p B3LYP/6-311++G(d,p) Opt Freq SCRF=(PCM,Solvent=Water)
-
Molecular Specification: Provide the Cartesian coordinates of the atoms obtained from the initial structure preparation.
-
-
Execution: Run the Gaussian calculation.
-
Verification: Upon completion, verify that the optimization has converged and that the frequency calculation yields no imaginary frequencies, confirming that the structure is a true minimum.
Electronic Properties Analysis
With the optimized geometry, a range of electronic properties can be investigated to understand the molecule's reactivity and potential interactions.
The MESP is a valuable tool for identifying regions of a molecule that are susceptible to electrophilic and nucleophilic attack.[22][23][24][25][26]
Experimental Protocol:
-
Calculation: Generate the MESP surface from the optimized wavefunction.
-
Visualization: Use visualization software to map the electrostatic potential onto the electron density surface.
-
Interpretation:
-
Negative Regions (Red): Indicate electron-rich areas, prone to electrophilic attack.
-
Positive Regions (Blue): Indicate electron-poor areas, susceptible to nucleophilic attack.
-
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions.[27][28][29][30][31] The energy gap between the HOMO and LUMO is an indicator of chemical stability.
Experimental Protocol:
-
Extraction: Obtain the energies of the HOMO and LUMO from the quantum chemical calculation output.
-
Visualization: Generate and visualize the 3D plots of the HOMO and LUMO to understand their spatial distribution.
-
Analysis: A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.
In-Depth Bonding and Interaction Analysis
To gain a deeper understanding of the intramolecular forces and bonding characteristics, more advanced analyses are employed.
NBO analysis provides a chemically intuitive picture of bonding by transforming the canonical molecular orbitals into localized orbitals that correspond to Lewis structures (bonds and lone pairs).[32][33][34][35][36]
Experimental Protocol:
-
Keyword: Add Pop=NBO to the route section of the Gaussian input file.
-
Execution: Re-run the calculation on the optimized geometry.
-
Interpretation: Analyze the NBO output to determine:
-
Natural Charges: A more reliable measure of atomic charges than Mulliken charges.
-
Hybridization: The spd character of atomic orbitals in bonds.
-
Hyperconjugative Interactions: Delocalization of electron density from filled (donor) to empty (acceptor) orbitals, which can be quantified by second-order perturbation theory.
-
QTAIM provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density.[37][38][39][40][41]
Experimental Protocol:
-
Wavefunction File: Generate a wavefunction file (e.g., .wfx) from the Gaussian calculation.
-
Analysis Software: Use a program like AIMAll to perform the QTAIM analysis.
-
Interpretation:
-
Bond Critical Points (BCPs): The presence of a BCP between two atoms indicates a chemical bond.
-
Properties at BCPs: The electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide information about the nature of the bond (e.g., covalent vs. non-covalent).
-
Predicted Physicochemical and ADMET Properties
Quantum chemical calculations can provide valuable data for predicting the pharmacokinetic profile of a molecule.
Calculated Molecular Properties
The following table summarizes key molecular properties that can be extracted from the computational output.
| Property | Description | Significance in Drug Design |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and interactions with polar biological targets. |
| Polarizability | The ease with which the electron cloud can be distorted by an electric field. | Relates to the strength of non-covalent interactions. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Correlates with the ability to donate electrons (ionization potential). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Correlates with the ability to accept electrons (electron affinity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and stability. |
In Silico ADMET Prediction
While a full ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile requires specialized software, the fundamental properties calculated can serve as inputs for predictive models.[42][43][44][45][46] A variety of open-access tools are available for this purpose.[42][46]
General Protocol:
-
Select a Tool: Choose a reputable online ADMET prediction server (e.g., SwissADME, ADMET-AI).[46]
-
Input Structure: Provide the molecular structure, typically as a SMILES string.
-
Analyze Results: Evaluate the predicted properties, such as:
-
Lipinski's Rule of Five: A set of guidelines to assess drug-likeness.
-
Solubility: Predicted aqueous solubility.
-
Blood-Brain Barrier (BBB) Permeability: Likelihood of crossing the BBB.
-
Cytochrome P450 Inhibition: Potential for drug-drug interactions.
-
Toxicity Risks: Alerts for potential toxicophores.
-
Synthesizing the Data: Implications for Drug Design
The true power of this computational workflow lies in the integration of all calculated data to build a holistic understanding of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol.
-
Reactivity Hotspots: The MESP map will highlight the most reactive sites on the molecule. For instance, the oxygen atoms of the methoxy and hydroxyl groups are expected to be electron-rich, making them potential hydrogen bond acceptors.
-
Structural Stability: The HOMO-LUMO gap will provide a quantitative measure of the molecule's stability.
-
Intramolecular Interactions: NBO and QTAIM analyses will reveal the nature of the chemical bonds and any significant non-covalent interactions that contribute to the molecule's conformational preference.
-
Drug-Likeness: The predicted ADMET properties will offer an early indication of the molecule's potential as a drug candidate. For example, poor predicted solubility might prompt medicinal chemists to consider modifications to the structure to improve this property.
Conclusion
This technical guide has presented a detailed and scientifically grounded workflow for the quantum chemical characterization of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol. By following these protocols, researchers can generate a wealth of data pertaining to the molecule's structural, electronic, and pharmacokinetic properties. This information is invaluable for making informed decisions in the early stages of drug discovery, ultimately contributing to a more efficient and successful development pipeline. The principles and methodologies outlined here are broadly applicable to the computational study of other small organic molecules in the context of pharmaceutical research.
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2-Methoxy-4-(trifluoromethyl)benzyl alcohol: A Technical Guide to Commercial Sourcing, Purity Analysis, and Application
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract: 2-Methoxy-4-(trifluoromethyl)benzyl alcohol (CAS No. 286441-68-7) is a key building block in the synthesis of advanced pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts specific reactivity and biological properties to target molecules. This guide provides a comprehensive overview for researchers and developers, covering the commercial supplier landscape, typical purity specifications, and robust analytical methodologies for in-house quality verification. We present a detailed protocol for purity assessment by High-Performance Liquid Chromatography (HPLC) and discuss potential impurities, ensuring users can confidently source and qualify this critical reagent for their research and development pipelines.
Introduction and Chemical Significance
2-Methoxy-4-(trifluoromethyl)benzyl alcohol is an aromatic alcohol with the molecular formula C₉H₉F₃O₂ and a molecular weight of approximately 206.16 g/mol .[1][2] Its utility as a synthetic intermediate is significant, particularly in fields where enhanced bioactivity is desired. The trifluoromethyl group is a well-known bioisostere for other functional groups and can dramatically improve a molecule's metabolic stability, lipophilicity, and binding affinity. The methoxy group, in turn, modulates the electronic properties and reactivity of the benzene ring and the benzylic alcohol.
This combination makes the compound a valuable precursor for creating active pharmaceutical ingredients (APIs) and complex agrochemicals with improved stability and target specificity.[3] Given its role as a foundational building block, ensuring the purity and consistency of this reagent is paramount to achieving reproducible and reliable experimental outcomes.
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Methodological & Application
The Strategic Application of 2-Methoxy-4-(trifluoromethyl)benzyl Alcohol in Pharmaceutical Synthesis: A Guide to the MTMB Protecting Group
In the intricate landscape of pharmaceutical synthesis, the judicious selection of protecting groups is a cornerstone of success. An ideal protecting group should be readily introduced and removed under mild conditions, exhibit stability across a range of chemical transformations, and ideally, offer a unique reactivity profile that allows for orthogonal deprotection strategies. This guide delves into the chemistry and application of the 2-Methoxy-4-(trifluoromethyl)benzyl (MTMB) group, derived from 2-Methoxy-4-(trifluoromethyl)benzyl alcohol, a reagent increasingly recognized for its distinct properties in the synthesis of complex pharmaceutical intermediates.[1]
The MTMB group merges the attributes of the well-established p-methoxybenzyl (PMB) ether with the electronic influence of a trifluoromethyl substituent. The interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group imparts a unique stability and reactivity profile to the MTMB ether, distinguishing it from conventional benzyl-type protecting groups. This document provides a comprehensive overview of the MTMB group, including detailed protocols for its installation and cleavage, a discussion of its stability, and a comparative analysis of its performance against other common protecting groups.
The MTMB Group: A Profile of Reactivity and Stability
The 2-methoxy-4-(trifluoromethyl)benzyl protecting group offers a nuanced balance of stability and lability. The methoxy group at the 2-position enhances the electron density of the aromatic ring, rendering the benzylic position susceptible to oxidative cleavage, similar to the PMB group.[2][3] Conversely, the potent electron-withdrawing trifluoromethyl group at the 4-position deactivates the aromatic ring towards certain electrophilic reactions and modulates the overall stability of the protecting group. This unique electronic arrangement allows for selective cleavage under specific conditions, providing a valuable tool for orthogonal synthesis strategies.[4]
Key Attributes of the MTMB Protecting Group:
-
Ease of Introduction: The MTMB group can be readily introduced under standard Williamson ether synthesis conditions.
-
Tunable Lability: The combination of methoxy and trifluoromethyl substituents allows for cleavage under a variety of conditions, including oxidative, reductive, and acidic methods.
-
Orthogonal Potential: The unique reactivity of the MTMB group allows for its selective removal in the presence of other common protecting groups.
-
Enhanced Stability: The trifluoromethyl group can enhance the stability of the protecting group under certain conditions compared to other methoxy-substituted benzyl ethers.
Experimental Protocols
The following protocols provide a general framework for the application of the MTMB protecting group. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Protection of a Primary Alcohol with the MTMB Group
This protocol details the formation of a 2-Methoxy-4-(trifluoromethyl)benzyl ether from a primary alcohol using a Williamson ether synthesis approach.
Materials:
-
Primary alcohol substrate
-
2-Methoxy-4-(trifluoromethyl)benzyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Methanol (for quenching)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the primary alcohol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-Methoxy-4-(trifluoromethyl)benzyl bromide (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench the excess NaH with methanol.
-
Dilute the mixture with diethyl ether and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired MTMB-protected alcohol.
Expected Yield: 85-95% (substrate dependent)
Experimental Workflow for MTMB Protection of an Alcohol
Caption: Workflow for the protection of an alcohol with the MTMB group.
Protocol 2: Oxidative Deprotection of an MTMB Ether using DDQ
This protocol describes the selective cleavage of an MTMB ether in the presence of other protecting groups that are stable to oxidative conditions, such as a standard benzyl (Bn) ether.
Materials:
-
MTMB-protected substrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the MTMB-protected substrate (1.0 eq) in a mixture of DCM and water (e.g., 18:1 v/v).
-
Add DDQ (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture vigorously. The reaction progress can be monitored by TLC, observing the disappearance of the starting material and the formation of a more polar product spot. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.
Expected Yield: 80-95% (substrate dependent)
Mechanism of DDQ-Mediated MTMB Cleavage
Caption: Proposed mechanism for the oxidative cleavage of MTMB ethers with DDQ.
Protocol 3: Reductive Deprotection of an MTMB Ether by Catalytic Hydrogenolysis
This protocol outlines the cleavage of an MTMB ether using palladium-catalyzed hydrogenation. This method is generally not orthogonal to other benzyl-type protecting groups.
Materials:
-
MTMB-protected substrate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the MTMB-protected substrate (1.0 eq) in MeOH or EtOAc.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.
-
Place the reaction vessel under an atmosphere of hydrogen gas (e.g., using a balloon or a hydrogenation apparatus) at atmospheric pressure.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC.
-
Upon completion (typically 4-24 hours), carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected alcohol. Further purification may be performed if necessary.
Expected Yield: >90%
Comparative Data and Stability Profile
The choice of a protecting group is often dictated by its stability under various reaction conditions and its lability relative to other protecting groups in the molecule. The MTMB group offers a unique profile due to its electronically distinct aromatic ring.
Table 1: Comparative Stability of Benzyl-Type Protecting Groups
| Condition Category | Reagent/Condition | Benzyl (Bn) | p-Methoxybenzyl (PMB) | 2-Methoxy-4-(trifluoromethyl)benzyl (MTMB) |
| Acidic | Trifluoroacetic Acid (TFA) | Stable | Labile | Moderately Stable |
| Basic | Strong Bases (e.g., NaH, KOH) | Stable | Stable | Stable |
| Oxidative | DDQ | Stable | Very Labile | Labile |
| Reductive | Catalytic Hydrogenolysis (Pd/C, H₂) | Labile | Labile | Labile |
This table provides a qualitative comparison. The actual stability will depend on the specific substrate and reaction conditions.
The data in Table 1 highlights the potential for orthogonal deprotection strategies. For instance, the lability of the PMB group to mild acid allows for its selective removal in the presence of a more robust MTMB group.[5] Conversely, the susceptibility of both PMB and MTMB groups to oxidative cleavage with DDQ allows for their removal while leaving a standard benzyl group intact.[3][6] The trifluoromethyl group in the MTMB moiety is expected to decrease the rate of acid-catalyzed cleavage compared to the PMB group, due to the destabilization of the benzylic carbocation intermediate.
Conclusion
The 2-Methoxy-4-(trifluoromethyl)benzyl (MTMB) protecting group represents a valuable addition to the synthetic chemist's toolkit. Its unique electronic properties, stemming from the opposing effects of the methoxy and trifluoromethyl substituents, provide a distinct stability and reactivity profile. This allows for its strategic deployment in complex, multi-step syntheses where orthogonal deprotection is paramount. The protocols and comparative data presented in this guide are intended to serve as a starting point for researchers, scientists, and drug development professionals seeking to leverage the advantages of the MTMB group in their synthetic endeavors.
References
- Weygand, F., & Hunger, K. (1962). A new protecting group for the carboxyl function, the p-methoxybenzyl group. Chemische Berichte, 95(1), 1-5.
- Tobias, S. C., & Borbás, A. (2010). Hydrogenolysis of Ethers. Science of Synthesis, 47, 567-594.
- Poon, K. W. C., & Dudley, G. B. (2006). 2-Benzyloxy-1-methylpyridinium triflate. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
- Hu, B., et al. (2013). DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Advances, 3(45), 22939-22965.
- CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol. (2010).
-
MySkinRecipes. (n.d.). 2-Methoxy-4-(trifluoromethyl)benzyl alcohol. [Link]
- Congreve, M. S., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664.
-
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. [Link]
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]
- Larsen, C. H., et al. (2006). The Dimethoxyphenylbenzyl Protecting Group: An Alternative to the p-Methoxybenzyl Group for Protection of Carbohydrates. The Journal of Organic Chemistry, 71(13), 5041-5044.
- Perosa, A., Tundo, P., & Zinovyev, S. (2002). Mild catalytic multiphase hydrogenolysis of benzyl ethers. Green Chemistry, 4(5), 492-494.
-
chemeurope.com. (n.d.). Protecting group. [Link]
- Poon, K. W. C., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 43.
-
ResearchGate. (n.d.). Deprotection of benzyl ethers using DDQ. [Link]
-
Max Planck Institute of Colloids and Interfaces. (2016). Vlsg-4-Protecting Groups I. [Link]
- Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309.
- Falck-Pedersen, M. L., et al. (2019). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 84(15), 9879-9887.
-
Chemistry LibreTexts. (2022). 10.4: Reactions of Ethers- Acidic Cleavage (CHM 223). [Link]
-
Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). [Link]
- Somekawa, K., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES, 48(1), 157-160.
-
ChemRxiv. (2020). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
-
University of Bristol. (n.d.). Protecting Groups. [Link]
-
ResearchGate. (n.d.). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/ t Bu Solid-Phase Peptide Synthesis Strategy. [Link]
-
Chemistry LibreTexts. (2023). 10.4: Reactions of Ethers- Acidic Cleavage (CHM 223). [Link]
-
Bentham Science. (n.d.). A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate. [Link]
- Bobbitt, J. M., & Merbouh, N. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(22), 8833-8836.
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Application Note: Selective Oxidation of 2-Methoxy-4-(trifluoromethyl)benzyl Alcohol to the Corresponding Aldehyde
Introduction
The transformation of primary alcohols to aldehydes is a cornerstone of modern organic synthesis, providing critical building blocks for a diverse array of complex molecules. Among these, 2-Methoxy-4-(trifluoromethyl)benzaldehyde stands out as a valuable intermediate in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts specific reactivity and properties to the molecules in which it is incorporated.[2] The selective oxidation of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol to its corresponding aldehyde is a crucial step in accessing this important synthetic precursor. This application note provides a detailed guide for researchers, scientists, and drug development professionals on various methods for this transformation, emphasizing experimental causality, protocol validation, and safety.
Choosing the Right Oxidation Method: A Comparative Overview
The selective oxidation of a primary alcohol to an aldehyde requires careful consideration of the oxidizing agent to prevent over-oxidation to the carboxylic acid.[3][4] Several reliable methods have been developed, each with its own set of advantages and disadvantages. The choice of method often depends on the scale of the reaction, the presence of other functional groups, and considerations regarding reagent toxicity and waste disposal.
| Oxidation Method | Key Reagents | Typical Solvent | Temperature (°C) | Advantages | Disadvantages |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -78 | Mild conditions, high yields, wide functional group tolerance.[5][6] | Malodorous byproduct (dimethyl sulfide), requires cryogenic temperatures, toxic gas evolution (CO, CO₂).[5][7] |
| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane | Dichloromethane | Room Temperature | Mild, neutral conditions, short reaction times, high chemoselectivity.[8][9] | Reagent is potentially explosive, relatively high cost.[8][10] |
| Pyridinium Chlorochromate (PCC) Oxidation | Pyridinium Chlorochromate | Dichloromethane | Room Temperature | Readily available reagent, reliable for many substrates.[11][12] | Chromium-based reagent (toxic), can be acidic, requires careful handling.[4][13] |
| TEMPO-Catalyzed Oxidation | TEMPO (catalyst), NaOCl (oxidant) | Dichloromethane/Water | 0 - Room Temperature | Catalytic use of TEMPO, environmentally benign primary oxidant (bleach).[14][15] | Can be slower, may require phase-transfer catalyst for some substrates.[15] |
Reaction Mechanisms: A Visual Guide
Understanding the underlying mechanisms of these oxidation reactions is crucial for troubleshooting and optimization.
Swern Oxidation Mechanism
The Swern oxidation proceeds through the formation of an alkoxysulfonium salt intermediate, which then undergoes an intramolecular elimination to yield the aldehyde.[5][16]
Caption: The reaction pathway of the Swern oxidation.
Dess-Martin Periodinane (DMP) Oxidation Mechanism
DMP oxidation involves a ligand exchange between the alcohol and an acetate group on the hypervalent iodine reagent, followed by an intramolecular elimination.[9][17]
Caption: The reaction pathway of the DMP oxidation.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific laboratory conditions and scales.
Protocol 1: Swern Oxidation
This protocol is adapted from standard Swern oxidation procedures and is suitable for small to medium-scale synthesis where mild conditions are paramount.[5][6]
Materials:
-
2-Methoxy-4-(trifluoromethyl)benzyl alcohol
-
Oxalyl chloride (2 M in Dichloromethane)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under an inert atmosphere (Argon or Nitrogen).
-
To the flask, add anhydrous DCM (e.g., 50 mL for a 10 mmol scale reaction).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.1 equivalents) to the stirred DCM.
-
In one of the addition funnels, prepare a solution of DMSO (2.2 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture, maintaining the temperature below -60 °C. Vigorous gas evolution (CO and CO₂) will be observed.[18]
-
Stir the mixture for 15 minutes at -78 °C.
-
In the second addition funnel, prepare a solution of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction, again keeping the temperature below -60 °C.
-
Stir the reaction mixture for 30-45 minutes at -78 °C.
-
Slowly add triethylamine (5.0 equivalents) to the flask. The mixture may become thick.
-
After 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purify the crude product by flash column chromatography on silica gel.
Safety Precautions:
-
The Swern oxidation generates toxic carbon monoxide gas and malodorous dimethyl sulfide.[7] This reaction must be performed in a well-ventilated fume hood.
-
Oxalyl chloride is corrosive and reacts violently with water.[7]
-
The reaction is highly exothermic, and strict temperature control is crucial.[7][19]
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
This protocol offers a convenient room-temperature alternative to the Swern oxidation.[8][10]
Materials:
-
2-Methoxy-4-(trifluoromethyl)benzyl alcohol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 2-Methoxy-4-(trifluoromethyl)benzyl alcohol (1.0 equivalent) and DCM (e.g., 20 mL for a 1 mmol scale reaction).
-
Add Dess-Martin Periodinane (1.2 equivalents) to the solution in one portion at room temperature.[10]
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Safety Precautions:
-
Dess-Martin Periodinane is shock-sensitive and potentially explosive, especially on a larger scale.[8][10] Handle with care and avoid grinding.
Monitoring the Reaction and Characterizing the Product
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): TLC is the most convenient method to monitor the progress of the reaction. A suitable eluent system (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation between the starting alcohol and the product aldehyde. The spots can be visualized under UV light (254 nm) and/or by staining with an appropriate agent (e.g., potassium permanganate).
Product Characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the formation of the product and assess its purity. The mass spectrum will show the molecular ion peak corresponding to 2-Methoxy-4-(trifluoromethyl)benzaldehyde.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. The ¹H NMR spectrum of the product will show a characteristic aldehyde proton signal around 9.8-10.0 ppm, and the disappearance of the benzylic CH₂ signal of the starting alcohol.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong carbonyl (C=O) stretching band around 1690-1710 cm⁻¹, characteristic of an aromatic aldehyde.
Conclusion
The selective oxidation of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol to its aldehyde is a critical transformation for the synthesis of valuable chemical intermediates. Both the Swern and Dess-Martin Periodinane oxidations represent reliable and high-yielding methods to achieve this conversion under mild conditions. The choice between these protocols will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. Careful execution of these protocols, coupled with diligent reaction monitoring, will ensure the successful preparation of 2-Methoxy-4-(trifluoromethyl)benzaldehyde for downstream applications in research and development.
References
-
Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry. [Link]
-
PCC Oxidation Mechanism. Chemistry Steps. [Link]
-
The Role of PCC in Oxidizing Primary Alcohols. Oreate AI Blog. [Link]
-
Oxidation of Alcohols with PCC. Organic Chemistry Tutor. [Link]
-
Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. [Link]
-
Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. The Journal of Organic Chemistry. [Link]
-
Aerobic Oxidation of Benzylic Alcohols Catalyzed by Metal−Organic Frameworks Assisted by TEMPO. ACS Catalysis. [Link]
-
Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. SciSpace. [Link]
-
Aerobic Oxidation of Benzylic Alcohols Catalyzed by Metal−Organic Frameworks Assisted by TEMPO. American Chemical Society. [Link]
-
Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. The Royal Society of Chemistry. [Link]
-
Swern oxidation. Wikipedia. [Link]
-
Swern Oxidation. Organic Chemistry. [Link]
-
Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Organic Synthesis. [Link]
-
TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. [Link]
-
Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. TÜBİTAK Academic Journals. [Link]
-
Dess-Martin Periodinane (DMP). Common Organic Chemistry. [Link]
-
TEMPO-Catalyzed Oxidation of Benzylic Alcohols to Aldehydes with the H2O2/HBr/ionic Liquid [bmim]PF6 System. ResearchGate. [Link]
-
1,2-Benziodoxol-3(1H). Organic Syntheses Procedure. [Link]
-
Dess–Martin periodinane (DMP oxidation). Chemistry Steps. [Link]
-
Dess Martin periodinane. Reddit. [Link]
-
Dess-Martin-Periodinane oxidation. YouTube. [Link]
-
Oxidation Catalysis via an Aerobically Generated Dess-Martin Periodinane Analogue Asim Maity, Sung-Min Hyun, Alan K. Wortman. ChemRxiv. [Link]
-
Oxidation of p-nitro benzyl alcohol by Dess Martin Periodinane:A Kinetic and Mechanistic Study. Universal Print. [Link]
-
Dess–Martin periodinane. Wikipedia. [Link]
-
Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. ACP. [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Cas 132927-09-4,2-METHOXY-4-(TRIFLUOROMETHYL)BENZALDEHYDE. lookchem. [Link]
-
Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Publisso. [Link]
-
Swern oxidation : all details, mechanism, safety. YouTube. [Link]
-
Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediat. [Link]
-
Oxidation of benzyl alcohol GC chromatogram (A) in silent conditions... ResearchGate. [Link]
-
Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. [Link]
-
The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. [Link]
-
Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies. NIH. [Link]
-
Photocatalytic oxidation of benzyl alcohol using pure and sensitized anatase. [Link]
-
2-methoxy-4-(trifluoromethoxy)benzaldehyde. PubChemLite. [Link]
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Selective photooxidation of ortho-substituted benzyl alcohols and the catalytic role of ortho-methoxybenzaldehyde. IRIS UniPA. [Link]
-
Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. [Link]
- CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof.
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Esterification reaction conditions for 2-Methoxy-4-(trifluoromethyl)benzyl alcohol
An Application Guide to the Esterification of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol
Authored by: A Senior Application Scientist
Introduction
2-Methoxy-4-(trifluoromethyl)benzyl alcohol is a key intermediate in the synthesis of high-value molecules within the pharmaceutical and agrochemical industries.[1] The presence of both a methoxy and a trifluoromethyl group on the aromatic ring imparts unique electronic properties that can enhance the biological activity, stability, and target specificity of derivative compounds.[1] The conversion of the benzylic alcohol functional group into an ester is a fundamental transformation that allows for the introduction of a wide variety of molecular fragments, profoundly influencing the parent molecule's pharmacokinetic and pharmacodynamic profiles.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols and the underlying scientific rationale for three robust and widely applicable esterification methods: the classic Fischer-Speier Esterification, the mild Steglich Esterification, and the versatile Mitsunobu Reaction. The selection of a particular method depends on the specific carboxylic acid to be coupled, substrate sensitivity, and desired scale of the reaction.
Chemical and Strategic Considerations
The reactivity of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol is governed by the electronic interplay of its substituents. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which can increase the acidity of the benzylic proton but may also slightly decrease the nucleophilicity of the alcohol oxygen. Conversely, the methoxy (-OCH₃) group is electron-donating. While this is a primary alcohol and generally reactive, these electronic factors can influence reaction rates and necessitate careful selection of catalytic systems. For instance, strongly acidic conditions might be well-tolerated, but for sensitive or complex carboxylic acid partners, milder, non-acidic methods are preferable.
Method 1: Fischer-Speier Esterification
This method represents the most traditional approach to esterification, relying on the direct, acid-catalyzed reaction between the alcohol and a carboxylic acid. It is an equilibrium process, making it essential to implement strategies to drive the reaction toward the product.[2][3]
Causality and Experimental Choice
The Fischer-Speier reaction is catalyzed by a Brønsted or Lewis acid, which protonates the carbonyl oxygen of the carboxylic acid.[2] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the moderately nucleophilic 2-Methoxy-4-(trifluoromethyl)benzyl alcohol.[3][4]
The reaction is reversible, with water as a byproduct.[3] To achieve high yields, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle. This is typically accomplished by either using a large excess of one reactant (usually the more cost-effective one) or by actively removing water from the reaction mixture as it forms, often through azeotropic distillation using a Dean-Stark apparatus.[2][3]
Reaction Mechanism: Fischer-Speier Esterification
Caption: Mechanism of Fischer-Speier Esterification.
Detailed Protocol: Fischer-Speier Esterification
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Reagent Charging:
-
To the flask, add 2-Methoxy-4-(trifluoromethyl)benzyl alcohol (1.0 eq).
-
Add the desired carboxylic acid (1.1 - 1.5 eq).
-
Add a suitable solvent that forms an azeotrope with water, such as toluene or benzene (approx. 0.2-0.5 M concentration).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.05 eq) or concentrated sulfuric acid (H₂SO₄, 1-2 drops).
-
-
Reaction Execution:
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as the reaction proceeds.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed (typically 4-24 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the resulting crude ester via silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Method 2: Steglich Esterification
The Steglich esterification is a powerful and mild method that avoids the use of strong acids and high temperatures.[5][6] It relies on a carbodiimide coupling agent and a nucleophilic catalyst.[5]
Causality and Experimental Choice
This method is ideal for thermally or acid-sensitive substrates. The reaction is driven by the formation of a highly stable urea byproduct.[5] A carbodiimide, such as Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7]
This intermediate is susceptible to nucleophilic attack. While the alcohol can attack this intermediate directly, the reaction is significantly accelerated by the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP).[7][8] DMAP, being a superior nucleophile, intercepts the O-acylisourea to form a reactive acylpyridinium species ("active ester"), which is then rapidly attacked by the alcohol to form the final product.[7] This catalytic cycle prevents a common side reaction—the rearrangement of the O-acylisourea to a stable N-acylurea.[5][7]
Reaction Mechanism: Steglich Esterification
Caption: Catalytic cycle of the Steglich Esterification.
Detailed Protocol: Steglich Esterification
-
Reagent Preparation:
-
Dissolve 2-Methoxy-4-(trifluoromethyl)benzyl alcohol (1.0 eq), the carboxylic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).[9]
-
-
Reaction Initiation:
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) or EDC (1.2 eq) in the same anhydrous solvent dropwise to the stirred mixture.
-
-
Reaction Execution:
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.[5]
-
-
Workup and Purification:
-
If DCC was used, filter off the DCU precipitate and wash the solid with a small amount of the reaction solvent.
-
If EDC was used, the urea byproduct is water-soluble. Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
-
Method 3: Mitsunobu Reaction
The Mitsunobu reaction is a highly reliable and mild method for converting primary and secondary alcohols into a variety of functional groups, including esters.[10][11] It operates under neutral conditions and is known for its broad substrate scope.[12]
Causality and Experimental Choice
This reaction is a type of redox-condensation. Triphenylphosphine (PPh₃) and an azodicarboxylate, typically Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD), are the key reagents.[11] The mechanism begins with the reaction of PPh₃ and DEAD to form a betaine intermediate. This intermediate deprotonates the carboxylic acid, and the resulting carboxylate anion is paired with the phosphonium cation. The alcohol then attacks the phosphorus atom, displacing the carboxylate and forming an oxyphosphonium salt, which is an excellent leaving group.[10] The final step is an Sₙ2 displacement of the activated alcohol by the carboxylate anion to yield the ester.[11]
The reaction is driven by the formation of the very stable triphenylphosphine oxide (TPPO) and a hydrazine byproduct. A key consideration is the pKa of the carboxylic acid, which should generally be less than 13 for the reaction to proceed efficiently.[11]
Reaction Mechanism: Mitsunobu Reaction
Caption: Simplified workflow of the Mitsunobu Reaction.
Detailed Protocol: Mitsunobu Reaction
-
Reagent Preparation:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-Methoxy-4-(trifluoromethyl)benzyl alcohol (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF or diethyl ether.[11]
-
-
Reaction Initiation:
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add DEAD (as a 40% solution in toluene) or DIAD (1.5 eq) dropwise to the stirred solution.[13] The order of addition can be critical; if the standard procedure is unsuccessful, pre-forming the betaine by adding DEAD/DIAD to PPh₃ before adding the alcohol and acid may yield better results.[11]
-
-
Reaction Execution:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC.
-
-
Workup and Purification:
-
Remove the solvent under reduced pressure.
-
The primary challenge in Mitsunobu workups is the removal of triphenylphosphine oxide (TPPO) and the hydrazine byproduct.
-
Purification is typically achieved by silica gel column chromatography. Sometimes, precipitating the TPPO from a nonpolar solvent like diethyl ether or hexanes can simplify purification.
-
Summary of Reaction Conditions
| Feature | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |
| Key Reagents | Carboxylic acid, H⁺ catalyst | Carboxylic acid, DCC/EDC, DMAP | Carboxylic acid, PPh₃, DEAD/DIAD |
| Temperature | Reflux (High) | 0 °C to Room Temp (Mild) | 0 °C to Room Temp (Mild) |
| Typical Solvents | Toluene, Benzene | DCM, THF, DMF (Anhydrous) | THF, Diethyl Ether (Anhydrous) |
| Key Advantages | Cost-effective, simple reagents | Very mild conditions, high yields | Mild, neutral conditions, broad scope |
| Key Limitations | Equilibrium, high temp, strong acid | Stoichiometric byproducts, cost | Stoichiometric byproducts, purification |
General Experimental Workflow
Caption: Standard workflow for synthesis and purification.
References
- Fiveable. Steglich Esterification Definition - Organic Chemistry Key Term.
- Benchchem. Application Notes and Protocols: Thioesterification of Alcohols using the Mitsunobu Reaction.
- Organic Chemistry Portal.
- Organic Chemistry Portal. Mitsunobu Reaction.
- National Institutes of Health.
- Wikipedia. Mitsunobu reaction.
- Organic-Chemistry.org. Mitsunobu Reaction.
- Wikipedia.
- Royal Society of Chemistry.
- ResearchGate.
- ACS Publications. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III)
- MySkinRecipes. 2-Methoxy-4-(trifluoromethyl)benzyl alcohol.
- Organic Chemistry Portal.
- Chemistry Steps.
- YouTube.
Sources
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- 4. youtube.com [youtube.com]
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- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. fiveable.me [fiveable.me]
- 9. researchgate.net [researchgate.net]
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- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Strategic Etherification of 2-Methoxy-4-(trifluoromethyl)benzyl Alcohol for Advanced Synthesis
Abstract
The etherification of substituted benzyl alcohols is a cornerstone transformation in organic synthesis, pivotal for the development of pharmaceuticals, agrochemicals, and advanced materials. The 2-Methoxy-4-(trifluoromethyl)benzyl moiety, in particular, offers a unique combination of steric and electronic properties that can enhance molecular stability, bioactivity, and pharmacokinetic profiles.[1] This document provides a comprehensive guide for researchers, detailing two robust protocols for the etherification of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol: the classic Williamson ether synthesis for asymmetrical ethers and a modern, Lewis acid-catalyzed method for symmetrical ether formation. We delve into the mechanistic underpinnings of each approach, provide detailed, step-by-step experimental procedures, and offer a troubleshooting guide to navigate potential challenges.
Introduction: The Strategic Importance of Benzyl Ether Synthesis
Benzyl ethers are extensively utilized as stable protecting groups for hydroxyl functions in complex molecule synthesis, prized for their general robustness and susceptibility to cleavage under specific, mild conditions like catalytic hydrogenation.[2][3] Beyond their role in protection, the incorporation of specific benzyl ether motifs is a key strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding interactions.
The target substrate, 2-Methoxy-4-(trifluoromethyl)benzyl alcohol, presents an interesting synthetic challenge. The aromatic ring is functionalized with both an electron-donating group (EDG), the methoxy substituent, and a potent electron-withdrawing group (EWG), the trifluoromethyl substituent. This electronic dichotomy influences the reactivity of the benzylic alcohol, particularly in reactions proceeding through carbocation intermediates. This guide provides validated protocols to control the etherification outcome, yielding either asymmetrical or symmetrical ethers with high efficiency.
Mechanistic Considerations: Controlling the Reaction Pathway
The choice of etherification strategy is dictated by the desired final product. The two primary pathways, base-mediated nucleophilic substitution and acid-catalyzed condensation, operate via distinct mechanisms.
Williamson Ether Synthesis: An SN2 Pathway to Asymmetrical Ethers
The Williamson ether synthesis is a reliable and versatile method for preparing asymmetrical ethers.[4][5][6] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6]
The core steps are:
-
Deprotonation: A strong base, typically sodium hydride (NaH), abstracts the acidic proton from the benzyl alcohol to form a potent nucleophile, the corresponding sodium alkoxide.[2][3]
-
Nucleophilic Attack: The newly formed alkoxide attacks an electrophilic alkyl halide (e.g., methyl iodide, ethyl bromide) in a concerted backside attack, displacing the halide leaving group and forming the new C-O ether bond.[6]
For this reaction to be efficient, the alkyl halide must be unhindered (ideally primary or methyl) to minimize competing elimination (E2) side reactions.[4][6]
Acid-Catalyzed Dehydration: An SN1 Pathway to Symmetrical Ethers
The acid-catalyzed intermolecular dehydration of benzyl alcohols provides a direct route to symmetrical dibenzyl ethers. This method often utilizes Lewis acids, such as iron(III) chloride, which are effective and environmentally benign.[7][8]
The mechanism is believed to proceed as follows:
-
Activation: The Lewis acid (e.g., Fe³⁺) coordinates to the hydroxyl oxygen, making it a better leaving group.
-
Carbocation Formation: The activated hydroxyl group departs as water, generating a resonance-stabilized benzylic carbocation. The stability of this intermediate is critical. While the ortho-methoxy group helps stabilize the positive charge through resonance, the para-trifluoromethyl group strongly destabilizes it through induction. This push-pull effect necessitates more forcing conditions (i.e., higher temperatures) compared to benzyl alcohols with purely electron-donating substituents.[7][8][9]
-
Nucleophilic Trapping: A second molecule of the benzyl alcohol acts as a nucleophile, attacking the carbocation.
-
Deprotonation: A final deprotonation step releases the catalyst and yields the symmetrical ether product, with water as the only stoichiometric byproduct.[8]
Experimental Protocols & Workflows
Protocol 1: Williamson Ether Synthesis of 2-Methoxy-1-(methoxymethyl)-4-(trifluoromethyl)benzene
This protocol details the synthesis of the asymmetrical methyl ether derivative.
| Reagent/Material | Grade | Supplier | Notes |
| 2-Methoxy-4-(trifluoromethyl)benzyl alcohol | ≥97% | Commercial | Ensure dryness before use. |
| Sodium Hydride (NaH) | 60% dispersion in oil | Commercial | Highly reactive; handle under inert atmosphere. |
| Iodomethane (Methyl Iodide) | ≥99%, stabilized | Commercial | Lachrymator; handle in a fume hood. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | Commercial | Use freshly distilled or from a solvent system. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction. |
| Saturated aq. NH₄Cl Solution | N/A | Lab Prepared | For quenching. |
| Brine | N/A | Lab Prepared | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography. |
-
Under an inert atmosphere (Argon or Nitrogen), add 2-Methoxy-4-(trifluoromethyl)benzyl alcohol (1.0 equiv.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the alcohol in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (1.2 equiv., 60% dispersion in oil) to the stirred solution in small portions. Caution: Hydrogen gas evolution will occur.
-
Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
Add iodomethane (1.5 equiv.) dropwise to the suspension at 0 °C.
-
Allow the reaction mixture to slowly warm to ambient temperature and stir for 4-6 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
Caption: Workflow for Williamson ether synthesis.
Protocol 2: Acid-Catalyzed Synthesis of 1,1'-Oxybis(methylene)-2-methoxy-4-(trifluoromethyl)benzene
This protocol details the self-condensation of the benzyl alcohol to form a symmetrical ether, leveraging an iron(III) catalyst.
| Reagent/Material | Grade | Supplier | Notes |
| 2-Methoxy-4-(trifluoromethyl)benzyl alcohol | ≥97% | Commercial | Starting material. |
| Iron(III) Chloride Hexahydrate (FeCl₃·6H₂O) | ≥97% | Commercial | Lewis acid catalyst. |
| Propylene Carbonate | Anhydrous, ≥99.7% | Commercial | Green, high-boiling point solvent.[7][8] |
| Dichloromethane (DCM) | ACS Grade | Commercial | For extraction. |
| Water | Deionized | Lab Supply | For washing. |
| Brine | N/A | Lab Prepared | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography. |
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Methoxy-4-(trifluoromethyl)benzyl alcohol (1.0 equiv.) and propylene carbonate (approx. 0.5-1.0 M concentration).
-
Add Iron(III) chloride hexahydrate (FeCl₃·6H₂O, 0.05 equiv., 5 mol%).
-
Heat the reaction mixture to 120 °C with vigorous stirring. Note: A higher temperature is required due to the deactivating effect of the -CF₃ group.[7][8]
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).
-
Once complete, cool the reaction mixture to ambient temperature.
-
Dilute the mixture with water and transfer to a separatory funnel.
-
Extract the aqueous phase three times with dichloromethane.
-
Combine the organic layers, wash with water and then brine to remove the solvent and catalyst.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the pure symmetrical ether.
Caption: Workflow for acid-catalyzed etherification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion (Protocol 1) | 1. Inactive NaH (deactivated by moisture).2. Insufficiently dry solvent/glassware.3. Starting material is impure. | 1. Use fresh NaH from a newly opened container.2. Ensure all glassware is rigorously flame-dried and the solvent is anhydrous.3. Purify the starting alcohol before the reaction. |
| No or Low Conversion (Protocol 2) | 1. Insufficient reaction temperature or time.2. Catalyst deactivation. | 1. Increase temperature to 130-140 °C or prolong reaction time. The EWG requires forcing conditions.[7][8]2. Ensure the catalyst is of good quality. Consider increasing catalyst loading to 10 mol%. |
| Formation of Multiple Byproducts | 1. (Protocol 1) Elimination reaction if a non-primary alkyl halide is used.2. (Protocol 2) Dehydration or polymerization at excessive temperatures. | 1. Strictly use methyl or primary alkyl halides.[4]2. Carefully control the reaction temperature; do not exceed 140 °C without careful optimization. |
| Difficult Purification | 1. Product and starting material have similar R | 1. Optimize the chromatography solvent system. Try a less polar system (e.g., Toluene/EtOAc) or a different stationary phase.2. Ensure complete removal of high-boiling solvents (DMF, Propylene Carbonate) under high vacuum before chromatography. |
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Mochalov, S. S., Fedotov, A. N., Trofimova, E. V., & Zefirov, N. S. (2015). Hydrochloric acid as an efficient catalyst for intermolecular condensation of alcohols. A simple and highly efficient synthesis of unsymmetrical ethers from benzylic alcohols and alkanols. ResearchGate. Retrieved from [Link]
-
Cardoso, F. S. P., et al. (2008). Etherification of glycerol with benzyl alcohol catalyzed by solid acids. SciSpace. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
Garnier, T., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. Retrieved from [Link]
-
Kuno, A., & Ando, H. (2021). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Shang, R., et al. (2024). Esterification and Etherification of Aliphatic Alcohols Enabled by Catalytic Strain-Release of Donor–Acceptor Cyclopropane. Journal of the American Chemical Society. Retrieved from [Link]
-
Garnier, T., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. Retrieved from [Link]
-
Weiqun, L., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Molecules. Retrieved from [Link]
-
Poon, K. W. C., & Dudley, G. B. (2019). 3-Benzyloxy-2-methyl Propanoate. Organic Syntheses. Retrieved from [Link]
-
Schlosser, M. (2010). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Methoxy-4-(trifluoromethyl)benzyl alcohol. Retrieved from [Link]
- Google Patents. (n.d.). US10745334B2 - Method for synthesizing 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol.
- Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
-
Organic Chemistry Portal. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from [Link]
- Google Patents. (n.d.). US6362378B1 - Method for etherifying a benzyl alcohol, resulting products and applications.
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
The Versatile Synthon: Application Notes for 2-Methoxy-4-(trifluoromethyl)benzyl Alcohol in Organic Synthesis
Introduction: Unlocking the Potential of a Fluorinated Building Block
In the landscape of modern organic synthesis, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational molecular design, particularly in the realms of agrochemicals and pharmaceuticals. The trifluoromethyl group, with its unique electronic properties and high lipophilicity, can profoundly influence the metabolic stability, binding affinity, and bioavailability of a molecule. 2-Methoxy-4-(trifluoromethyl)benzyl alcohol emerges as a highly valuable and versatile building block, offering a synthetically accessible scaffold for the introduction of this critical functional group.
This technical guide provides an in-depth exploration of the reactivity and synthetic utility of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol. Moving beyond a mere recitation of procedures, we will delve into the mechanistic underpinnings of its key transformations and provide detailed, field-proven protocols for its application in a variety of synthetic contexts. The presence of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group on the same aromatic ring creates a unique electronic environment that modulates the reactivity of the benzylic alcohol, making it a fascinating substrate for a range of chemical manipulations.[1]
Core Transformations and Synthetic Protocols
The utility of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol as a building block is realized through the selective transformation of its benzylic hydroxyl group into other key functionalities. This section will detail reliable protocols for oxidation, halogenation, and etherification, providing the foundation for its subsequent use in more complex synthetic endeavors.
Oxidation to 2-Methoxy-4-(trifluoromethyl)benzaldehyde
The selective oxidation of the primary alcohol to the corresponding aldehyde is a pivotal transformation, as the aldehyde serves as a precursor for a vast array of subsequent reactions, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. To prevent over-oxidation to the carboxylic acid, mild and selective oxidation methods are essential.
The Swern oxidation is a reliable and high-yielding method for the oxidation of primary alcohols to aldehydes under mild, low-temperature conditions, minimizing the risk of side reactions.[2]
Reaction Scheme:
A representative Swern oxidation workflow.
Step-by-Step Protocol:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in CH₂Cl₂ dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes to form the Swern reagent.
-
Slowly add a solution of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol (1.0 equivalent) in CH₂Cl₂ to the reaction mixture.
-
Stir the reaction for another 30 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise to the mixture and stir for an additional 15 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-Methoxy-4-(trifluoromethyl)benzaldehyde.
Causality Behind Experimental Choices: The low temperature (-78 °C) is critical to control the reactivity of the Swern reagent and prevent its decomposition. The stepwise addition of reagents ensures the controlled formation of the active oxidant and subsequent oxidation of the alcohol. Triethylamine acts as a base to neutralize the HCl generated during the reaction and to facilitate the final elimination step to form the aldehyde.
Halogenation: Paving the Way for Cross-Coupling Reactions
Conversion of the benzylic alcohol to a benzyl halide, such as a chloride or bromide, transforms the molecule into an excellent electrophile for a variety of nucleophilic substitution and cross-coupling reactions.
Thionyl chloride (SOCl₂) is a common and effective reagent for the conversion of primary alcohols to the corresponding chlorides.[3][4]
Reaction Scheme:
Chlorination of the benzyl alcohol.
Step-by-Step Protocol:
-
To a stirring solution of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol (1.0 equivalent) and a catalytic amount of N,N-dimethylformamide (DMF) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add thionyl chloride (1.2 equivalents) dropwise.[3]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the reaction is complete as monitored by thin-layer chromatography (TLC).[3]
-
Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess thionyl chloride and HCl.[3]
-
Extract the product with CH₂Cl₂.[3]
-
Combine the organic layers, wash with water and then with brine, and dry over anhydrous magnesium sulfate (MgSO₄).[3]
-
Filter and concentrate the solution under reduced pressure to yield the crude 2-Methoxy-4-(trifluoromethyl)benzyl chloride, which can be purified by flash column chromatography if necessary.[3]
Expert Insights: The addition of a catalytic amount of DMF accelerates the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent. The reaction should be performed in a well-ventilated fume hood due to the release of SO₂ and HCl gases.
Etherification: Expanding the Molecular Scaffold
The formation of benzyl ethers is a common strategy to introduce lipophilic groups or to link the core structure to other fragments. The Williamson ether synthesis is a classic and reliable method for this transformation.[5][6][7][8]
This protocol involves the deprotonation of the benzyl alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Reaction Scheme:
Two-step Williamson ether synthesis.
Step-by-Step Protocol:
-
To a suspension of sodium hydride (NaH) (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol (1.0 equivalent) in THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
Add the desired alkyl halide (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting alcohol is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude ether by flash column chromatography.
Trustworthiness of the Protocol: The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the alcohol to the more reactive alkoxide. Anhydrous conditions are crucial to prevent quenching of the NaH and the alkoxide intermediate.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The true power of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol as a building block is unleashed when its derivatives, particularly the corresponding halides, are employed in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp³) bonds, reacting a benzyl halide with a boronic acid or ester.[9][10][11][12]
General Reaction:
General Suzuki-Miyaura cross-coupling.
Illustrative Protocol (based on general procedures for benzyl halides):
-
In a reaction vessel, combine 2-Methoxy-4-(trifluoromethyl)benzyl halide (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%), a suitable phosphine ligand like SPhos or XPhos (2-4 mol%), and a base such as K₃PO₄ or Cs₂CO₃ (2-3 equivalents).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Benzyl Halides
| Catalyst/Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 80-100 |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane / H₂O | 100-110 |
| Pd(dppf)Cl₂ | K₂CO₃ | THF / H₂O | 80 |
Note: These are general conditions and may require optimization for specific substrates.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp)-C(sp³) bond through the reaction of a benzyl halide with a terminal alkyne, typically catalyzed by palladium and a copper(I) co-catalyst.[13][14][15][16][17]
General Reaction:
General Sonogashira cross-coupling.
Illustrative Protocol (based on general procedures):
-
To a solution of 2-Methoxy-4-(trifluoromethyl)benzyl halide (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) salt (e.g., CuI, 1-5 mol%), and an amine base (e.g., triethylamine or diisopropylamine).
-
Stir the reaction mixture at room temperature or with gentle heating until completion.
-
Dilute the reaction with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the construction of C-N bonds, coupling a benzyl halide with a primary or secondary amine.[18][19][20][21]
General Reaction:
General Buchwald-Hartwig amination.
Illustrative Protocol (based on general procedures):
-
Combine 2-Methoxy-4-(trifluoromethyl)benzyl halide (1.0 equivalent), the amine (1.2 equivalents), a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄) in an oven-dried flask.
-
Add an anhydrous solvent such as toluene or dioxane.
-
Degas the mixture and heat under an inert atmosphere until the reaction is complete.
-
Cool the reaction, dilute with an organic solvent, and filter.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Conclusion
2-Methoxy-4-(trifluoromethyl)benzyl alcohol is a strategically important building block that provides a gateway to a diverse range of complex molecules. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this versatile synthon. The interplay of the methoxy and trifluoromethyl substituents offers unique opportunities for selective transformations, making it a valuable addition to the modern synthetic chemist's toolbox.
References
- Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
- Google Patents. (n.d.). CN101665407B - Preparation method of 2,4,5-trifluorobenzyl chloride.
- Google Patents. (n.d.). CN113200815A - Method for continuous flow synthesis of m-trifluoromethyl benzyl chloride.
-
MySkinRecipes. (n.d.). 2-Methoxy-4-(trifluoromethyl)benzyl alcohol. [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]
- Google Patents. (n.d.). CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 71(25), 9681–9686. [Link]
-
Murdoch, C., et al. (n.d.). Selective photocatalytic oxidation of benzyl alcohols to the corresponding aldehydes using bismuth vanadate. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Supporting Information. (n.d.). General procedure A1-2. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(4-fluorophenoxy)benzyl chloride. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Schomann, T., et al. (2012). Sonogashira–Hagihara reactions of halogenated glycals. Beilstein Journal of Organic Chemistry, 8, 735–741. [Link]
-
ResearchGate. (n.d.). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. [Link]
- Google Patents. (n.d.). CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
-
Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. [Link]
-
Isaksson, J., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3657–3664. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Enzymatic transesterification of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol
Application Note & Protocol
High-Efficiency Enzymatic Transesterification of 2-Methoxy-4-(trifluoromethyl)benzyl Alcohol using Immobilized Candida antarctica Lipase B
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the enzymatic transesterification of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] We present a detailed protocol utilizing the highly efficient and selective immobilized Candida antarctica lipase B (CALB) with vinyl acetate as an acyl donor. The methodology is designed to be robust, scalable, and environmentally benign, offering a significant improvement over traditional chemical synthesis routes. This guide covers the reaction mechanism, a step-by-step experimental protocol, analytical methods for reaction monitoring, and expected outcomes.
Introduction: The Case for Biocatalysis
2-Methoxy-4-(trifluoromethyl)benzyl alcohol is a valuable building block in medicinal chemistry and materials science, largely due to the influence of its methoxy and trifluoromethyl groups on molecular bioactivity and stability.[1] Traditional chemical acylation methods often require harsh conditions, stoichiometric reagents, and complex purification steps. Biocatalytic approaches, particularly using lipases, offer a compelling "green" alternative.[2] Lipases operate under mild conditions (ambient temperature and pressure), exhibit high chemo-, regio-, and enantioselectivity, and reduce waste generation, aligning with the principles of sustainable chemistry.[3][4]
Among the vast array of available lipases, Candida antarctica Lipase B (CALB) is exceptionally well-suited for synthetic applications due to its broad substrate specificity, high stability in organic solvents, and remarkable efficiency.[5][6] This protocol leverages CALB in its immobilized form (e.g., Novozym® 435), which simplifies catalyst recovery and reuse, further enhancing the economic and environmental viability of the process.
Principle of the Reaction: Irreversible Transesterification
The core of this protocol is a lipase-catalyzed transesterification. Unlike esterification reactions with carboxylic acids, which are reversible and often limited by equilibrium, the use of an activated acyl donor like vinyl acetate renders the reaction effectively irreversible.
The mechanism proceeds in two main stages:
-
Acyl-Enzyme Formation: The serine residue in the lipase's catalytic triad attacks the carbonyl carbon of vinyl acetate, forming a covalent acyl-enzyme intermediate and releasing vinyl alcohol.
-
Nucleophilic Attack: The 2-Methoxy-4-(trifluoromethyl)benzyl alcohol then acts as a nucleophile, attacking the acyl-enzyme intermediate. This step releases the desired ester product and regenerates the free enzyme for the next catalytic cycle.
The key advantage of using vinyl acetate is that its byproduct, vinyl alcohol, rapidly and spontaneously tautomerizes to acetaldehyde.[2] This tautomerization removes the alcohol byproduct from the reaction equilibrium, effectively pulling the reaction forward to completion and ensuring high conversion yields.[7][8]
Caption: Reaction mechanism for irreversible transesterification.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale of ~1 mmol and can be scaled accordingly.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier | Notes |
| 2-Methoxy-4-(trifluoromethyl)benzyl alcohol | ≥98% | Sigma-Aldrich, etc. | Substrate. |
| Immobilized Candida antarctica Lipase B (CALB) | e.g., Novozym® 435 | Sigma-Aldrich, etc. | Biocatalyst. Store desiccated at 4°C. |
| Vinyl Acetate | ≥99%, anhydrous | Sigma-Aldrich, etc. | Acyl donor. Use fresh or stored over molecular sieves. |
| Isooctane (or n-Heptane) | Anhydrous, ≥99% | Standard suppliers | Reaction solvent. Low water content is critical for high yields. |
| Ethyl Acetate | HPLC Grade | Standard suppliers | For sample dilution and enzyme washing. |
| Acetonitrile | HPLC Grade | Standard suppliers | Mobile phase component. |
| Deionized Water | Type I (18.2 MΩ·cm) | In-house system | Mobile phase component. |
| Molecular Sieves | 3 Å | Standard suppliers | For drying solvent and reagents if necessary. |
Step-by-Step Reaction Procedure
-
Preparation: To a 25 mL screw-cap vial equipped with a magnetic stir bar, add 2-Methoxy-4-(trifluoromethyl)benzyl alcohol (206 mg, 1.0 mmol).
-
Solvent Addition: Add 10 mL of anhydrous isooctane to the vial. Stir until the substrate is fully dissolved.
-
Rationale: A non-polar solvent like isooctane is used to minimize the competing hydrolysis reaction and maintain the enzyme's catalytic activity in a non-aqueous environment.[9]
-
-
Acyl Donor Addition: Add vinyl acetate (184 µL, 2.0 mmol, 2.0 equivalents).
-
Rationale: A slight excess of the acyl donor is used to ensure the reaction goes to completion and to compensate for any potential evaporation.
-
-
Enzyme Addition & Reaction Start: Add the immobilized CALB (e.g., Novozym® 435) (20 mg, ~10% w/w of substrate). Seal the vial tightly and place it in a shaker incubator set to 40°C and 250 rpm .
-
Rationale: The 10% weight loading is a common starting point for efficient catalysis.[2] The temperature of 40°C provides a good balance between reaction rate and enzyme stability.
-
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
For each time point, withdraw ~50 µL of the reaction mixture.
-
Filter the aliquot through a 0.22 µm syringe filter to remove the immobilized enzyme.
-
Dilute the filtered aliquot 1:100 with ethyl acetate or the HPLC mobile phase for analysis.
-
-
Reaction Work-up (upon completion):
-
Remove the vial from the incubator.
-
Filter the entire reaction mixture to recover the immobilized enzyme. Wash the enzyme beads with 2 x 5 mL of fresh isooctane to recover any adsorbed product. The recovered enzyme can be dried under vacuum and stored for reuse.
-
Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude oil, containing the desired ester and residual acetaldehyde, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient if high purity is required.
Analytical Method: HPLC Monitoring
A reversed-phase HPLC method is ideal for tracking the consumption of the starting alcohol and the formation of the more non-polar ester product.[10][11]
| Parameter | Condition |
| Instrument | Standard HPLC system with UV detector |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: 65:35 (v/v) Acetonitrile:Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | ~10 minutes |
| Expected Elution | 2-Methoxy-4-(trifluoromethyl)benzyl alcohol (earlier peak) followed by the ester product (later peak). |
Conversion Calculation: Conversion (%) = [Area(Product) / (Area(Substrate) + Area(Product))] x 100
Experimental Workflow and Expected Results
The overall process from setup to analysis is streamlined for efficiency.
Caption: Overall experimental workflow for enzymatic transesterification.
Expected Results
Under the specified conditions, high conversion is anticipated. The table below outlines typical results based on similar enzymatic acylation reactions.[2][12]
| Time (hours) | Substrate Conversion (%) | Notes |
| 1 | 30 - 45% | Initial rapid phase of reaction. |
| 4 | 75 - 85% | Significant product formation. |
| 8 | >95% | Reaction nearing completion. |
| 24 | >99% | Reaction typically driven to full conversion. |
The final product, 2-Methoxy-4-(trifluoromethyl)benzyl acetate, will be a colorless to pale yellow oil. Its identity can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
-
American Chemical Society (2010). Simple and Efficient Method for the Analysis of Transesterification Reaction Mixtures for Biodiesel Production by Reversed-Phase High Performance Liquid Chromatography. Energy & Fuels. [Link]
-
MDPI (n.d.). A Review of Enzymatic Transesterification of Microalgal Oil-Based Biodiesel Using Supercritical Technology. National Institutes of Health (PMC). [Link]
-
American Chemical Society (2023). Application of Lipase B from Candida antarctica in the Pharmaceutical Industry. Industrial & Engineering Chemistry Research. [Link]
-
MDPI (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. [Link]
-
MySkinRecipes (n.d.). 2-Methoxy-4-(trifluoromethyl)benzyl alcohol. MySkinRecipes. [Link]
-
ResearchGate (n.d.). Simple and Efficient Method for the Analysis of Transesterification Reaction Mixtures for Biodiesel Production by Reversed-Phase High Performance Liquid Chromatography. ResearchGate. [Link]
-
MDPI (n.d.). Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Derivatives. MDPI. [Link]
-
National Institutes of Health (PMC) (n.d.). Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. [Link]
-
SciELO (n.d.). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. [Link]
-
MDPI (2017). Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads. MDPI. [Link]
-
ResearchGate (n.d.). Candida antartica Lipase B Catalyzed Polycaprolactone Synthesis: Effects of Organic Media and Temperature. [Link]
-
National Institutes of Health (PMC) (n.d.). Lipase-catalyzed kinetic resolution of aryltrimethylsilyl chiral alcohols. [Link]
-
National Institutes of Health (PMC) (2022). Lipase Catalyzed Transesterification of Model Long-Chain Molecules in Double-Shell Cellulose-Coated Oil-in-Water Emulsion Particles as Microbioreactors. [Link]
-
Frontiers (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. [Link]
-
ResearchGate (n.d.). Transesterification of benzyl alcohol with the acyl donor vinyl acetate.... [Link]
Sources
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- 2. Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Derivatives [mdpi.com]
- 3. A Review of Enzymatic Transesterification of Microalgal Oil-Based Biodiesel Using Supercritical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads [mdpi.com]
- 8. researchgate.net [researchgate.net]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 2-Methoxy-4-(trifluoromethyl)benzyl Alcohol in the Synthesis of Chiral Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The precise construction of stereocenters is a paramount challenge in modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Chiral building blocks serve as foundational synthons for accessing enantiomerically pure complex targets. This guide delves into the strategic application of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol as a precursor to a sophisticated stereo-directing group. While not a classical chiral auxiliary in itself, the 2-methoxy-4-(trifluoromethyl)benzyl (MTFB) moiety, when installed as a protecting group, exerts significant influence on the diastereoselectivity of key bond-forming reactions. We will explore the underlying principles of this stereochemical control, provide detailed protocols for its implementation in glycosylation reactions as a prime example, and discuss the nuances of its cleavage.
Introduction: Beyond a Simple Protecting Group
In the realm of asymmetric synthesis, the choice of a protecting group is often a critical determinant of a reaction's stereochemical outcome. The 2-methoxy-4-(trifluoromethyl)benzyl (MTFB) group, derived from its corresponding alcohol, is a powerful tool in this regard. Its unique electronic properties, stemming from the interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group, modulate the reactivity and conformational biases of intermediates, thereby directing the approach of incoming reagents.
The trifluoromethyl substituent, in particular, has been shown to be instrumental in enhancing diastereoselectivity in certain reactions, such as glycosylations. This effect is attributed to the electron-withdrawing nature of the CF3 group, which can influence the stability and reactivity of key intermediates, such as oxocarbenium ions, favoring specific reaction pathways that lead to a desired stereoisomer.[1]
The MTFB Group in Action: Enhancing Diastereoselectivity in Glycosylation
A significant application of trifluoromethyl-substituted benzyl groups is in the stereoselective synthesis of 1,2-cis-glycosides, which are notoriously challenging to construct. The MTFB group, when used to protect hydroxyl groups on a glycosyl donor, can dramatically improve the ratio of the desired cis product over the trans isomer.
Mechanistic Rationale for Stereochemical Control
The enhanced 1,2-cis-selectivity observed with donors bearing a 4-(trifluoromethyl)benzyl protecting group is attributed to the electronic destabilization of the intermediate oxocarbenium ion. This destabilization is thought to favor a more Sₙ2-like displacement of a transient anomeric intermediate, such as a glycosyl iodide, over a dissociative pathway that would lead to scrambling of stereochemistry.[1] The presence of the methoxy group in the 2-position of the MTFB group can further fine-tune these electronic effects.
Comparative Performance of Benzyl Protecting Groups in Glycosylation
The data below illustrates the significant impact of the trifluoromethyl substituent on the diastereoselectivity of a glycosylation reaction. The replacement of a standard benzyl (Bn) group with a 4-(trifluoromethyl)benzyl (CF₃Bn) group leads to a marked increase in the ratio of the desired 1,2-cis product.[1]
| Protecting Group | Glycosyl Donor | Acceptor | Conditions | Yield (%) | Diastereomeric Ratio (cis:trans) |
| Benzyl (Bn) | Bn-protected Glucosyl-TCAI | Simple Alcohol | TMS-I, TPPO, CH₂Cl₂ | ~85% | 14:1 |
| 4-(Trifluoromethyl)benzyl (CF₃Bn) | CF₃Bn-protected Glucosyl-TCAI | Simple Alcohol | TMS-I, TPPO, CH₂Cl₂ | ~88% | 34:1 |
Note: Data is representative and based on findings for 4-(trifluoromethyl)benzyl protected donors.[1] TCAI = Trichloroacetimidate; TMS-I = Trimethylsilyl iodide; TPPO = Triphenylphosphine oxide.
Experimental Protocols
Protocol 1: Preparation of 2-Methoxy-4-(trifluoromethyl)benzyl Bromide (MTFB-Br)
This protocol outlines the conversion of the commercially available 2-Methoxy-4-(trifluoromethyl)benzyl alcohol to the corresponding bromide, a key reagent for installing the MTFB protecting group.
Materials:
-
2-Methoxy-4-(trifluoromethyl)benzyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve 2-Methoxy-4-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-Methoxy-4-(trifluoromethyl)benzyl bromide.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure bromide.
Protocol 2: MTFB Protection of a Glycosyl Donor
This protocol details the protection of a free hydroxyl group on a glycosyl donor with the MTFB group.
Materials:
-
Glycosyl donor with a free hydroxyl group (e.g., a partially protected monosaccharide)
-
2-Methoxy-4-(trifluoromethyl)benzyl bromide (MTFB-Br) (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
To a solution of the glycosyl donor (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of MTFB-Br (1.2 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench the excess NaH by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the MTFB-protected glycosyl donor.
Protocol 3: Diastereoselective Glycosylation
This protocol describes a general procedure for the diastereoselective glycosylation using the MTFB-protected donor.
Materials:
-
MTFB-protected glycosyl donor (e.g., a trichloroacetimidate) (1.0 eq)
-
Acceptor alcohol (1.5 eq)
-
Trimethylsilyl iodide (TMS-I) or other suitable activator
-
Triphenylphosphine oxide (TPPO)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add a solution of the MTFB-protected glycosyl donor (1.0 eq), acceptor alcohol (1.5 eq), and TPPO (optional, but can enhance selectivity) in anhydrous DCM under an inert atmosphere.
-
Cool the mixture to the desired temperature (e.g., -78 °C).
-
Add the activator (e.g., TMS-I) dropwise.
-
Stir the reaction at this temperature, monitoring by TLC.
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).
-
Allow the mixture to warm to room temperature.
-
Filter through a pad of celite and concentrate the filtrate.
-
Purify the crude product by flash column chromatography to isolate the desired 1,2-cis-glycoside.
-
Determine the diastereomeric ratio by NMR spectroscopy or chiral HPLC analysis.
Deprotection of the MTFB Group
A key consideration in the use of any protecting group is the ease and selectivity of its removal. The electron-withdrawing trifluoromethyl group significantly impacts the stability of the benzyl ether linkage.
Studies have shown that electron-withdrawing groups on the aromatic ring of benzyl-type protecting groups retard the rate of their cleavage by catalytic hydrogenolysis. This provides an opportunity for selective deprotection in the presence of other, more labile benzyl-type ethers, such as the p-methoxybenzyl (PMB) group.
Protocol 4: Deprotection of the MTFB Group by Catalytic Hydrogenolysis
Materials:
-
MTFB-protected compound
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol or ethyl acetate
-
Hydrogen gas (balloon or Parr hydrogenator)
Procedure:
-
Dissolve the MTFB-protected compound in a suitable solvent (e.g., methanol or ethyl acetate).
-
Carefully add Pd/C (5-10 mol %) to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., via a balloon or in a Parr apparatus).
-
Stir the reaction vigorously at room temperature. Note that the reaction may require longer reaction times or elevated pressure/temperature compared to the deprotection of a standard benzyl group.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Conclusion
2-Methoxy-4-(trifluoromethyl)benzyl alcohol is a valuable precursor to the MTFB protecting group, a tool that offers more than simple steric masking of a hydroxyl group. Its unique electronic properties provide a handle for influencing the stereochemical course of reactions, as demonstrated by the enhanced 1,2-cis-diastereoselectivity in glycosylation reactions. Furthermore, the modulated lability of the MTFB group opens avenues for orthogonal deprotection strategies. For researchers engaged in the synthesis of complex chiral molecules, the MTFB group represents a sophisticated and powerful addition to the synthetic chemist's toolkit.
References
-
Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. The Journal of Organic Chemistry. [Link]
Sources
Application Notes and Protocols: Strategic Incorporation of the 2-Methoxy-4-(trifluoromethyl)benzyl Moiety into Bioactive Molecules
Introduction: The Strategic Advantage of the 2-Methoxy-4-(trifluoromethyl)benzyl Moiety
In modern medicinal chemistry, the selection of substituents is a critical exercise in balancing potency, selectivity, and pharmacokinetic properties.[1] Modifying molecular scaffolds with specific chemical groups is a key strategy to enhance interactions with biological targets and improve the overall profile of a drug candidate.[2][3] The 2-methoxy-4-(trifluoromethyl)benzyl group has emerged as a privileged structural motif for this purpose. Its utility stems from the unique and synergistic interplay of its constituent parts: the methoxy group and the trifluoromethyl group, positioned strategically on the benzyl scaffold.
The trifluoromethyl (CF₃) group is a cornerstone of contemporary drug design. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's properties.[4] It often enhances metabolic stability by blocking sites susceptible to oxidative metabolism, increases binding affinity to target proteins through favorable interactions, and improves membrane permeability, which can lead to better oral bioavailability.[4][5]
The methoxy (OCH₃) group , prevalent in many natural products and synthetic drugs, offers a different set of advantages.[6] It can act as a hydrogen bond acceptor, influencing the molecule's conformation and interaction with its biological target.[6] The methoxy group's impact on physicochemical properties and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters is well-documented, often helping to fine-tune solubility and receptor binding.[6]
The combination of these two groups in a 2-methoxy-4-(trifluoromethyl)benzyl arrangement creates a unique electronic and steric profile. The ortho-methoxy group can influence the orientation of the benzyl ring relative to the core molecule, while the para-trifluoromethyl group provides a metabolically robust, lipophilic anchor. This guide provides detailed protocols and scientific rationale for the synthesis of key precursors and the incorporation of this valuable moiety into new chemical entities.
Synthesis of Key Synthetic Precursors
The most versatile and common starting point for introducing the 2-methoxy-4-(trifluoromethyl)benzyl moiety is the corresponding benzyl bromide. This reagent is reactive towards a wide range of nucleophiles, making it an ideal electrophile for derivatization.
Synthesis of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol
The precursor alcohol can be synthesized via reduction of the corresponding benzaldehyde or benzoic acid. A typical laboratory-scale procedure involves the reduction of 2-methoxy-4-(trifluoromethyl)benzoic acid.
Protocol 1: Reduction of 2-Methoxy-4-(trifluoromethyl)benzoic Acid
-
Materials: 2-Methoxy-4-(trifluoromethyl)benzoic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Diethyl ether, 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a stirred suspension of LiAlH₄ (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of 2-methoxy-4-(trifluoromethyl)benzoic acid (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.
-
Combine the organic filtrates, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-methoxy-4-(trifluoromethyl)benzyl alcohol, which can be used in the next step without further purification.
-
Synthesis of 2-Methoxy-4-(trifluoromethyl)benzyl bromide
The conversion of the benzyl alcohol to the corresponding benzyl bromide is a standard transformation, most commonly achieved using phosphorus tribromide (PBr₃).[7]
Protocol 2: Bromination of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol
-
Materials: 2-Methoxy-4-(trifluoromethyl)benzyl alcohol, Phosphorus tribromide (PBr₃), Anhydrous dichloromethane (DCM).
-
Safety Note: 2-Methoxy-4-(trifluoromethyl)benzyl bromide is a corrosive substance that causes severe skin burns and eye damage and may cause respiratory irritation.[8] This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Procedure:
-
Dissolve 2-methoxy-4-(trifluoromethyl)benzyl alcohol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add PBr₃ (0.4 eq.) dropwise to the stirred solution. The use of a slight excess of alcohol helps to consume all the PBr₃, simplifying the workup.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and slowly pour it over crushed ice.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 2-methoxy-4-(trifluoromethyl)benzyl bromide. Purification can be achieved by column chromatography on silica gel if necessary.
-
Diagram 1: Synthesis Workflow for Key Precursor
Caption: Workflow for the synthesis of the key electrophile.
Core Protocols for Moiety Incorporation
The introduction of the 2-methoxy-4-(trifluoromethyl)benzyl group is most frequently accomplished via N-alkylation or O-alkylation reactions using the benzyl bromide precursor.
N-Benzylation of Amines
This protocol describes the formation of a C-N bond by reacting a primary or secondary amine with 2-methoxy-4-(trifluoromethyl)benzyl bromide. This is a robust method for accessing benzylamine derivatives, which are common scaffolds in bioactive molecules.[9][10]
Protocol 3: N-Alkylation of a Generic Amine (R-NH₂)
-
Materials: Substrate amine (R-NH₂, 1.0 eq.), 2-Methoxy-4-(trifluoromethyl)benzyl bromide (1.1 eq.), Diisopropylethylamine (DIEA, 2.0 eq.), Acetonitrile (ACN) or Dimethylformamide (DMF).
-
Rationale: A non-nucleophilic base like DIEA is used to neutralize the HBr generated during the reaction without competing in the alkylation. Acetonitrile is a good polar aprotic solvent for this Sₙ2 reaction.
-
Procedure:
-
Dissolve the substrate amine in ACN.
-
Add DIEA to the solution and stir for 5 minutes at room temperature.
-
Add a solution of 2-methoxy-4-(trifluoromethyl)benzyl bromide in ACN dropwise.
-
Stir the reaction at room temperature or heat gently (e.g., 50 °C) if the amine is a poor nucleophile. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 1 M HCl (to remove excess DIEA), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Diagram 2: N-Benzylation Reaction Scheme
Caption: General scheme for amine N-benzylation.
O-Benzylation of Alcohols and Phenols (Williamson Ether Synthesis)
This protocol details the formation of a benzyl ether by reacting an alcohol or phenol with 2-methoxy-4-(trifluoromethyl)benzyl bromide. This is a classic and reliable method for protecting hydroxyl groups or for installing ethers as key pharmacophoric elements.[11]
Protocol 4: O-Alkylation of a Generic Alcohol (R-OH)
-
Materials: Substrate alcohol (R-OH, 1.0 eq.), Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.), 2-Methoxy-4-(trifluoromethyl)benzyl bromide (1.1 eq.), Anhydrous DMF or THF.
-
Rationale: A strong base like NaH is required to deprotonate the alcohol to form the more nucleophilic alkoxide. DMF is an excellent solvent for this type of reaction as it solvates the sodium cation well.
-
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the substrate alcohol in DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes (or until hydrogen evolution ceases) to ensure complete formation of the alkoxide.
-
Add a solution of 2-methoxy-4-(trifluoromethyl)benzyl bromide in DMF dropwise to the alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Diagram 3: O-Benzylation Reaction Scheme
Caption: General scheme for alcohol O-benzylation.
Structure-Activity Relationship (SAR) Insights and Data
Incorporating the 2-methoxy-4-(trifluoromethyl)benzyl moiety can be a powerful strategy in lead optimization. The predictable effects of the methoxy and trifluoromethyl groups allow for rational design choices. For instance, in a series of TRPV1 antagonists, analogs containing a 4-(trifluoromethyl)benzyl group showed excellent potency.[12][13] This highlights the positive contribution of this substitution pattern to receptor binding.
The table below summarizes the expected impact of replacing a simple benzyl or phenyl group with the 2-methoxy-4-(trifluoromethyl)benzyl moiety on key drug-like properties.
Table 1: Predicted Impact of Moiety Incorporation
| Property | Rationale for Change | Expected Outcome | Supporting References |
| Potency | The CF₃ group can engage in favorable hydrophobic or dipole interactions in the binding pocket. The ortho-methoxy can enforce a specific, bioactive conformation. | Often Increased | [4][12] |
| Lipophilicity (LogP) | The CF₃ group is highly lipophilic (π ≈ +0.88), which typically dominates the slight hydrophilicity of the methoxy group (π ≈ -0.02). | Increased | [2][4] |
| Metabolic Stability | The C-F bonds of the CF₃ group are very strong and resistant to CYP450-mediated oxidation. It can also shield adjacent positions on the ring. | Increased | [3][4] |
| Aqueous Solubility | Increased lipophilicity from the CF₃ group generally leads to lower aqueous solubility. | Decreased | [1] |
| Membrane Permeability | Higher lipophilicity generally correlates with improved passive diffusion across cell membranes. | Increased | [2][4] |
| hERG Inhibition Risk | Can be context-dependent. High lipophilicity and the presence of a basic nitrogen are known risk factors. | Monitor Closely | N/A |
Conclusion
The 2-methoxy-4-(trifluoromethyl)benzyl moiety is a valuable building block for medicinal chemists aiming to enhance the biological and pharmacokinetic properties of their compounds. Its synthesis is straightforward from commercially available precursors, and its incorporation into target molecules can be achieved through robust and well-established N- and O-alkylation protocols. By understanding the distinct contributions of the methoxy and trifluoromethyl substituents, researchers can rationally design next-generation therapeutic agents with improved potency, stability, and drug-like characteristics. The protocols and insights provided herein serve as a comprehensive guide for the effective application of this powerful chemical tool.
References
- Dembowski, K. (n.d.). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. National Institutes of Health.
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved from [Link]
-
Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]
-
Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. (n.d.). PubMed Central. Retrieved from [Link]
-
Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Retrieved from [Link]
-
Lee, J., et al. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 23(22), 7248-7260. Retrieved from [Link]
-
D'Alessandro, N., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. Molecules, 28(22), 7586. Retrieved from [Link]
-
Lee, J., et al. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 23(22), 7248–7260. Retrieved from [Link]
- Synthesis method of 2,4,5-trifluorophenylacetic acid. (2015). Google Patents.
-
Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Retrieved from [Link]
-
Mochalov, S. S., et al. (2015). Intermolecular etherification of benzyl alcohols with alkanols. ResearchGate. Retrieved from [Link]
-
Zhang, L., et al. (2018). Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization. European Journal of Medicinal Chemistry, 157, 1039–1052. Retrieved from [Link]
-
Albericio, F., et al. (n.d.). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. ResearchGate. Retrieved from [Link]
-
Uddin, M. J., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6299. Retrieved from [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
- Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides. (n.d.). Google Patents.
-
Li, C., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis, 2008(21), 3487-3488. Retrieved from [Link]
-
Efficient catalytic procedure for. (n.d.). LOCKSS. Retrieved from [Link]
-
Lamb, J. (2020, March 22). Structure Activity Relationships and Medicinal Chemistry. YouTube. Retrieved from [Link]
-
Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. (n.d.). Retrieved from [Link]
-
Macmillan Group. (2010). Enantioselective α-Benzylation of Aldehydes via Photoredox Organocatalysis. Princeton University. Retrieved from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. (2026). Journal of the American Chemical Society. Retrieved from [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 12. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol by Column Chromatography
Welcome to the technical support center for the purification of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on navigating the challenges of purifying this specific fluorinated aromatic alcohol using silica gel column chromatography. Here, we synthesize established chromatographic principles with compound-specific considerations to ensure you can achieve high purity with confidence.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section is structured to help you diagnose and resolve issues you may encounter during the column chromatography of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol.
Q1: My compound is not moving off the baseline, or the Rf is too low (Rf < 0.1) on the TLC plate, even with a relatively polar solvent system.
Potential Causes:
-
Inadequate Solvent Polarity: 2-Methoxy-4-(trifluoromethyl)benzyl alcohol possesses a polar alcohol group, which can lead to strong interactions with the silica gel stationary phase. Your current eluent may not be polar enough to effectively displace the compound from the silica.
-
Strong Adsorption due to Aromatic System: The electron-withdrawing trifluoromethyl group can influence the electron density of the aromatic ring, potentially affecting its interaction with the acidic silica gel surface.
Recommended Solutions:
-
Increase Eluent Polarity Systematically: Gradually increase the proportion of the polar solvent in your mobile phase. For instance, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate in small increments (e.g., from 10% to 20%, then 30%). A good starting point for this compound, based on analogues, would be in the range of 20-40% ethyl acetate in hexane.[1]
-
Incorporate a More Polar Solvent: If increasing the ethyl acetate concentration is not effective or leads to poor separation, consider adding a small amount of a more polar solvent like methanol or isopropanol to your eluent system. Start with as little as 0.5-1% and observe the effect on the Rf value.
-
Consider an Alternative Solvent System: A dichloromethane/methanol system can be effective for moderately polar compounds that do not move well in hexane/ethyl acetate.
Q2: The separation between my desired product and an impurity is poor.
Potential Causes:
-
Co-elution of Structurally Similar Impurities: The crude product may contain impurities with polarities very similar to 2-Methoxy-4-(trifluoromethyl)benzyl alcohol, such as the corresponding benzaldehyde (formed by oxidation) or unreacted starting materials.
-
Inappropriate Solvent System: The chosen eluent may not have the optimal selectivity for the components in your mixture.
Recommended Solutions:
-
Optimize the Solvent System with TLC: Methodically test a range of solvent systems with varying polarities and compositions. The ideal system will show a clear separation between your product and any impurities, with the Rf of your product ideally between 0.2 and 0.4 for optimal column separation.
-
Try a Different Solvent Combination: If hexane/ethyl acetate fails to provide adequate separation, explore other solvent systems. For example, a toluene/ethyl acetate or a dichloromethane/acetone system might offer different selectivity.
-
Employ Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, and then gradually increase the polarity of the eluent to release your target compound, leaving more polar impurities on the column.
Q3: My product appears to be degrading on the column, leading to low recovery or the appearance of new, more polar spots on the TLC of the collected fractions.
Potential Causes:
-
Acid-Sensitivity: Silica gel is inherently acidic and can sometimes cause the degradation of sensitive compounds. Benzyl alcohols can be susceptible to acid-catalyzed side reactions.
-
Prolonged Exposure to Silica: The longer the compound remains on the column, the greater the chance of degradation.
Recommended Solutions:
-
Deactivate the Silica Gel: Before packing the column, you can neutralize the silica gel by preparing a slurry in your initial, non-polar eluent and adding 0.5-1% triethylamine. This will help to neutralize the acidic sites on the silica surface.
-
Use Neutral or Basic Alumina: As an alternative to silica gel, consider using neutral or basic alumina as the stationary phase, which is less acidic.
-
Expedite the Chromatography: Use flash column chromatography with applied pressure to reduce the elution time and minimize the contact time of your compound with the stationary phase.
Q4: I'm observing peak tailing in my collected fractions.
Potential Causes:
-
Strong Analyte-Stationary Phase Interaction: The polar alcohol group can lead to strong, non-ideal interactions with the silica gel, causing the compound to elute slowly and over many fractions.
-
Column Overloading: Applying too much sample to the column can lead to broad, tailing peaks.
Recommended Solutions:
-
Increase Eluent Polarity After Initial Elution: Once your product starts to elute, you can slightly increase the polarity of the solvent system to help push the remaining compound off the column more quickly and sharpen the peak.
-
Reduce the Sample Load: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used.
-
Add a Competitive Hydrogen Bonding Agent: Incorporating a small amount of an alcohol (like methanol or isopropanol) in the eluent can help to block the strong interaction sites on the silica gel, leading to more symmetrical peaks.
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol?
Based on the chromatography of structurally related compounds, a good starting point is a mixture of hexane and ethyl acetate. For 4-(trifluoromethyl)benzyl alcohol derivatives, a 9:1 hexane/ethyl acetate system has been used, yielding an Rf of 0.34.[1] For 4-methoxybenzyl alcohol derivatives, a 3:1 hexane/ethyl acetate system has been reported with an Rf of 0.43.[1] Given the combined electronic effects of the methoxy and trifluoromethyl groups, a starting point of 7:3 or 8:2 hexane/ethyl acetate is a reasonable initial system to test via TLC.
Q2: How can I visualize 2-Methoxy-4-(trifluoromethyl)benzyl alcohol on a TLC plate?
This compound should be UV active due to the aromatic ring, so it can be visualized under a UV lamp (254 nm). Additionally, you can use a potassium permanganate (KMnO₄) stain, which will react with the alcohol functional group to produce a yellow-brown spot on a purple background.
Q3: What are the likely impurities I might encounter?
Common impurities can include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could be 2-methoxy-4-(trifluoromethyl)benzaldehyde if the alcohol was prepared by reduction.
-
Oxidation Product: 2-Methoxy-4-(trifluoromethyl)benzaldehyde, which is less polar than the corresponding alcohol.
-
Byproducts from Synthesis: The specific byproducts will depend on the reagents and conditions used in the preceding synthetic step.
Q4: Is it better to use isocratic or gradient elution?
For a mixture with well-separated components of different polarities, gradient elution is often more efficient. It allows for the rapid removal of non-polar impurities with a non-polar solvent, followed by the elution of your target compound with a more polar solvent, and finally, stripping any highly polar impurities from the column. If your TLC analysis shows your product is well-separated from a few, closely eluting impurities, isocratic elution with the optimized solvent system may be sufficient.
III. Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the purification of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol using flash column chromatography.
1. Preparation of the TLC and Selection of Solvent System: a. Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on a silica gel TLC plate. c. Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., 8:2 hexane/ethyl acetate). d. Visualize the spots under a UV lamp and/or by staining with potassium permanganate. e. Adjust the solvent system until the desired product has an Rf value between 0.2 and 0.4 and is well-separated from impurities.
2. Column Packing: a. Select a column of appropriate size. A general guideline is a 40:1 to 100:1 ratio of silica gel to crude product by weight. b. Prepare a slurry of silica gel in the initial, least polar eluent. c. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. d. Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
3. Sample Loading: a. Dissolve the crude 2-Methoxy-4-(trifluoromethyl)benzyl alcohol in a minimal amount of a suitable solvent (preferably the eluent or a slightly more polar solvent). b. Carefully apply the sample solution to the top of the silica gel bed using a pipette. c. Allow the sample to adsorb onto the silica gel.
4. Elution and Fraction Collection: a. Carefully add the eluent to the top of the column. b. Apply gentle pressure to the top of the column to begin elution. c. Collect the eluent in fractions of appropriate size. d. Monitor the collected fractions by TLC to identify which fractions contain the pure product.
5. Isolation of the Purified Product: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-Methoxy-4-(trifluoromethyl)benzyl alcohol.
IV. Visualization of the Workflow
The following diagram illustrates the decision-making process for troubleshooting the column chromatography of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol.
Caption: Troubleshooting workflow for the purification of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol.
V. Summary of Key Chromatographic Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar organic compounds. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate | A versatile and widely used solvent system with tunable polarity. |
| Initial Eluent Ratio | 8:2 to 7:3 (Hexane:Ethyl Acetate) | Based on analogues, this should provide a good starting Rf value. |
| Target Rf Value | 0.2 - 0.4 | This range generally provides the best separation in column chromatography. |
| Loading Technique | Wet loading in a minimal amount of eluent | Ensures a narrow band at the start of the chromatography for better separation. |
| Visualization | UV light (254 nm) and KMnO₄ stain | The aromatic ring allows for UV detection, and the alcohol is readily oxidized by permanganate. |
VI. References
-
Supporting Information for an article. Wiley-VCH. (n.d.). Retrieved from a URL that is no longer active.
-
Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. (n.d.). Retrieved from a URL that is no longer active.
-
Technical Support Center: Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one. Benchchem. (n.d.). Retrieved from a URL that is no longer active.
-
Separation of 3-Methoxybenzyl alcohol on Newcrom R1 HPLC column. (n.d.). Retrieved from a URL that is no longer active.
-
Supplementary Information. The Royal Society of Chemistry. (n.d.). Retrieved from a URL that is no longer active.
-
Supporting Information. (n.d.). Retrieved from a URL that is no longer active.
-
The Ascendance of the Trifluoromethyl Group in Aromatic Systems: A Technical Guide for Researchers. Benchchem. (n.d.). Retrieved from a URL that is no longer active.
-
2-Methoxy-4-(trifluoromethyl)benzyl alcohol. MySkinRecipes. (n.d.). Retrieved from a URL that is no longer active.
-
Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol. CN101913997A. (n.d.). Retrieved from a URL that is no longer active.
-
Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Eureka | Patsnap. (n.d.). Retrieved from a URL that is no longer active.
-
Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. MDPI. (n.d.). Retrieved from a URL that is no longer active.
-
Supplementary Information. ResearchGate. (n.d.). Retrieved from a URL that is no longer active.
-
4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD. European Patent Office - EP 3492448 B1. (2017). Retrieved from a URL that is no longer active.
-
Showing metabocard for 4-Methoxybenzyl alcohol (HMDB0034241). Human Metabolome Database. (2012). Retrieved from [Link]
-
The first peak in these below GC analysis chromatograms is from the diluent (acetonitrile). (n.d.). Retrieved from a URL that is no longer active.
-
4-Methoxybenzyl alcohol (P-Methoxy-benzyl alcoho) | Biochemical Assay Reagent. MedChemExpress. (n.d.). Retrieved from a URL that is no longer active.
-
B. Column Chromatography. Chemistry LibreTexts. (2023). Retrieved from [Link]
-
2-Methoxy-4-(trifluoromethyl)benzyl alcohol | 286441-68-7. Sigma-Aldrich. (n.d.). Retrieved from a URL that is no longer active.
-
Supporting Information. The Royal Society of Chemistry. (n.d.). Retrieved from a URL that is no longer active.
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Purification of Organic Compounds by Flash Column Chromatography. (2025). Retrieved from a URL that is no longer active.
-
Sand, Silica Gel & TLC Plates. Fluorochem. (n.d.). Retrieved from a URL that is no longer active.
Sources
Technical Support Center: Optimizing the Synthesis of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol
Welcome to the technical support center for the synthesis of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their reaction yields and troubleshoot common issues encountered during this synthesis. As an important intermediate in the development of pharmaceuticals and agrochemicals, achieving a high-yield, high-purity synthesis of this molecule is critical.[1]
This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to overcome experimental challenges.
Section 1: Choosing Your Synthetic Pathway
The most direct and common route to synthesizing 2-Methoxy-4-(trifluoromethyl)benzyl alcohol is through the reduction of a corresponding carbonyl compound. The choice of starting material dictates the necessary reducing agent and reaction conditions, each with its own set of advantages and challenges.
The two primary precursors are:
-
2-Methoxy-4-(trifluoromethyl)benzaldehyde
-
2-Methoxy-4-(trifluoromethyl)benzoic acid (or its ester derivatives)
The selection of your starting material is the first critical step in optimizing your yield. The following diagram illustrates the decision-making process based on precursor availability and desired reaction conditions.
Caption: Synthetic pathway decision tree.
Pathway A: Reduction of 2-Methoxy-4-(trifluoromethyl)benzaldehyde
This is often the preferred route due to the mild conditions required.
-
Recommended Reagent: Sodium Borohydride (NaBH₄)
-
Expertise & Experience: NaBH₄ is a selective and mild reducing agent, ideal for converting aldehydes and ketones to their corresponding alcohols.[2][3] Its key advantage is its compatibility with protic solvents like methanol and ethanol, which simplifies the experimental setup and workup.[4] This selectivity means it will not reduce more robust functional groups, which is beneficial if your substrate contains esters or other sensitive moieties.[2]
-
Pathway B: Reduction of 2-Methoxy-4-(trifluoromethyl)benzoic acid
This pathway is necessary if the benzoic acid derivative is your available starting material.
-
Recommended Reagent: Lithium Aluminum Hydride (LiAlH₄ or LAH)
-
Expertise & Experience: Sodium borohydride is not strong enough to reduce carboxylic acids or esters efficiently.[5] Therefore, a powerful reducing agent like LiAlH₄ is required.[6][7] LAH will readily reduce carboxylic acids, esters, aldehydes, and ketones.[8][9] However, its high reactivity necessitates the use of anhydrous (water-free) non-protic solvents like diethyl ether or tetrahydrofuran (THF) and requires careful handling and quenching procedures.[5]
-
Section 2: Troubleshooting Guide
Even with a well-chosen pathway, challenges can arise. This section addresses the most common problems in a question-and-answer format.
Caption: General troubleshooting workflow for low yield.
Q1: My reaction yield is extremely low or zero. What are the most common culprits?
Answer: A low or non-existent yield is a common but solvable problem. The cause often falls into one of three categories: reagents, reaction conditions, or workup procedure.[10]
-
Reagent Quality & Handling:
-
For LiAlH₄ Reactions: LiAlH₄ reacts violently with water.[6] The most frequent cause of failure is the presence of moisture. Ensure all glassware is oven- or flame-dried, and use a high-purity anhydrous solvent.[10][11] It is good practice to add a small amount of LAH to the solvent first to scavenge any residual moisture before adding your substrate.[8]
-
For NaBH₄ Reactions: While less sensitive than LAH, NaBH₄ can degrade over time, especially if stored improperly. Use a fresh bottle of the reagent if its efficacy is in doubt.
-
Starting Material Purity: Verify the purity of your starting aldehyde or carboxylic acid. Impurities can inhibit the reaction or lead to unwanted side products.[11]
-
-
Reaction Conditions:
-
Temperature Control: Reductions are often exothermic. For NaBH₄, the reaction is typically started at 0 °C to moderate the initial rate and then allowed to warm to room temperature.[4] For LAH, maintaining a low temperature (e.g., 0 °C or even -78 °C) during reagent addition is critical to prevent runaway reactions and side product formation.
-
Reaction Time: Ensure you are monitoring the reaction to completion via Thin-Layer Chromatography (TLC). Quenching the reaction prematurely will naturally result in a low yield.[10]
-
-
Workup & Isolation:
-
Improper Quenching (LiAlH₄): The workup for LAH reactions is critical. An improper quench can trap the product in the resulting aluminum salts. The Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is a reliable method to produce a granular, easily filterable aluminum salt precipitate, ensuring maximum product recovery.
-
Product Loss: 2-Methoxy-4-(trifluoromethyl)benzyl alcohol has some polarity. Ensure you are using an appropriate extraction solvent and performing multiple extractions of the aqueous layer to recover all the product.
-
Q2: My TLC analysis shows significant unreacted starting material, even after several hours. Why has the reaction stalled?
Answer: A stalled reaction typically points to an issue with the reducing agent's stoichiometry or activity.
-
Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent.
-
For NaBH₄, a 1.5 to 2.0 molar equivalent is common.
-
For LiAlH₄ reduction of a carboxylic acid, at least 1.0 equivalent is needed just to deprotonate the acidic proton, followed by another 0.75 equivalents for the reduction itself. Therefore, using 2.0 to 3.0 equivalents is a safe practice to ensure the reaction goes to completion.
-
-
Deactivated Reagent: As mentioned in Q1, both NaBH₄ and especially LiAlH₄ can lose activity if they are old or have been exposed to atmospheric moisture. If you suspect this, the simplest solution is to use a new, unopened container of the reagent.[12]
-
Poor Solubility: If your starting material has poor solubility in the reaction solvent at the chosen temperature, the reaction rate will be very slow. You may need to screen alternative solvents or slightly increase the temperature after the initial addition of the reducing agent.
Q3: I've isolated my product, but it's contaminated with impurities. What are they and how can I avoid them?
Answer: The nature of the impurity provides clues to the problem.
-
Unreacted Starting Material: This is the most common impurity and is caused by an incomplete reaction (see Q2). The solution is to optimize the reaction conditions to drive it to completion. Purification via column chromatography should effectively separate the more polar alcohol product from the less polar starting aldehyde or the highly polar carboxylic acid.
-
Over-oxidation Product (if synthesizing the aldehyde first): If your starting 2-Methoxy-4-(trifluoromethyl)benzaldehyde was prepared by oxidizing the target alcohol, you might have residual 2-Methoxy-4-(trifluoromethyl)benzoic acid. This can be removed by a simple basic wash (e.g., with aqueous NaHCO₃) during the workup, as the acid will be deprotonated and move into the aqueous layer.
-
Side Products from Grignard Synthesis of Precursor: If your aldehyde precursor was made via a Grignard reaction, a common side product is a biphenyl derivative from Wurtz coupling.[13][14] This impurity should be removed before starting the reduction step.
Section 3: Frequently Asked Questions (FAQs)
-
Q: For the reduction of the aldehyde, is there any advantage to using LiAlH₄ over NaBH₄?
-
A: For an aldehyde reduction, NaBH₄ is almost always the better choice.[5] It is safer, easier to handle, does not require strictly anhydrous conditions, and the workup is much simpler.[2][15] LiAlH₄ offers no significant advantage in this specific transformation and introduces unnecessary risks and complexity.
-
-
Q: What is the best solvent for a LiAlH₄ reduction?
-
A: Anhydrous tetrahydrofuran (THF) is often preferred over diethyl ether due to its higher boiling point and better solvating properties for the lithium salts that form during the reaction.[8] Regardless of the choice, the solvent must be rigorously dried.
-
-
Q: How do I monitor the reaction progress effectively?
-
A: Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system that gives good separation between your starting material and the product (e.g., a mixture of hexanes and ethyl acetate). The benzyl alcohol product will be more polar and thus have a lower Rf value than the corresponding aldehyde. The benzoic acid starting material will be very polar and may streak or remain at the baseline.
-
-
Q: What is the best method to purify the final 2-Methoxy-4-(trifluoromethyl)benzyl alcohol?
-
A: Flash column chromatography on silica gel is the standard and most effective method for achieving high purity. A gradient elution starting with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increasing the polarity will allow for the clean separation of the product from less-polar impurities and unreacted starting material.
-
Section 4: Data Summary & Recommended Protocols
Table 1: Comparison of Synthetic Pathways
| Parameter | Pathway A: Aldehyde Reduction | Pathway B: Carboxylic Acid Reduction |
| Starting Material | 2-Methoxy-4-(trifluoromethyl)benzaldehyde | 2-Methoxy-4-(trifluoromethyl)benzoic acid |
| Reagent | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Methanol, Ethanol | Anhydrous THF, Anhydrous Diethyl Ether |
| Temperature | 0 °C to Room Temperature | 0 °C to Reflux |
| Pros | Milder conditions, safer reagent, simple workup | Utilizes a potentially cheaper/more accessible starting material |
| Cons | Aldehyde may be less stable or more expensive | Highly reactive/hazardous reagent, requires strict anhydrous conditions, complex workup |
Protocol A: Reduction of 2-Methoxy-4-(trifluoromethyl)benzaldehyde with NaBH₄
Trustworthiness: This protocol is a standard, reliable method for the reduction of aromatic aldehydes.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-Methoxy-4-(trifluoromethyl)benzaldehyde (1.0 eq). Dissolve the aldehyde in methanol (approx. 10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction's completion by TLC.
-
Quench: Once the starting material is consumed, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 1 M HCl until gas evolution ceases.
-
Workup: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude alcohol by flash column chromatography.
Protocol B: Reduction of 2-Methoxy-4-(trifluoromethyl)benzoic acid with LiAlH₄
Trustworthiness: This is a powerful and effective method for reducing carboxylic acids, but it demands strict adherence to safety and anhydrous techniques.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under an inert atmosphere (Nitrogen or Argon).
-
Reagent Suspension: To the flask, add lithium aluminum hydride (LiAlH₄, 2.5 eq) and suspend it in anhydrous THF (approx. 15 mL per gram of LAH). Cool the suspension to 0 °C in an ice-water bath.
-
Substrate Addition: Dissolve 2-Methoxy-4-(trifluoromethyl)benzoic acid (1.0 eq) in a separate flask with anhydrous THF. Transfer this solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench (Fieser Workup): Cool the reaction mixture to 0 °C. Perform the following additions very slowly and carefully:
-
Add 'X' mL of H₂O (where 'X' is the mass of LiAlH₄ in grams used).
-
Add 'X' mL of 15% (w/v) aqueous NaOH.
-
Add '3X' mL of H₂O.
-
-
Isolation: Stir the resulting mixture vigorously for 30 minutes. A white, granular precipitate should form. Filter the solid through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude product. Purify by flash column chromatography as described in Protocol A.
References
-
BYJU'S. (n.d.). Lithium aluminium hydride. [Link]
-
Wikipedia. (2023). Lithium aluminium hydride. [Link]
-
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]
-
Quora. (2016). How exactly does Lithium Aluminium Hydride reduce different organic compounds?[Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
Tan, L., Börgel, J., & Ritter, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(45), 17983–17988. [Link]
- Google Patents. (n.d.). US10745334B2 - Method for synthesizing 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol.
-
Thesis. (n.d.). Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. [Link]
-
ResearchGate. (n.d.). Reactions of benzyl alcohol under different reaction conditions. [Link]
-
Tan, L., Börgel, J., & Ritter, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. [Link]
- Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
-
MySkinRecipes. (n.d.). 2-Methoxy-4-(trifluoromethyl)benzyl alcohol. [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry?[Link]
-
Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?[Link]
-
Supporting Information. (n.d.). General procedure A1-2. [Link]
-
NIH National Library of Medicine. (n.d.). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. [Link]
-
MIT Open Access Articles. (2014). Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain of Escherichia coli. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol?[Link]
- Google Patents. (n.d.). CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol.
-
PubMed. (n.d.). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzyl alcohols. [Link]
-
PubChemLite. (n.d.). 2-methoxy-4-(trifluoromethyl)benzoic acid (C9H7F3O3). [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]
-
YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]
-
ResearchGate. (2019). Reduction using sodium borohydride?[Link]
- Google Patents. (n.d.).
-
Chemguide. (n.d.). Reduction of aldehydes and ketones. [Link]
-
ResearchGate. (n.d.). Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones. [Link]
-
PubChemLite. (n.d.). 2-methoxy-4-(trifluoromethoxy)benzaldehyde. [Link]
-
PubChemLite. (n.d.). 2-methoxy-3-(trifluoromethyl)benzoic acid (C9H7F3O3). [Link]
-
ResearchGate. (n.d.). FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and...[Link]
Sources
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
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- 15. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Navigating Reactions with 2-Methoxy-4-(trifluoromethyl)benzyl Alcohol
Welcome to the technical support center for 2-Methoxy-4-(trifluoromethyl)benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis and manipulation of this versatile intermediate. The unique electronic properties of this molecule, arising from the interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group, can present specific challenges. This resource aims to provide clarity and practical solutions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol?
A1: 2-Methoxy-4-(trifluoromethyl)benzyl alcohol is a primary benzylic alcohol. Its reactivity is primarily dictated by the benzylic hydroxyl group. The trifluoromethyl group at the para position is strongly electron-withdrawing, which can decrease the electron density of the aromatic ring and the benzylic carbon. This generally makes the alcohol less prone to oxidation compared to unsubstituted benzyl alcohol. Conversely, the ortho-methoxy group is electron-donating, which can partially counteract the effect of the trifluoromethyl group and can also influence the regioselectivity of certain reactions. This substituted benzyl alcohol is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2]
Q2: How does the trifluoromethyl group affect the alcohol's reactivity in oxidation reactions?
A2: The electron-withdrawing nature of the trifluoromethyl group generally makes the benzylic C-H bond stronger and the alcohol less susceptible to oxidation. This means that stronger oxidizing agents or more forcing reaction conditions may be required to achieve complete conversion to the corresponding aldehyde or carboxylic acid. However, this reduced reactivity can also be advantageous in preventing over-oxidation.
Q3: Can I expect any issues with the stability of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol under acidic or basic conditions?
A3: Benzyl ethers are generally known for their stability in both acidic and basic media.[3] While 2-Methoxy-4-(trifluoromethyl)benzyl alcohol itself is not an ether, this general stability of the benzyl group is relevant. The alcohol is expected to be reasonably stable under moderately acidic and basic conditions. However, under strongly acidic conditions, protonation of the hydroxyl group followed by loss of water can lead to the formation of a benzylic carbocation. The stability of this carbocation is influenced by both the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group. Under strongly basic conditions, deprotonation of the hydroxyl group will form the corresponding alkoxide.
Troubleshooting Guide: Common Reactions and Side Product Identification
This section provides a detailed breakdown of common reactions involving 2-Methoxy-4-(trifluoromethyl)benzyl alcohol and the potential side products that may arise. Understanding these possibilities is the first step in mitigating their formation.
Oxidation to 2-Methoxy-4-(trifluoromethyl)benzaldehyde
The oxidation of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol to its corresponding aldehyde is a fundamental transformation. However, several side products can emerge depending on the chosen oxidant and reaction conditions.
-
Issue: Incomplete conversion or the formation of an unexpected byproduct.
-
Potential Side Products:
-
2-Methoxy-4-(trifluoromethyl)benzoic acid: Over-oxidation of the aldehyde is a common issue, particularly with strong oxidizing agents like potassium permanganate or chromic acid. Even milder agents can lead to the carboxylic acid if the reaction is not carefully monitored or if water is present.[4]
-
Unidentified degradation products: Benzyl alcohols with electron-withdrawing groups can sometimes be prone to degradation under harsh oxidative conditions.
-
| Oxidizing Agent | Common Side Products | Mitigation Strategies |
| PCC (Pyridinium Chlorochromate) | 2-Methoxy-4-(trifluoromethyl)benzoic acid (if water is present), Cr(IV) species, pyridinium hydrochloride. | Use anhydrous conditions. Add molecular sieves to the reaction mixture. |
| Swern Oxidation | Dimethyl sulfide, carbon monoxide, carbon dioxide, triethylammonium chloride. | Perform the reaction at low temperatures (-78 °C) and in a well-ventilated fume hood due to the toxic and malodorous nature of the byproducts. |
| Dess-Martin Periodinane (DMP) | 2-iodoxybenzoic acid (IBX) and acetic acid. | Use a buffer like pyridine to neutralize the acetic acid byproduct. |
Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
-
To a stirred solution of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at room temperature, add PCC (1.5 eq) in one portion.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-Methoxy-4-(trifluoromethyl)benzaldehyde.
-
Purify the crude product by column chromatography on silica gel.
Etherification Reactions
The conversion of the hydroxyl group to an ether is a common synthetic step. However, the electronic nature of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol can influence the reaction's efficiency and lead to specific side products. Benzyl alcohols with electron-withdrawing groups can be less reactive in etherification reactions.[5][6]
-
Issue: Low yield of the desired ether or formation of a symmetrical ether byproduct.
-
Potential Side Products:
-
Bis(2-methoxy-4-(trifluoromethyl)benzyl) ether: This symmetrical ether can form through the self-condensation of two molecules of the starting alcohol, especially under acidic conditions or at elevated temperatures.
-
Products of elimination: Under strongly acidic and high-temperature conditions, dehydration to form a stilbene derivative is a possibility, though less common for primary benzyl alcohols.
-
Reaction Workflow: Williamson Ether Synthesis
Caption: Williamson ether synthesis workflow.
Experimental Protocol: Methyl Etherification
-
To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) at 0 °C, add a solution of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Halogenation Reactions
Conversion of the alcohol to the corresponding benzyl halide is a key step for subsequent nucleophilic substitution reactions. The choice of halogenating agent is critical to avoid side reactions.
-
Issue: Formation of rearranged products or elimination byproducts.
-
Potential Side Products:
-
Friedel-Crafts type products: The generated benzyl halide is an electrophile and could potentially react with any aromatic solvent used, although this is less likely with the deactivated ring of the starting material.
-
Elimination products: While less common for primary benzyl alcohols, harsh conditions could lead to some elimination.
-
Halogenation Reaction Pathway
Caption: General pathway for halogenation of benzyl alcohol.
Experimental Protocol: Chlorination using Thionyl Chloride (SOCl₂)
-
To a solution of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous DCM (10 mL/mmol) at 0 °C, add thionyl chloride (1.2 eq) dropwise. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.[7]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Methoxy-4-(trifluoromethyl)benzyl chloride.
-
The crude product can often be used without further purification, but if necessary, it can be purified by vacuum distillation or column chromatography.
Note: The reaction with thionyl chloride proceeds with inversion of configuration if a chiral center is present.[8][9]
References
- CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol. (URL not available)
-
MySkinRecipes. 2-Methoxy-4-(trifluoromethyl)benzyl alcohol. [Link]
- US10745334B2 - Method for synthesizing 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol.
-
Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. [Link]
-
Mastering Organic Synthesis: The Versatile Role of 4-(Trifluoromethyl)benzyl Alcohol. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. Thesis. [Link]
-
Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis. [Link]
- US6462242B1 - Process for preparing benzyl alcohols and their use.
- CN102516047A - Preparation methods of 2-(trifluoromethyl)
-
Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. RSC Advances. [Link]
-
4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD. European Patent Office. [Link]
- CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
-
PBr3 and SOCl2. Master Organic Chemistry. [Link]
-
Alcohol + SOCl2. ReactionWeb.io. [Link]
-
AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES. European Patent Office. [Link]
-
SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Chemistry Steps. [Link]
-
Halogenation of Primary Alcohols Using a Tetraethylammonium Halide/[Et2NSF2]BF4 Combination. Organic Letters. [Link]
-
Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization. RSC Advances. [Link]
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis. [Link]
-
Alcohol to Bromide - Common Conditions. Organic Chemistry Data. [Link]
-
Synthesis of Alkyl Bromides from Alcohols using Phosphorus Tribromide. YouTube. [Link]
-
Alcohol oxidation. Wikipedia. [Link]
-
Help with thionyl chloride halogenation. Reddit. [Link]
-
SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]
Sources
- 1. 2-Methoxy-4-(trifluoromethyl)benzyl alcohol [myskinrecipes.com]
- 2. US6462242B1 - Process for preparing benzyl alcohols and their use - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reactionweb.io [reactionweb.io]
Technical Support Center: Enhancing the Stability of 2-Methoxy-4-(trifluoromethyl)benzyl Alcohol Derivatives
Welcome to the technical support center for 2-Methoxy-4-(trifluoromethyl)benzyl alcohol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability challenges encountered during experimentation, storage, and formulation. By understanding the underlying chemical principles, you can ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-Methoxy-4-(trifluoromethyl)benzyl alcohol and its derivatives?
The primary stability concerns revolve around the benzyl alcohol moiety, which is susceptible to oxidation. The trifluoromethyl group is generally stable but can be liable under specific, harsh conditions. The overall stability is often dictated by the lability of other functional groups introduced during derivatization (e.g., esters, ethers).
Q2: How do the methoxy and trifluoromethyl substituents influence the stability of the benzyl alcohol core?
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which enhances the chemical and thermal stability of the aromatic ring.[1] The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group itself highly resistant to metabolic degradation.[2] The methoxy (-OCH3) group is an electron-donating group, which can influence the reactivity of the aromatic ring, but the primary degradation pathway remains the oxidation of the benzylic alcohol.
Q3: What are the most common degradation pathways for this class of compounds?
The most prevalent degradation pathway is the oxidation of the benzylic alcohol to form the corresponding aldehyde, 2-Methoxy-4-(trifluoromethyl)benzaldehyde, which can be further oxidized to 2-Methoxy-4-(trifluoromethyl)benzoic acid.[3] Under forced conditions, other degradation pathways may be observed.
Troubleshooting Guide: Unexpected Degradation
This section addresses specific issues you might encounter in the lab, providing explanations and actionable solutions.
Issue 1: Appearance of New Peaks in HPLC/LC-MS Analysis After Sample Preparation or Short-Term Storage
-
Symptom: Your chromatogram shows new, unexpected peaks, often corresponding to the aldehyde or carboxylic acid derivatives of your parent molecule.
-
Potential Cause 1: Oxidative Degradation. The benzylic alcohol is prone to oxidation, which can be accelerated by exposure to air (oxygen), trace metal ions, or light.
-
Solution:
-
Use High-Purity Solvents: Ensure solvents are freshly opened or have been stored under an inert atmosphere (e.g., nitrogen or argon) to minimize dissolved oxygen.
-
Inert Atmosphere: Prepare samples and conduct experiments under an inert atmosphere whenever possible.
-
Avoid Contamination: Use metal-free spatulas and glassware to avoid catalytic oxidation by trace metals.
-
Light Protection: Store solutions in amber vials or protect them from light.[4]
-
-
-
Potential Cause 2: Sonication-Induced Degradation. Using sonication to dissolve your compound in solvents like benzyl alcohol can cause degradation.[5][6][7] While your compound is not the solvent, high-intensity sonication can generate localized high temperatures and pressures, leading to degradation into products like benzene and toluene derivatives.[5][6][7]
-
Solution:
-
Alternative Dissolution Methods: Opt for gentle warming, vortexing, or mechanical stirring to dissolve your compound.
-
Limit Sonication: If sonication is unavoidable, use a low-power setting and short durations in a cooled bath.
-
-
Issue 2: Compound Instability Under Acidic or Basic Conditions
-
Symptom: Significant degradation is observed when the compound is subjected to acidic or basic aqueous solutions, for example, during pH adjustment or in certain formulations.
-
Potential Cause 1: Hydrolysis of Derivatives. If your molecule is a derivative, such as an ester, it will be susceptible to hydrolysis. Acidic or basic conditions will catalyze the cleavage of the ester bond.[8]
-
Solution:
-
pH Control: Maintain the pH of your solutions within a stable range, which should be determined experimentally (see Protocol 1).
-
Buffer Selection: Use appropriate buffers to maintain a stable pH environment.
-
-
-
Potential Cause 2: Hydrolysis of the Trifluoromethyl Group. While highly stable, the -CF3 group can undergo hydrolysis to a carboxylic acid (-COOH) under strong basic conditions.[9]
-
Solution:
-
Avoid Strong Bases: If possible, avoid using strong bases like sodium hydroxide or potassium hydroxide, especially at elevated temperatures.[10]
-
Reaction Quenching: If a basic step is necessary in a synthesis, quench the reaction promptly and adjust the pH to neutral as quickly as possible.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to identify potential degradation pathways and assess the intrinsic stability of your 2-Methoxy-4-(trifluoromethyl)benzyl alcohol derivative. Forced degradation studies are crucial for developing stability-indicating analytical methods.[10][11]
Objective: To generate potential degradation products and identify conditions that affect the stability of the compound.
Materials:
-
Your 2-Methoxy-4-(trifluoromethyl)benzyl alcohol derivative
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (0.1 M to 1 M)[10]
-
Hydrogen peroxide (H2O2) solution (3%)[10]
-
Calibrated pH meter
-
HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (LC-MS) is highly recommended.
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix your stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.
-
Base Hydrolysis: Mix your stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, increase the temperature to 60°C. Neutralize the solution before injection.
-
Oxidation: Mix your stock solution with an equal volume of 3% H2O2. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of your compound and a solution sample at 70°C for 48 hours.
-
Photostability: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize acidic and basic samples before analysis.
-
Analyze all samples, including a control sample (unstressed), by a suitable stability-indicating HPLC method.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Use LC-MS to determine the mass of the degradation products to help elucidate their structures.
-
Data Summary Table:
| Stress Condition | Incubation Time (hr) | Incubation Temp. (°C) | % Degradation | Major Degradation Products (Proposed) |
| 0.1 M HCl | 24 | 60 | ||
| 0.1 M NaOH | 24 | RT | ||
| 3% H₂O₂ | 24 | RT | 2-Methoxy-4-(trifluoromethyl)benzaldehyde | |
| Thermal (Solid) | 48 | 70 | ||
| Photolytic (Solution) | Per ICH Q1B | Per ICH Q1B |
Protocol 2: Routine Stability Check by RP-HPLC
Objective: To quickly assess the purity and presence of major degradation products in a sample.
Method Parameters (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method should be validated for your specific derivative to ensure it is "stability-indicating," meaning it can separate the parent compound from its degradation products.[12][13]
Visualizations
Predicted Degradation Pathways
Caption: Primary oxidative degradation pathway of the benzyl alcohol moiety.
Forced Degradation Workflow
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. What Methods Should Be Mastered for the Benzyl Alcohol Storage? - Taizhou Suze Chemical Materials Co., Ltd. [suzehg.com]
- 5. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 6. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. jetir.org [jetir.org]
- 12. jpionline.org [jpionline.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Conversion of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol
Welcome to the technical support guide for the synthetic conversion of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chemical transformation of this substrate, primarily focusing on its oxidation to 2-Methoxy-4-(trifluoromethyl)benzaldehyde. This aldehyde is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1]
The unique electronic nature of the starting material, featuring both an electron-donating methoxy group and a powerful electron-withdrawing trifluoromethyl group, presents specific challenges that can lead to incomplete reactions and byproduct formation. This guide provides in-depth, mechanistically-grounded solutions to overcome these obstacles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My oxidation of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol is slow or incomplete. What are the likely causes and how can I resolve this?
Answer: Incomplete conversion is the most frequently reported issue. This typically stems from the electronic properties of the substrate or suboptimal reaction conditions. The trifluoromethyl group is strongly electron-withdrawing, which can decrease the electron density at the benzylic position, making the alcohol less susceptible to oxidation compared to benzyl alcohols with electron-donating groups.[2][3]
-
Electronic Deactivation: The CF₃ group significantly retards the rate of oxidation. Studies on substituted benzyl alcohols consistently show that electron-withdrawing groups slow down conversion rates.[2][3][4]
-
Solution: Increase the reaction temperature. While many mild oxidations are run at low temperatures, a moderate increase (e.g., from 0 °C to room temperature, or from room temperature to 40-50 °C) can provide the necessary activation energy without promoting significant side reactions.[5] Always monitor for byproduct formation via Thin-Layer Chromatography (TLC) when adjusting temperature.
-
-
Insufficient Oxidant Stoichiometry: The chosen oxidant may be consumed by side reactions or may not be potent enough at standard concentrations.
-
Solution: Increase the molar equivalents of the oxidizing agent. A typical starting point is 1.5 equivalents. This can be incrementally increased to 2.0 or even 3.0 equivalents. It is crucial to monitor the reaction closely to prevent over-oxidation to the corresponding carboxylic acid.
-
-
Choice of Oxidizing Agent: Not all oxidants are equally effective for this substrate. Milder, chromium-free reagents are often preferred for their selectivity but may require optimization.[6][7]
-
Solution: Consider switching to a more robust or suitable oxidizing system. A comparison of common mild oxidants is provided below.
-
| Oxidizing System | Typical Solvent(s) | Advantages | Common Issues & Mitigation |
| PCC (Pyridinium Chlorochromate) | Dichloromethane (DCM) | Reliable, well-established, effective for many substrates.[7][8] | Toxic chromium byproduct; can be acidic, leading to side reactions. Mitigation: Perform on a Celite pad to buffer; ensure anhydrous conditions.[9] |
| DMP (Dess-Martin Periodinane) | DCM, Chloroform | Very mild, neutral pH, fast reaction times, high yields.[10] | Reagent is moisture-sensitive; byproduct removal can be difficult.[11][12] Mitigation: Use fresh reagent; quench with Na₂S₂O₃ and wash with NaHCO₃ during workup.[11][13] |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | DCM | Excellent for sensitive substrates, byproducts are volatile.[14][15] | Requires cryogenic temperatures (-78 °C); produces foul-smelling dimethyl sulfide; strict order of addition is critical.[16][17] Mitigation: Conduct in a well-ventilated fume hood; rinse glassware with bleach.[15] |
Question 2: I'm observing significant byproduct formation. What are these impurities and how can I minimize them?
Answer: Byproduct formation often involves over-oxidation or side reactions stemming from the reagents used. The primary impurity is typically the corresponding carboxylic acid, 2-methoxy-4-(trifluoromethyl)benzoic acid.
-
Over-oxidation to Carboxylic Acid:
-
Cause: This is particularly problematic with chromium-based oxidants like PCC if any water is present, as it can form the aldehyde hydrate, which is readily oxidized further.[8] Prolonged reaction times or excessive amounts of any oxidant can also lead to this byproduct.
-
Prevention:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous, especially when using reagents like PCC.
-
Monitor Closely: Track the reaction's progress every 15-30 minutes using TLC. Once the starting material is consumed, work up the reaction immediately.
-
Temperature Control: Avoid excessive heat, which can accelerate over-oxidation.
-
-
-
Formation of Methylthiomethyl (MTM) Ether (Swern Oxidation Specific):
-
Cause: This side reaction occurs if the reaction temperature rises above -60 °C before the final base addition, causing a Pummerer rearrangement.[18]
-
Prevention: Maintain strict temperature control at -78 °C (a dry ice/acetone bath) throughout the initial stages of the Swern oxidation. Ensure the alcohol is added and has fully reacted with the activated DMSO complex before adding the triethylamine base.
-
Question 3: How can I effectively monitor the reaction progress to determine the optimal endpoint?
Answer: Thin-Layer Chromatography (TLC) is the most effective and immediate method for monitoring the conversion.
-
Preparation:
-
Prepare a TLC chamber with an appropriate eluent system. A good starting point for this class of compounds is a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v).
-
On a silica gel TLC plate, spot three lanes: the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
-
Execution:
-
At time zero and regular intervals (e.g., every 20 minutes), use a capillary tube to take a small aliquot of the reaction mixture and spot it in the RM and co-spot lanes.
-
Develop the plate in the prepared chamber.
-
-
Visualization & Interpretation:
-
Visualize the plate under a UV lamp (254 nm). Aromatic compounds like the starting alcohol and product aldehyde will appear as dark spots.[19]
-
The product aldehyde, being more polar than an ether but less polar than the alcohol, should have a higher Rf value (travel further up the plate) than the starting alcohol.
-
The reaction is complete when the spot corresponding to the starting material is no longer visible in the RM lane.
-
Stains like p-anisaldehyde can also be used, which are often sensitive to alcohols and aldehydes, providing color differentiation.[19]
-
Question 4: My workup and purification are leading to low yields of the desired aldehyde. What are the best practices?
Answer: Low yields after a seemingly complete reaction often point to issues during the workup and purification stages. Aldehydes can be sensitive, and byproducts from certain reagents can complicate purification.
-
For PCC Oxidations: After the reaction, dilute the mixture with diethyl ether and filter it through a plug of silica gel or Celite®. This effectively removes the chromium salts. Wash the plug thoroughly with more ether, combine the filtrates, and then concentrate.
-
For DMP Oxidations: The iodine-based byproducts can be problematic.[11]
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Stir vigorously for 10-15 minutes until the solids dissolve.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid byproduct.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.[11][13][20]
-
-
For Swern Oxidations: The primary challenge is removing the triethylammonium chloride salt.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl (to remove residual triethylamine), water, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Column Chromatography: Flash column chromatography on silica gel is the standard method for purification. Use the same eluent system developed for TLC monitoring, or one with slightly lower polarity, to ensure good separation between the product aldehyde and any remaining starting material or non-polar impurities. The carboxylic acid byproduct, if present, will typically remain at the baseline or elute much later with a more polar solvent system.
References
-
Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. (2020). ACS Catalysis. Retrieved from [Link]
-
Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. (2014). Oriental Journal of Chemistry. Retrieved from [Link]
-
Proposed mechanism for the oxidation of benzyl alcohol. (2021). ResearchGate. Retrieved from [Link]
-
Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. (2024). Chemical Communications. Retrieved from [Link]
-
Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina. (2023). MDPI. Retrieved from [Link]
-
Photocatalytic oxidation of para-substituted benzyl alcohols. (n.d.). University of Bath. Retrieved from [Link]
-
PCC Oxidation Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
- An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof. (2019). Google Patents.
-
Dess–Martin oxidation work up. (2017). Chemistry Stack Exchange. Retrieved from [Link]
-
Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. (2024). Royal Society of Chemistry. Retrieved from [Link]
-
Swern Oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H2O2 Production over Supported Pd-Based Catalysts. (2020). ACS Catalysis. Retrieved from [Link]
-
Selective oxidation of benzyl alcohol with electron-withdrawing group... (2021). ResearchGate. Retrieved from [Link]
- Trifluoromethyl benzaldehydes. (1939). Google Patents.
-
Reagent Friday: PCC (Pyridinium Chlorochromate). (2011). Master Organic Chemistry. Retrieved from [Link]
-
Visualizing TLC Plates. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
How to easily work-up Dess-Martin periodinane ? (2023). Reddit. Retrieved from [Link]
-
Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. (2022). dCollection at UNIST. Retrieved from [Link]
-
Swern oxidation. (n.d.). Wikipedia. Retrieved from [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Effect of time on oxidation of 4-methoxy benzyl alcohol. (2015). ResearchGate. Retrieved from [Link]
-
Dess–Martin periodinane (DMP) oxidation. (n.d.). Chemistry Steps. Retrieved from [Link]
-
The Swern Oxidation: Mechanism and Features. (2021). Chemistry Hall. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved from [Link]
-
Competition reaction between electron-donating and withdrawing benzyl alcohols. (2023). ResearchGate. Retrieved from [Link]
-
2-METHOXY-4-(TRIFLUOROMETHYL)BENZALDEHYDE. (n.d.). LookChem. Retrieved from [Link]
- The synthetic method of 2-methoxy-4-cyanobenzaldehyde. (2011). Google Patents.
-
Oxidation of Alcohols with PCC. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Effect of Ultrasound on the Green Selective Oxidation of Benzyl Alcohol to Benzaldehyde. (2021). MDPI. Retrieved from [Link]
-
How to work up dess-martin periodinane or hypervalent iodine reactions? (2012). ResearchGate. Retrieved from [Link]
-
Swern Oxidation. (2014). Chem-Station. Retrieved from [Link]
-
Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies. (2019). National Institutes of Health. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04822A [pubs.rsc.org]
- 4. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 7. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. echemi.com [echemi.com]
- 13. reddit.com [reddit.com]
- 14. Swern Oxidation [organic-chemistry.org]
- 15. Swern oxidation - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 18. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
Navigating the Synthesis of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol: A Technical Troubleshooting Guide
Welcome to the technical support center for the synthesis of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of scaling up this important synthesis. Here, we address common challenges and frequently asked questions, providing in-depth, experience-driven insights to ensure the successful and efficient production of this key intermediate.
Introduction: The Significance of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol
2-Methoxy-4-(trifluoromethyl)benzyl alcohol is a crucial building block in the synthesis of various agrochemicals and pharmaceuticals.[1] The presence of the trifluoromethyl group often enhances the biological activity and stability of the final products.[1] However, the journey from a small-scale laboratory procedure to a large-scale industrial synthesis is fraught with challenges. This guide aims to be your trusted companion in overcoming these hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section is structured to provide direct answers to specific problems you may encounter during the synthesis and scale-up of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol.
I. Challenges in the Synthetic Route
Two primary synthetic routes are commonly employed for the synthesis of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol:
-
Grignard Reaction: Involving the reaction of an appropriate Grignard reagent with an aldehyde or ketone.[2][3]
-
Reduction of a Carboxylic Acid or Ester: Typically, the reduction of 2-methoxy-4-(trifluoromethyl)benzoic acid or its corresponding ester.
Each route presents its own set of challenges, which we will address below.
Question: My Grignard reaction is failing to initiate or giving very low yields. What are the likely causes and how can I troubleshoot this?
Answer:
Failure to initiate a Grignard reaction is a classic and often frustrating issue. The root cause almost always lies in the presence of moisture or other protic sources.
Causality and In-Depth Solution:
Grignard reagents are potent nucleophiles and strong bases, making them extremely sensitive to water and other acidic protons.[2][4] Even trace amounts of moisture can quench the Grignard reagent as it forms, preventing the reaction from starting.
Step-by-Step Troubleshooting Protocol:
-
Rigorous Drying of Glassware and Reagents:
-
Oven-dry all glassware at a high temperature (e.g., 120-150°C) for several hours and allow it to cool in a desiccator under vacuum or an inert atmosphere (e.g., nitrogen or argon).
-
Ensure all solvents, particularly ethers like THF or diethyl ether, are anhydrous. Commercially available anhydrous solvents are recommended for scale-up. If you are drying your own, ensure your method (e.g., distillation from sodium/benzophenone) is effective.
-
The magnesium turnings should be fresh and free of any oxide layer. If necessary, briefly stir the magnesium in a dilute solution of iodine in anhydrous ether to activate the surface.
-
-
Inert Atmosphere is Crucial:
-
The entire reaction setup, from the formation of the Grignard reagent to its reaction with the carbonyl compound, must be maintained under a positive pressure of an inert gas like nitrogen or argon.[5]
-
-
Initiation Techniques:
-
If the reaction still fails to start, a small crystal of iodine can be added. The iodine reacts with the magnesium surface, exposing fresh, reactive metal.
-
A small amount of pre-formed Grignard reagent can be used to initiate the reaction.
-
Gentle heating with a heat gun can sometimes provide the activation energy needed to start the reaction. However, be cautious as the reaction can become exothermic once it begins.
-
Question: I'm observing significant formation of a Wurtz-type coupling byproduct. How can I minimize this side reaction?
Answer:
The formation of a biphenyl-type byproduct is a common issue in Grignard reactions, especially with aryl halides.
Causality and In-Depth Solution:
This side reaction, known as Wurtz-type coupling, occurs when the Grignard reagent reacts with the starting organohalide. This is particularly problematic at higher concentrations and temperatures.
Mitigation Strategies:
-
Slow Addition: Add the organohalide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
-
Solvent Choice: The choice of solvent can influence the rate of this side reaction. While THF is common, for some systems, 2-methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling.[6]
-
Temperature Control: Maintain a moderate temperature during the formation of the Grignard reagent. Overheating can promote side reactions.
Workflow for a Successful Grignard Reaction:
Caption: A streamlined workflow for a successful Grignard synthesis.
Question: My reduction of 2-methoxy-4-(trifluoromethyl)benzoic acid is incomplete, or I'm seeing over-reduction to the corresponding toluene derivative. How can I improve the selectivity?
Answer:
Achieving selective reduction of a carboxylic acid to an alcohol without further reduction can be challenging, especially on a larger scale.
Causality and In-Depth Solution:
The choice of reducing agent and reaction conditions are paramount for controlling the extent of reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can readily reduce the alcohol further to the alkane, especially at elevated temperatures.
Recommended Protocols for Selective Reduction:
| Reducing Agent | Typical Solvent | Temperature (°C) | Key Considerations |
| Borane-THF complex (BH₃·THF) | THF | 0 to reflux | Generally offers high selectivity for the reduction of carboxylic acids to alcohols. The reaction is typically clean with minimal side products. |
| Sodium borohydride (NaBH₄) with a catalyst | THF, Dioxane | 25 to reflux | NaBH₄ alone is usually not strong enough to reduce carboxylic acids. However, in the presence of catalysts like iodine or sulfuric acid, it can be effective. Careful control of stoichiometry is crucial. |
| Lithium aluminum hydride (LiAlH₄) | THF, Diethyl ether | 0 to 25 | A very powerful reducing agent. Use at low temperatures and with careful monitoring to avoid over-reduction. The workup can be challenging on a large scale due to the formation of aluminum salts. |
Experimental Protocol for Borane-THF Reduction:
-
Under an inert atmosphere, dissolve 2-methoxy-4-(trifluoromethyl)benzoic acid in anhydrous THF in a suitably sized reactor.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of borane-THF complex (typically 1 M in THF) to the stirred solution. An excess of the reducing agent is usually required.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for a few hours until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture back to 0°C and cautiously quench the excess borane by the slow addition of methanol or water.
-
Proceed with the aqueous workup and extraction.
II. Purification and Impurity Profile
Question: I'm struggling to remove a persistent impurity from my final product after column chromatography. What could it be and how can I get rid of it?
Answer:
A common and often difficult-to-remove impurity is the corresponding aldehyde, 2-methoxy-4-(trifluoromethyl)benzaldehyde.
Causality and In-Depth Solution:
This aldehyde can be formed either as a byproduct of an incomplete reduction or through the oxidation of the desired benzyl alcohol product.[7][8] Benzyl alcohols can be susceptible to air oxidation, especially if the crude product is stored for an extended period before purification.
Purification Strategies:
-
Bisulfite Wash: A classic and effective method for removing aldehydes is to wash the organic extract with a saturated solution of sodium bisulfite. The bisulfite forms a water-soluble adduct with the aldehyde, which can then be separated in the aqueous layer.
-
Optimized Chromatography:
-
Ensure your silica gel is of high quality and appropriately deactivated if necessary.
-
Experiment with different solvent systems. A gradient elution may be required to achieve good separation.
-
Consider using a different stationary phase, such as alumina, if silica is not providing adequate separation.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.
III. Safety and Handling at Scale
Question: What are the key safety considerations I need to be aware of when scaling up this synthesis?
Answer:
Scaling up any chemical synthesis introduces new safety challenges that must be carefully managed.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10][11]
-
Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[10][12]
-
Exothermic Reactions: Both Grignard reactions and reductions with strong hydrides can be highly exothermic. Ensure your reactor is equipped with adequate cooling and that reagents are added slowly to control the reaction temperature.
-
Handling of Pyrophoric and Water-Reactive Reagents: Reagents like Grignard reagents and LiAlH₄ are highly reactive with water and can be pyrophoric. They must be handled under an inert atmosphere and away from any sources of ignition.[10]
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.[9][12] Quenching of reactive reagents must be done carefully and in a controlled manner.
Logical Relationship of Safety Protocols:
Caption: Interconnectedness of safety protocols in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity I should expect for the final product?
A1: With proper purification, a purity of >98% is achievable.
Q2: Can I use a different Grignard reagent, for example, an organolithium reagent?
A2: While organolithium reagents are also excellent nucleophiles, they are generally more reactive and basic than Grignard reagents. This can sometimes lead to more side reactions, such as deprotonation of acidic protons on the substrate. A careful evaluation would be necessary for your specific substrate.
Q3: Is there a risk of defluorination of the trifluoromethyl group during the synthesis?
A3: The trifluoromethyl group is generally quite stable under the conditions of both the Grignard reaction and the common reduction methods. However, under very harsh basic or reductive conditions, defluorination could potentially occur.[13] It is always good practice to confirm the integrity of the CF₃ group in the final product by ¹⁹F NMR.
Q4: How should I store the final product?
A4: 2-Methoxy-4-(trifluoromethyl)benzyl alcohol should be stored in a tightly sealed container in a cool, dry place, away from oxidizing agents.[9] Storage at 2-8°C is often recommended.[1]
Conclusion
The scale-up synthesis of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol presents a series of challenges that can be effectively overcome with a thorough understanding of the underlying chemistry and careful attention to experimental detail. By anticipating potential issues with reaction initiation, side reactions, purification, and safety, researchers can develop robust and scalable processes. This guide provides a foundation for troubleshooting and optimizing your synthesis, ultimately leading to a more efficient and successful outcome.
References
-
Penta Chemicals. (2024, February 27). Benzyl alcohol. Retrieved from [Link]
-
Merck. (2025, July 28). Benzyl Alcohol for Synthesis - Safety Data Sheet (SDS). Retrieved from [Link]
-
Supporting Information. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
- CN102731269B. (n.d.). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Google Patents.
- CN101913997A. (n.d.). Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol. Google Patents.
-
Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. (n.d.). dCollection. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Methoxy-4-(trifluoromethyl)benzyl alcohol. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones. Retrieved from [Link]
-
JCAT_17_857_revised_manuscript. (n.d.). Journal of Catalysis. Retrieved from [Link]
-
YouTube. (2014, March 2). Using the Grignard Reaction to Make Alcohols. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 8 - Organic Syntheses Procedure. Retrieved from [Link]
-
YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-methoxy-4-(trifluoromethyl)benzoic acid (C9H7F3O3). Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,4-Dihydrobenzoic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, August 8). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. Retrieved from [Link]
-
Cardiff University. (2024, October 16). Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species. Retrieved from [Link]
-
ResearchGate. (n.d.). Intensification of Nitrobenzaldehydes Synthesis from Benzyl Alcohol in a Microreactor. Retrieved from [Link]
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How to prevent decomposition of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol during oxidation
Welcome to our dedicated technical support guide for the oxidation of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The unique electronic properties of this substrate, featuring both an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group, present distinct challenges. This guide provides in-depth, field-tested insights to help you prevent decomposition and achieve high-yield, clean conversions to the corresponding aldehyde, 2-Methoxy-4-(trifluoromethyl)benzaldehyde.
Troubleshooting Guide & FAQs
This section addresses common issues and questions encountered during the oxidation of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol. The advice provided is grounded in established chemical principles and supported by peer-reviewed literature.
FAQ 1: My reaction is showing low conversion, and I'm recovering a lot of starting material. What are the likely causes and how can I fix it?
Low conversion is a frequent challenge and can stem from several factors related to the chosen oxidant and reaction conditions.
Possible Causes & Solutions:
-
Insufficiently Potent Oxidant: The electron-withdrawing trifluoromethyl group deactivates the benzyl alcohol, making it less susceptible to oxidation compared to unsubstituted benzyl alcohol.[1][2] Mild oxidants may struggle to effect complete conversion.
-
Solution: Consider switching to a more robust oxidation system. While mild oxidants are generally preferred to avoid side reactions, a balance must be struck. The Dess-Martin Periodinane (DMP) is an excellent choice for this substrate due to its high efficiency under neutral and mild conditions.[3][4][5][6][7]
-
-
Suboptimal Reaction Temperature: Many oxidation reactions are temperature-sensitive.
-
Solution: For Swern-type oxidations, maintaining a very low temperature (typically below -60 °C) is critical to prevent the decomposition of the active oxidant and the Pummerer rearrangement byproduct formation.[8][9][10][11] Conversely, some reactions may require gentle heating to proceed to completion. A careful review of the literature for your chosen oxidant is recommended.
-
-
Inadequate Reaction Time: The deactivating effect of the trifluoromethyl group can slow down the reaction rate.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time until the starting material is consumed.
-
FAQ 2: I'm observing the formation of multiple byproducts, leading to a low yield of the desired aldehyde. What are the likely decomposition pathways and how can I mitigate them?
Byproduct formation is a clear indicator of substrate or product decomposition. The primary culprits are often over-oxidation and cleavage of the methoxy group.
Likely Decomposition Pathways & Prevention Strategies:
-
Over-oxidation to Carboxylic Acid: This is a common side reaction, especially with strong, non-selective oxidants like potassium permanganate or chromic acid.[12]
-
Prevention: Employ mild and selective oxidation methods that are known to stop at the aldehyde stage.[6][13] Excellent choices include:
-
Dess-Martin Periodinane (DMP) Oxidation: Known for its high chemoselectivity and mild reaction conditions.[3][4][5][6][7]
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by an electrophile (e.g., oxalyl chloride or trifluoroacetic anhydride) at low temperatures.[8][9][10][11][13]
-
TEMPO-catalyzed Oxidations: These systems, often using a co-oxidant like sodium hypochlorite or trichloroisocyanuric acid, are highly selective for the oxidation of primary alcohols to aldehydes.[14][15][16][17]
-
-
-
Cleavage of the Methoxy Benzyl Ether: While benzyl ethers are generally stable, harsh acidic or certain oxidative conditions can lead to their cleavage.[18][19][20][21][22]
-
Prevention:
-
Avoid strongly acidic conditions. If your oxidation protocol generates acid as a byproduct (e.g., DMP oxidation produces acetic acid), consider adding a non-nucleophilic base like pyridine or sodium bicarbonate to buffer the reaction mixture.[3]
-
Choose an oxidant that is known to be compatible with electron-rich aromatic systems.
-
-
In-Depth Technical Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This is a highly reliable method for the oxidation of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol due to its mild conditions and high selectivity.[3][4][5][6][7]
Experimental Workflow:
Caption: Workflow for Dess-Martin Periodinane Oxidation.
Step-by-Step Methodology:
-
To a solution of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol (1.0 eq) in dichloromethane (CH2Cl2), add sodium bicarbonate (2.0 eq) as a buffer.
-
Cool the mixture to 0 °C in an ice bath.
-
Add Dess-Martin Periodinane (1.1-1.5 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3).
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired aldehyde.
Protocol 2: Swern Oxidation
This method is highly effective but requires strict temperature control to avoid side reactions.[8][9][10][11][13]
Experimental Workflow:
Caption: Workflow for Swern Oxidation.
Step-by-Step Methodology:
-
To a solution of oxalyl chloride (1.5 eq) in CH2Cl2 at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.2 eq) in CH2Cl2 dropwise.
-
After stirring for 15 minutes, add a solution of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol (1.0 eq) in CH2Cl2 dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add triethylamine (5.0 eq) and stir for an additional 15 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Add water to quench the reaction.
-
Separate the organic layer and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Understanding the Mechanistic Challenges
The key to preventing decomposition lies in understanding the electronic nature of the substrate.
Caption: Electronic effects on the substrate.
The methoxy group is electron-donating, which can make the aromatic ring more susceptible to certain oxidative side reactions. Conversely, the trifluoromethyl group is strongly electron-withdrawing, which deactivates the benzylic position, making the alcohol harder to oxidize.[1][2] This dichotomy requires an oxidant that is potent enough to overcome the deactivating effect of the -CF3 group, yet mild enough to not cause unwanted side reactions on the electron-rich aromatic ring.
Table 1: Comparison of Recommended Oxidation Methods
| Oxidant System | Typical Conditions | Advantages | Disadvantages |
| Dess-Martin Periodinane (DMP) | CH2Cl2, room temperature | High selectivity, mild, neutral pH, easy workup[3][4][5] | Costly, potentially explosive on large scale[4] |
| Swern Oxidation | CH2Cl2, -78 °C | High yield, avoids heavy metals[9][13] | Requires cryogenic temperatures, unpleasant odor[10][11] |
| TEMPO/NaOCl | Biphasic (e.g., CH2Cl2/H2O), 0 °C to RT | Catalytic, highly selective for 1° alcohols[14][15] | Can be pH-sensitive, potential for chlorination side reactions |
By carefully selecting the appropriate oxidation method and controlling the reaction conditions, the decomposition of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol can be effectively prevented, leading to a successful and high-yielding synthesis of the target aldehyde.
References
- Vertex AI Search. (n.d.). Mastering Organic Synthesis: The Versatile Role of 4-(Trifluoromethyl)benzyl Alcohol.
- Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation.
- Green Chemistry. (2019). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant.
- Organic Chemistry Portal. (n.d.). TEMPO-Mediated Oxidations.
- Atmospheric Chemistry and Physics. (2025). Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol.
- BenchChem. (n.d.). Preventing cleavage of benzyl ether during subsequent reactions.
- ACS Publications. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation.
- Vertex AI Search. (n.d.). Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes.
- Oriental Journal of Chemistry. (n.d.). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium.
- Wikipedia. (n.d.). Dess–Martin oxidation.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Wikipedia. (n.d.). Dess–Martin periodinane.
- IJSART. (2018). Preparation of Secondary Alcohols from 1-N-benzyl 9,10- dihydrolysergol.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- TÜBİTAK Academic Journals. (n.d.). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system.
- National Institutes of Health. (n.d.). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes.
- Beilstein Journal of Organic Chemistry. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ³-iodanes.
- Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation.
- Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy.
- National Institutes of Health. (n.d.). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols.
- Chemistry Steps. (n.d.). Swern Oxidation Mechanism.
- The Royal Society of Chemistry. (n.d.). Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System.
- Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
- RSC Publishing. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis.
- ResearchGate. (n.d.). A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids.
- YouTube. (2022). Alcohols to Aldehydes, Part 3: Oxidations with DMSO.
- Vertex AI Search. (n.d.). JCAT_17_857_revised_manuscr...
- Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation.
- ResearchGate. (n.d.). Dess−Martin Periodinane Oxidation.
- ResearchGate. (n.d.). Oxidation reaction of benzyl alcohol in PAES‐TEMPO/NOx system.
- National Institutes of Health. (2022). Deoxytrifluoromethylation of Alcohols.
- Vertex AI Search. (n.d.). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols.
- ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
- National Institutes of Health. (n.d.). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides.
- RSC Publishing. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis.
- ACS Publications. (n.d.). Supporting Information Understanding of Oxidation Behaviour of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation.
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Technical Support Center: Recrystallization of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the crucial first steps before attempting to recrystallize 2-Methoxy-4-(trifluoromethyl)benzyl alcohol?
Before beginning the recrystallization process, it is essential to gather preliminary data on the compound's properties. While specific data for 2-Methoxy-4-(trifluoromethyl)benzyl alcohol is not extensively published, we can infer its behavior from structurally similar compounds. For instance, the related compound 4-(Trifluoromethyl)benzyl alcohol is a liquid at room temperature with a melting point of 18-20 °C and a boiling point of 78-80 °C.[1] The introduction of a methoxy group may alter these properties. It is also important to note that 2-Methoxy-4-(trifluoromethyl)benzyl alcohol is often supplied as a liquid.[2]
Key preliminary steps include:
-
Purity Assessment: Determine the initial purity of your crude sample using techniques like TLC, GC, or NMR to identify the nature and number of impurities. This will inform the choice of solvent and the difficulty of the purification.
-
Small-Scale Solvent Screening: Do not commit your entire batch of crude product to a single solvent system. Test a range of solvents on a small scale to find the one that provides the best solubility profile: highly soluble when hot and poorly soluble when cold.[3]
Q2: How do I select an appropriate solvent for the recrystallization of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol?
The ideal solvent for recrystallization should dissolve the compound completely at an elevated temperature but have limited solubility at lower temperatures.[4] Given the presence of a polar alcohol group and a moderately polar methoxy group, alongside a nonpolar trifluoromethylphenyl group, a solvent of intermediate polarity is likely a good starting point.
Solvent Selection Strategy:
A systematic approach to solvent selection is crucial. The following table provides a starting point for screening potential solvents.
| Solvent Class | Example(s) | Rationale | Potential Issues |
| Alcohols | Ethanol, Methanol | The hydrogen bonding capability of alcohols will interact well with the hydroxyl group of the target molecule. | May be too good of a solvent, leading to poor recovery. |
| Esters | Ethyl Acetate | Offers a balance of polarity that may provide the desired solubility differential. | |
| Chlorinated Solvents | Dichloromethane (DCM) | Often a good solvent for a wide range of organic compounds. | May be too volatile for effective recrystallization. |
| Aromatic Hydrocarbons | Toluene | The aromatic ring can interact with the phenyl group of the target molecule. | Higher boiling point may require careful handling. |
| Alkanes | Hexane, Heptane | Likely to be poor solvents at room temperature, making them good candidates for the "anti-solvent" in a solvent-pair system. | Unlikely to dissolve the compound on their own. |
| Water | The high polarity of water makes it a poor solvent for this molecule, but it can be an effective anti-solvent. |
Experimental Protocol for Solvent Screening:
-
Place a small amount of the crude 2-Methoxy-4-(trifluoromethyl)benzyl alcohol into several test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature and observe the solubility.
-
If the compound does not dissolve at room temperature, gently heat the test tube and observe if the compound dissolves.
-
If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.
Q3: What are the most common issues encountered during the recrystallization of this compound and how can I resolve them?
The most frequent challenges in recrystallization include the compound "oiling out," failure of crystals to form, and low recovery yields.[5][6]
Troubleshooting Guide
Problem 1: The Compound "Oils Out" Instead of Forming Crystals.
Cause: This phenomenon occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[5][7] This is more likely with low-melting compounds or when using mixed solvent systems.[5][7]
Solutions:
-
Re-dissolve and Add More Solvent: Gently warm the solution to re-dissolve the oil, then add a small amount of additional solvent before attempting to cool again.[5]
-
Slow Down the Cooling Process: Rapid cooling can favor oil formation. Allow the solution to cool slowly on the benchtop before transferring it to an ice bath.[5][8]
-
Change the Solvent System: If oiling persists, the chosen solvent may not be appropriate. Re-evaluate your solvent screening results and select a different solvent or solvent pair.
Problem 2: No Crystals Form Upon Cooling.
Cause: This is often due to either using too much solvent or the solution being supersaturated.[5][9]
Solutions:
-
Reduce the Solvent Volume: If an excess of solvent was used, the solution may not be saturated enough for crystals to form. Carefully evaporate some of the solvent and attempt to recrystallize again.[5][6]
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid. The small scratches on the glass can provide nucleation sites for crystal growth.[6][8][9]
-
Seed Crystals: If you have a small amount of pure product, add a "seed crystal" to the solution to initiate crystallization.[6][9]
-
Dipping a Glass Rod: Dip a glass stirring rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin residue of crystals on the rod. Then, reintroduce the rod into the solution.[6]
-
Problem 3: The Recrystallization Yield is Very Low.
Cause: A poor yield can result from using too much solvent, which leads to a significant amount of the compound remaining in the mother liquor.[6][9] It can also be caused by premature crystallization during a hot filtration step or washing the collected crystals with a solvent that is not sufficiently cold.[7][9]
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product.[8][9]
-
Prevent Premature Crystallization: If performing a hot filtration, warm the funnel and filter paper beforehand to prevent the solution from cooling and depositing crystals prematurely.[7]
-
Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove soluble impurities without dissolving a significant amount of the product.[9]
-
Recover from Mother Liquor: If a substantial amount of product remains in the filtrate, it may be possible to recover it by evaporating the solvent and performing a second recrystallization.[6]
Experimental Workflow
The following diagram illustrates a typical workflow for the recrystallization of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol, including key decision points for troubleshooting.
Caption: Recrystallization and Troubleshooting Workflow.
Advanced Techniques: Solvent-Pair Recrystallization
When a single solvent does not provide the ideal solubility characteristics, a solvent-pair system can be employed.[4][10] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy, indicating the point of saturation.[10]
A Potential Solvent-Pair for 2-Methoxy-4-(trifluoromethyl)benzyl alcohol:
A possible combination could be Ethanol (good solvent) and Water (anti-solvent). The ethanol will dissolve the compound, and the addition of water will decrease the solubility, promoting crystallization.[10]
Protocol for Solvent-Pair Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
While the solution is still hot, add hot water dropwise until a persistent cloudiness is observed.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry thoroughly.
References
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization1. Department of Chemistry. Retrieved from [Link]
-
Chegg. (n.d.). 1. List the most important criteria for selecting a recrystallization solvent. 2. When is it.... Retrieved from [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]
-
University of California, Irvine. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
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Technical Support Center: Optimizing Reactions with 2-Methoxy-4-(trifluoromethyl)benzyl alcohol
Welcome to the technical support center for 2-Methoxy-4-(trifluoromethyl)benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing chemical transformations involving this versatile but electronically complex intermediate.[1] This molecule's unique substitution pattern—an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group—presents specific challenges and opportunities in synthesis. This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Core Concept: Understanding the Electronic Profile
The reactivity of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol is governed by the interplay of its substituents. The trifluoromethyl (-CF3) group at the para position is a strong electron-withdrawing group, which increases the acidity of the benzylic proton, making deprotonation easier compared to standard benzyl alcohol. Conversely, the ortho-methoxy (-OCH3) group is electron-donating, which can influence the electron density of the aromatic ring and the benzylic position. This duality requires careful consideration when selecting reagents and conditions.
Section 1: Troubleshooting O-Alkylation Reactions (Williamson Ether Synthesis)
O-alkylation is a fundamental transformation for this alcohol, often employed to install protecting groups or build more complex molecules.[2] However, achieving high yields requires careful optimization of the base and solvent system.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My O-alkylation reaction with an alkyl halide is sluggish or failing. What are the common causes?
Answer: Failure in O-alkylation of this substrate typically stems from one of four issues: incomplete deprotonation, poor solvent choice, issues with the electrophile, or degradation.
-
Incomplete Deprotonation: The alcohol must be converted to its corresponding alkoxide to act as an effective nucleophile. If the base is not strong enough to completely deprotonate the alcohol, the reaction will not proceed to completion. While the -CF3 group enhances acidity, a sufficiently strong base is still paramount.
-
Poor Solvent Choice: The Williamson ether synthesis is a classic SN2 reaction. The choice of solvent has a profound impact on the reaction rate. Protic solvents (e.g., ethanol, water) can form a "solvent cage" around the alkoxide nucleophile through hydrogen bonding, drastically reducing its reactivity and slowing down or stalling the reaction.[3]
-
Electrophile Issues: The reactivity of the alkyl halide is critical. The order of reactivity is generally I > Br > Cl. Sterically hindered electrophiles (secondary or tertiary halides) will favor elimination (E2) over substitution (SN2), especially with a strong base.[4]
-
Degradation: Strong bases can be incompatible with other functional groups in the molecule. Ensure your substrate and alkylating agent are stable to the reaction conditions.
Question 2: What is the optimal base for deprotonating 2-Methoxy-4-(trifluoromethyl)benzyl alcohol?
Answer: The optimal base is one that is strong enough to ensure complete and irreversible deprotonation without introducing competing side reactions. For this purpose, non-nucleophilic strong bases are superior.
-
Sodium Hydride (NaH): This is the most common and highly effective choice. It deprotonates the alcohol to form the sodium alkoxide and hydrogen gas, driving the equilibrium forward. It is crucial to use NaH as a dispersion in mineral oil and to wash it with a dry, inert solvent (like hexane) before use to remove the oil, which can interfere with the reaction.
-
Potassium Hydride (KH): Even more reactive than NaH, KH can be used for particularly stubborn deprotonations. It is often used when NaH proves insufficient.
-
Weaker Bases (e.g., K2CO3, Cs2CO3): While the increased acidity from the -CF3 group might suggest weaker bases could be effective, they often lead to an equilibrium mixture of the alcohol and alkoxide, resulting in incomplete reactions. They are generally not recommended unless the alkylating agent is exceptionally reactive (e.g., benzyl bromide, allyl bromide).
| Base | pKa of Conjugate Acid | Type | Key Considerations |
| NaH | ~36 (H₂) | Strong, Non-nucleophilic | Industry standard. Requires anhydrous conditions. H₂ gas evolution. |
| KH | ~36 (H₂) | Stronger, Non-nucleophilic | More reactive than NaH. Requires extreme caution and anhydrous conditions. |
| K₂CO₃ | ~10.3 (HCO₃⁻) | Weak, Non-nucleophilic | Generally insufficient for complete deprotonation. May work with highly reactive electrophiles. |
Question 3: Which solvent system is best for promoting the SN2 reaction?
Answer: Polar aprotic solvents are essential for maximizing the rate of SN2 reactions.[5] They can solvate the cation (e.g., Na⁺) but do not strongly solvate the alkoxide anion, leaving it "naked" and highly nucleophilic.[3][5]
| Solvent | Polarity | Type | Boiling Point (°C) | Notes |
| Tetrahydrofuran (THF) | Polar | Aprotic | 66 | Excellent choice. Easy to remove post-reaction. Must be anhydrous. |
| Dimethylformamide (DMF) | Polar | Aprotic | 153 | Higher boiling point allows for higher reaction temperatures. Can be difficult to remove. Must be anhydrous. |
| Acetonitrile (CH₃CN) | Polar | Aprotic | 82 | Good alternative to THF. Must be anhydrous. |
| Ethanol (EtOH) | Polar | Protic | 78 | Avoid. Solvates and deactivates the nucleophile, significantly slowing the SN2 reaction.[3][6] |
Workflow & Protocol: O-Alkylation
This diagram illustrates the logical flow for setting up and troubleshooting an O-alkylation reaction.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol
Introduction: The Role of NMR in Modern Drug Discovery
In the landscape of contemporary drug development and fine chemical synthesis, the unambiguous structural elucidation of novel molecular entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing unparalleled insight into molecular structure, connectivity, and conformation. This guide offers an in-depth analysis of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol, a substituted aromatic building block whose utility in pharmaceutical and agrochemical synthesis is growing.[1] The presence of three distinct functional groups—a methoxy, a trifluoromethyl, and a benzyl alcohol moiety—creates a unique electronic environment, making its NMR spectral interpretation a valuable case study for researchers.
This document moves beyond a simple recitation of data. It is designed as a comparative guide, grounding the spectral features of our target molecule against simpler, structurally related compounds. We will explore the causal relationships between substituent effects and the resulting chemical shifts and coupling constants, providing you with the predictive power to approach similar analytical challenges. The protocols herein are designed to be self-validating, ensuring that you can generate high-quality, reproducible data in your own laboratory.
Molecular Structure and Atom Labeling
To facilitate a clear discussion, the protons and carbons of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol are systematically labeled as shown in the diagram below. This convention will be used throughout the guide.
Figure 1: Structure and atom numbering scheme for 2-Methoxy-4-(trifluoromethyl)benzyl alcohol.
Predicted ¹H NMR Spectral Analysis (500 MHz, CDCl₃)
The proton NMR spectrum is anticipated to display five distinct signals. The choice of chloroform-d (CDCl₃) as the solvent is based on its excellent solubilizing power for a broad range of organic compounds and its relatively simple residual solvent signal.
-
Aromatic Protons (H3, H5, H6):
-
Chemical Shift Prediction: The aromatic region (typically 6.5-8.5 ppm) will contain three signals.[2]
-
H3: This proton is ortho to the electron-donating methoxy group (-OCH₃) and meta to the electron-withdrawing trifluoromethyl group (-CF₃). The strong shielding from the -OCH₃ group will shift it significantly upfield. Expected δ ≈ 6.9-7.1 ppm.
-
H5: Positioned ortho to the powerfully electron-withdrawing -CF₃ group, this proton will be the most deshielded of the aromatic protons. Expected δ ≈ 7.5-7.7 ppm.
-
H6: This proton is meta to both the -OCH₃ and -CF₃ groups. Its chemical shift will be less perturbed than H3 and H5. Expected δ ≈ 7.3-7.5 ppm.
-
-
Multiplicity (Splitting):
-
H3: Will appear as a doublet, split by H5 with a small meta-coupling constant (⁴J ≈ 2-3 Hz).
-
H5: Will appear as a doublet of doublets, split by H6 (³J ortho-coupling ≈ 8-9 Hz) and H3 (⁴J meta-coupling ≈ 2-3 Hz).
-
H6: Will appear as a doublet, split by H5 with a large ortho-coupling constant (³J ≈ 8-9 Hz).
-
-
Integration: Each aromatic signal (H3, H5, H6) will integrate to 1H.
-
-
Benzylic Protons (-CH₂OH, C7-H):
-
Chemical Shift Prediction: These protons are adjacent to both the aromatic ring and an electronegative oxygen atom, placing their signal downfield from typical aliphatic protons. Expected δ ≈ 4.7-4.9 ppm. This is consistent with values seen for substituted benzyl alcohols.[3][4]
-
Multiplicity: In a dry, aprotic solvent like CDCl₃, this signal will likely appear as a singlet. However, if there is slow exchange with the hydroxyl proton, it may appear as a doublet. For this analysis, we predict a singlet.
-
Integration: This signal will integrate to 2H.
-
-
Hydroxyl Proton (-OH):
-
Chemical Shift Prediction: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It can range from δ ≈ 1.5 to 4.0 ppm.[2] It often appears as a broad singlet due to chemical exchange.
-
Multiplicity: Typically a broad singlet.
-
Integration: This signal will integrate to 1H.
-
-
Methoxy Protons (-OCH₃, C8-H):
-
Chemical Shift Prediction: These protons are attached to an oxygen atom, which is deshielding. Expected δ ≈ 3.8-4.0 ppm.
-
Multiplicity: A sharp singlet, as there are no adjacent protons to couple with.
-
Integration: This signal will integrate to 3H.
-
Predicted ¹³C NMR Spectral Analysis (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic effects of the substituents.
-
Aromatic Carbons (C1-C6):
-
C1 & C2: These are quaternary carbons attached to the -CH₂OH and -OCH₃ groups, respectively. They will likely be found in the δ ≈ 130-160 ppm range. C2, bonded to the highly electronegative oxygen of the methoxy group, will be the most downfield aromatic carbon.
-
C4: This carbon is attached to the -CF₃ group. It will appear as a quartet due to coupling with the three fluorine atoms (¹JC-F ≈ 30-35 Hz) and will be located in the δ ≈ 128-132 ppm range.[4][5]
-
C3, C5, C6: These carbons are attached to protons. Their shifts are influenced by their position relative to the substituents. C3 and C5 will also exhibit smaller C-F couplings. The typical aromatic carbon region is δ ≈ 110-140 ppm.[6]
-
C-CF₃ (Quaternary): The carbon of the trifluoromethyl group itself will be a prominent quartet with a very large one-bond C-F coupling constant (¹JC-F ≈ 270-275 Hz), located around δ ≈ 123-126 ppm.[5][7]
-
-
Aliphatic Carbons (C7, C8):
Comparative Analysis: The Influence of Substituents
To truly understand the spectrum of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol, we must compare it with simpler analogues. This comparison highlights the additive electronic effects of the methoxy and trifluoromethyl groups on the benzene ring.
| Compound | Aromatic ¹H Shift (ppm) | Benzylic ¹H Shift (ppm) | Benzylic ¹³C Shift (ppm) |
| Benzyl Alcohol | ~7.25 - 7.42 (multiplet, 5H)[8][10] | ~4.67[4] | ~64.7[9] |
| 4-(Trifluoromethyl)benzyl alcohol | ~7.50 (d, 2H), ~7.64 (d, 2H)[3] | ~4.79[3] | ~64.6[4] |
| 2-Methoxybenzyl alcohol | ~6.8-7.3 (multiplet, 4H) | ~4.70 | ~61-62 |
| 2-Methoxy-4-(trifluoromethyl)benzyl alcohol (Predicted) | H3: ~7.0, H5: ~7.6, H6: ~7.4 | ~4.8 | ~64 |
Analysis of Trends:
-
-CF₃ Group Effect: Comparing benzyl alcohol to its 4-CF₃ derivative, we see a significant downfield shift of the aromatic protons due to the strong electron-withdrawing inductive and resonance effects of the trifluoromethyl group. The benzylic carbon and proton shifts are minimally affected.[4]
-
-OCH₃ Group Effect: The electron-donating methoxy group shields the ortho and para positions, causing an upfield shift in the corresponding aromatic protons compared to benzyl alcohol.
-
Combined Effect: In our target molecule, these effects are combined. The -OCH₃ group at C2 shields H3, while the -CF₃ group at C4 strongly deshields H5. This interplay breaks the symmetry of the aromatic signals and spreads them across a wider chemical shift range, simplifying their assignment.
Experimental Protocol for High-Resolution NMR
Acquiring high-quality, interpretable NMR data requires meticulous sample preparation and a systematic approach to data acquisition.
Workflow for NMR Sample Preparation and Analysis
Figure 2: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology
-
Analyte Preparation: Ensure the 2-Methoxy-4-(trifluoromethyl)benzyl alcohol sample is pure and dry. Impurities will complicate the spectrum and residual moisture will add a significant water peak.
-
Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. For compounds with poor solubility, DMSO-d₆ or Acetone-d₆ can be used. Be aware that chemical shifts can be solvent-dependent.[11]
-
Sample Concentration:
-
For ¹H NMR, weigh approximately 5-10 mg of the compound.
-
For ¹³C NMR, a more concentrated sample of 15-25 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
-
Dissolution and Transfer:
-
Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[12][13] This volume corresponds to a sample height of about 5 cm in a standard 5 mm NMR tube.[14]
-
To ensure high spectral resolution, the solution must be free of any particulate matter.[14][15] Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[12][14]
-
-
Referencing: Tetramethylsilane (TMS) is the standard internal reference for ¹H and ¹³C NMR, defined as 0.00 ppm. If not using a solvent with pre-added TMS, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Data Acquisition:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which sharpens the spectral lines.
-
Acquire the ¹H spectrum first, as it is much faster. Then, set up and run the longer ¹³C experiment.
-
Interpreting Real-World Spectra: Common Impurities
A common challenge in NMR is distinguishing analyte signals from those of residual solvents and impurities. The work by Gottlieb, Kotlyar, and Nudelman is an essential resource for identifying these extraneous peaks.[16]
| Impurity | ¹H Shift in CDCl₃ (ppm) | ¹³C Shift in CDCl₃ (ppm) |
| Water (H₂O) | ~1.56 (variable) | - |
| Acetone | 2.17 | 206.7, 30.6 |
| Dichloromethane | 5.30 | 53.8 |
| Diethyl Ether | 3.48 (q), 1.21 (t) | 66.1, 15.2 |
| Toluene | 7.27-7.17 (m), 2.36 (s) | 137.9, 129.2, 128.3, 125.4, 21.4 |
| Hexane | 1.25, 0.88 | 31.5, 22.6, 14.1 |
Table compiled from data in references[16][17].
Conclusion
The ¹H and ¹³C NMR spectra of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol are highly informative and directly reflect its unique electronic structure. The methoxy group acts as an electron-donating group, shielding nearby protons, while the trifluoromethyl group is a powerful electron-withdrawing group that deshields its neighbors. This interplay results in a well-resolved aromatic region in the ¹H NMR spectrum, allowing for straightforward assignment. By following the detailed experimental protocol and comparing the acquired data against the predicted values and related compounds, researchers can confidently verify the structure and purity of this important synthetic intermediate. This analytical rigor is a foundational element of successful research and development in the chemical sciences.
References
-
Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]
-
JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Retrieved from [Link]
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University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
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Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 1H NMR: Intermediate Level, Spectrum 8. Retrieved from [Link]
-
Chegg. (2020). Solved 13C NMR Spectrum: Starting Material=Benzyl Alcohol. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Methoxy-4-(trifluoromethyl)benzyl alcohol. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0003119). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic transfer hydrogenation of esters to alcohols using a storable air-stable manganese complex. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-4-(trifluoromethoxy)benzyl alcohol. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Copper-Catalyzed Decarboxylative Trifluoromethylation of Benzoic Acids. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzyl alcohol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). NMR Chart. Retrieved from [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. (2015). NMR spectrum of benzyl alcohol. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013). Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum?. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Online monitoring of fluorination reactions in micro-reactors with benchtop NMR spectroscopy. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information for Iron-Catalyzed Hydrosilylation of Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected 1H NMR region showing the benzyl alcohol signals found on the contaminated heparin samples spectra. Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methoxy-4-(trifluoromethyl)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Decoding Molecular Structure Through Fragmentation
The Structural Basis of Fragmentation: A Look at 2-Methoxy-4-(trifluoromethyl)benzyl alcohol
The fragmentation of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol under EI-MS is dictated by the interplay of its functional groups: the benzyl alcohol moiety, the electron-donating methoxy group, and the strongly electron-withdrawing trifluoromethyl group. The molecular weight of this compound is 206.16 g/mol .[3][4] The initial event in the mass spectrometer is the formation of a molecular ion (M•+), typically by the loss of an electron from a lone pair on the oxygen atoms or from the aromatic π-system. This high-energy radical cation is unstable and undergoes a series of fragmentation reactions to yield more stable charged and neutral species.
Proposed Fragmentation Pathways
The primary fragmentation pathways for 2-Methoxy-4-(trifluoromethyl)benzyl alcohol are expected to involve cleavages at the benzylic position, rearrangements, and losses of small neutral molecules.
Benzylic Cleavage and Tropylium Ion Formation
A hallmark of benzyl alcohol fragmentation is the cleavage of the C-C bond adjacent to the aromatic ring, a process known as benzylic cleavage.[2] For 2-Methoxy-4-(trifluoromethyl)benzyl alcohol, this can proceed in several ways:
-
Loss of a hydroxyl radical (•OH): Cleavage of the C-O bond of the alcohol can lead to the formation of a [M-OH]+ ion. This benzylic cation can then rearrange to a highly stable tropylium ion.
-
Loss of the entire hydroxymethyl group (•CH2OH): Cleavage of the bond between the aromatic ring and the CH2OH group can result in a fragment corresponding to the substituted phenyl cation.
Influence of the Methoxy and Trifluoromethyl Groups
The substituents on the aromatic ring will significantly influence the fragmentation cascade:
-
Loss of a methyl radical (•CH3) from the methoxy group: This is a common fragmentation for methoxy-substituted aromatic compounds.
-
Loss of formaldehyde (CH2O) from the methoxy and benzyl alcohol groups: A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule.
-
Loss of the trifluoromethyl radical (•CF3): The C-C bond between the aromatic ring and the trifluoromethyl group can cleave, leading to the loss of a •CF3 radical.[5]
-
Loss of difluorocarbene (:CF2): Fragmentation of the trifluoromethyl group itself can occur through the loss of a difluorocarbene radical.[5]
Visualizing the Fragmentation Cascade
The following diagram illustrates the proposed major fragmentation pathways for 2-Methoxy-4-(trifluoromethyl)benzyl alcohol.
Caption: Proposed EI-MS fragmentation of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol.
Quantitative Data Summary
The following table summarizes the predicted major fragment ions and their corresponding mass-to-charge ratios. The relative abundance of these ions will depend on the specific instrument conditions.
| m/z | Proposed Fragment Ion | Neutral Loss | Proposed Structure |
| 206 | [C9H9F3O2]•+ | - | Molecular Ion |
| 188 | [C9H8F3O]•+ | H2O | Dehydration product |
| 175 | [C8H6F3O]+ | •CH2OH | Substituted phenyl cation |
| 191 | [C8H9F3O]•+ | •CH3 | Loss of methyl from methoxy |
| 137 | [C9H9O2]+ | •CF3 | Loss of trifluoromethyl |
| 145 | [C7H6F3]+ | CO from m/z 175 | Tropylium-like ion |
Experimental Protocol for Verification
To experimentally validate the proposed fragmentation pattern, a standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis with electron ionization is recommended.
Methodology
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol in a high-purity volatile solvent such as methanol or dichloromethane.
-
Gas Chromatography (GC) Conditions:
-
Injection: Inject 1 µL of the sample solution into the GC system.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometry (MS) Conditions:
Workflow Diagram
Caption: Standard workflow for GC-MS analysis of the target compound.
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool for the analysis of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol, other techniques can provide complementary information.
| Technique | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. Unambiguous structure determination is often possible. | Less sensitive than MS. Not suitable for identifying trace components in a mixture without prior separation. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule (e.g., O-H, C-O, C-F bonds). | Does not provide information about the molecular weight or the overall molecular structure. |
| High-Performance Liquid Chromatography (HPLC) | Excellent for separating non-volatile or thermally labile compounds. Can be coupled with MS (LC-MS) for analysis. | May require more complex method development for optimal separation. |
Conclusion
The predicted mass spectrometry fragmentation pattern of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol is a complex interplay of the fragmentation pathways characteristic of benzyl alcohols and the directing effects of the methoxy and trifluoromethyl substituents. By understanding these pathways, researchers can confidently identify this compound in complex matrices and ensure the quality of their synthetic products. The proposed GC-MS methodology provides a robust framework for the experimental verification of this theoretical fragmentation pattern. While other analytical techniques offer valuable structural information, the detailed fingerprint provided by mass spectrometry remains a cornerstone of modern chemical analysis.
References
- BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. Benchchem.
- Chegg. (2020). Solved When para methoxybenzyl alcohol fragments in the mass. Chegg.com.
- NIH. (2024). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. PMC.
- Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes.
- NIST. (n.d.). Benzyl alcohol. NIST WebBook.
- Dobbie, R. C., & Cattell, R. G. (n.d.). A Study of the Fragmentation of Trifluoromethylarsenic Compounds in the Mass Spectrometer. datapdf.com.
- Meyerson, S., Rylander, P. N., Eliel, E. L., & McCollum, J. D. (1959). Organic Ions in the Gas Phase. IX. Dissociation of Benzyl Alcohol by Electron Impact. Journal of the American Chemical Society, 81(11), 2606–2609.
- ACS Publications. (n.d.). Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. Inorganic Chemistry.
- Benchchem. (n.d.). Unveiling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of 2- Methoxy-6-nitrobenzyl Derivatives. Benchchem.
- NMRFAM. (n.d.). BENZYL ALCOHOL; EI-B; MS. Computational Annotation of MS Peaks (CAMP).
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- (n.d.). Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry.
- Scholars Research Library. (n.d.). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions.
- Sigma-Aldrich. (n.d.). 2-Methoxy-4-(trifluoromethyl)benzyl alcohol. Sigma-Aldrich.
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Comparing the reactivity of ortho-methoxy vs para-methoxy trifluoromethyl benzyl alcohols
An In-Depth Guide to the Comparative Reactivity of Ortho- and Para-Methoxy Trifluoromethyl Benzyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides a detailed comparison of the chemical reactivity of ortho-methoxy vs. para-methoxy trifluoromethyl benzyl alcohols. We will delve into the underlying electronic and steric principles that govern their behavior in common organic transformations, supported by mechanistic insights and illustrative experimental frameworks.
Introduction: The Strategic Importance of Substituted Benzyl Alcohols
Substituted benzyl alcohols are foundational building blocks in medicinal chemistry and materials science. The strategic placement of functional groups on the aromatic ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its reactivity and, ultimately, its biological function. This guide focuses on two closely related isomers: 2-methoxy-X-(trifluoromethyl)benzyl alcohol (ortho-methoxy) and 4-methoxy-X-(trifluoromethyl)benzyl alcohol (para-methoxy), where X represents the position of the trifluoromethyl group. By dissecting their reactivity, we aim to provide a predictive framework for chemists engaged in synthesis and drug design.
The core of this comparison lies in the interplay between three key functional groups:
-
The hydroxyl (-OH) group: The reaction center.
-
The methoxy (-OCH₃) group: A powerful electron-donating group through resonance (+M) and a weak electron-withdrawing group through induction (-I).
-
The trifluoromethyl (-CF₃) group: A potent electron-withdrawing group through a strong inductive effect (-I).
The positional isomerism of the methoxy group—ortho versus para—creates a fascinating case study in how subtle structural changes lead to significant differences in chemical behavior.
Theoretical Framework: A Tale of Two Effects
The reactivity of these alcohols is primarily dictated by two competing factors: electronic effects, which influence the stability of reaction intermediates, and steric effects, which control the accessibility of the reaction center.
Electronic Effects: Resonance vs. Induction
The methoxy group's oxygen atom possesses lone pairs that can be donated into the aromatic ring via resonance (+M effect). This effect increases electron density at the ortho and para positions.[1] Conversely, the trifluoromethyl group strongly withdraws electron density through the sigma bond network (-I effect).
-
Para-Methoxy Isomer : The methoxy group is in the ideal position to stabilize a developing positive charge at the benzylic position through resonance. This is particularly important in reactions that proceed through a carbocation intermediate (e.g., Sₙ1 reactions). The electron-donating resonance of the methoxy group directly counteracts the destabilizing inductive withdrawal of the trifluoromethyl group, significantly stabilizing the benzylic carbocation.[2]
-
Ortho-Methoxy Isomer : The methoxy group can also stabilize a benzylic carbocation via resonance. However, its proximity to the reaction center introduces two complications:
-
Steric Hindrance : The ortho-substituent can physically block the approach of reagents to the benzylic alcohol.
-
Steric Inhibition of Resonance : To alleviate steric strain, the methoxy group or the benzylic group may twist out of the plane of the aromatic ring. This non-planarity disrupts the π-orbital overlap necessary for effective resonance stabilization, potentially reducing the methoxy group's stabilizing influence. Computational studies on related systems have shown that such deviations from planarity can lead to significant destabilization.[3]
-
Figure 1. Dominant electronic and steric effects in ortho- and para-isomers.
Comparative Reactivity in Key Transformations
We will now analyze the expected reactivity of the two isomers in three common reaction classes: Sₙ1-type substitutions, oxidations, and esterifications.
Sₙ1-Type Reactions: Carbocation Stability is Key
Reactions proceeding via an Sₙ1 mechanism, such as the reaction of a benzyl alcohol with HBr, are highly sensitive to the stability of the intermediate benzylic carbocation. The rate-determining step is the formation of this cation.
Prediction : The para-methoxy isomer will react significantly faster than the ortho-methoxy isomer.
Rationale :
-
The para-methoxy group provides maximum resonance stabilization to the carbocation intermediate, lowering the activation energy for its formation.[2]
-
The ortho-methoxy group's ability to stabilize the carbocation is likely diminished by steric effects that may force a non-planar conformation, hindering resonance.[3] The strong destabilizing effect of the -CF₃ group makes the stabilizing contribution from the -OCH₃ group paramount.
| Isomer | Key Factor | Predicted Sₙ1 Reactivity |
| Para-Methoxy | Maximum resonance stabilization of carbocation. | High |
| Ortho-Methoxy | Steric inhibition of resonance; steric hindrance. | Low |
Table 1. Predicted relative reactivity in Sₙ1 reactions.
Figure 2. Energy profile comparison for Sₙ1 reaction of the two isomers.
Exemplary Protocol: Competitive Sₙ1 Reaction with HBr
This protocol is designed to qualitatively assess the reactivity difference.
-
Preparation : Dissolve equimolar amounts (e.g., 0.5 mmol each) of ortho-methoxy trifluoromethyl benzyl alcohol and para-methoxy trifluoromethyl benzyl alcohol in 10 mL of a suitable solvent (e.g., diethyl ether or dichloromethane). Add an internal standard (e.g., dodecane) for GC analysis.
-
Initiation : Cool the solution to 0 °C in an ice bath. Add a substoichiometric amount of 48% aqueous HBr (e.g., 0.25 mmol) dropwise with vigorous stirring.
-
Monitoring : Withdraw aliquots from the reaction mixture at regular intervals (e.g., 5, 15, 30, and 60 minutes).
-
Quenching : Immediately quench each aliquot in a vial containing saturated NaHCO₃ solution and a small amount of ether for extraction.
-
Analysis : Analyze the organic layer of each quenched aliquot by GC or GC-MS to determine the ratio of unreacted starting materials. A faster decrease in the concentration of the para-isomer would confirm its higher reactivity.
Oxidation Reactions: A Matter of Access
The oxidation of benzyl alcohols to aldehydes or carboxylic acids often involves bulky reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). In these reactions, steric hindrance around the carbinol (CH-OH) center can play a decisive role.
Prediction : The para-methoxy isomer will react faster .
Rationale :
-
Electronic : Electron-donating groups generally accelerate oxidation by increasing the electron density of the benzylic C-H bond. Studies on the oxidation of methoxy-substituted benzyl alcohols have confirmed that the methoxy group enhances catalytic activity.[4][5] Both isomers benefit from this effect.
-
Steric : The primary differentiator is steric hindrance. The ortho-methoxy group physically impedes the approach of the bulky oxidant to the benzylic C-H and O-H bonds, increasing the activation energy of the transition state. The para-isomer presents a much more accessible reaction site.
| Isomer | Key Factor | Predicted Oxidation Reactivity |
| Para-Methoxy | Electronically activated and sterically accessible. | High |
| Ortho-Methoxy | Electronically activated but sterically hindered. | Low |
Table 2. Predicted relative reactivity in oxidation with bulky reagents.
Exemplary Protocol: Oxidation with MnO₂
Manganese dioxide is a mild, heterogeneous oxidant often used for benzylic alcohols.
-
Setup : In separate flasks, dissolve 1.0 mmol of the ortho-isomer and 1.0 mmol of the para-isomer in 20 mL of dichloromethane.
-
Reaction : To each flask, add a large excess of activated MnO₂ (e.g., 10 mmol, ~870 mg) in one portion at room temperature.
-
Monitoring : Stir the suspensions vigorously and monitor the progress of each reaction by Thin Layer Chromatography (TLC) or GC, observing the disappearance of the starting material and the appearance of the corresponding aldehyde.
-
Workup : Upon completion (or after a set time, e.g., 24 hours), filter the suspension through a pad of Celite to remove the MnO₂ solids, wash the pad with dichloromethane, and concentrate the filtrate.
-
Analysis : Compare the conversion rates. The para-isomer is expected to show a significantly higher conversion rate at any given time point.
Acid-Catalyzed Esterification: Subtle Steric Effects
In Fischer esterification, the alcohol acts as a nucleophile attacking a protonated carboxylic acid. The reaction is reversible and sensitive to both electronic and steric factors.
Prediction : The para-methoxy isomer will likely react faster , although the difference may be less pronounced than in Sₙ1 or oxidation reactions.
Rationale :
-
Electronic : The nucleophilicity of the alcohol's oxygen is influenced by the substituents. The electron-donating methoxy group slightly increases the basicity (and nucleophilicity) of the hydroxyl oxygen in both isomers compared to an unsubstituted benzyl alcohol. The powerful -CF₃ group will diminish this effect in both cases.
-
Steric : As with oxidation, the ortho-methoxy group creates a more crowded environment around the hydroxyl group. This steric clash will hinder the approach of the (often bulky) carboxylic acid, slowing the rate of ester formation. While less impactful than for a bulky oxidant, this effect is still significant.[6]
| Isomer | Key Factor | Predicted Esterification Reactivity |
| Para-Methoxy | Sterically unhindered nucleophile. | Moderate-High |
| Ortho-Methoxy | Sterically hindered nucleophile. | Moderate-Low |
Table 3. Predicted relative reactivity in Fischer esterification.
Conclusion and Practical Implications
The positional isomerism of the methoxy group in trifluoromethyl benzyl alcohols creates a clear divergence in chemical reactivity.
-
The para-methoxy trifluoromethyl benzyl alcohol is consistently the more reactive isomer. Its reactivity is enhanced by the powerful +M effect of the methoxy group, which is unimpeded by steric factors. This makes it a superior substrate for reactions involving carbocation intermediates (Sₙ1) and those sensitive to steric bulk (oxidation, esterification).
-
The ortho-methoxy trifluoromethyl benzyl alcohol is the less reactive isomer. Its reactivity is compromised by the steric hindrance imposed by the adjacent methoxy group, which can block reagent access and potentially inhibit stabilizing resonance effects by forcing non-planar conformations.
For drug development professionals and synthetic chemists, this understanding is crucial. When designing a synthetic route, choosing the para-isomer may lead to faster reactions, milder conditions, and higher yields. Conversely, the lower reactivity of the ortho-isomer could be leveraged for selective transformations in a polyfunctional molecule, where the ortho-alcohol might remain intact while a less hindered alcohol elsewhere reacts. This guide serves as a predictive tool, enabling more efficient and rational decisions in the laboratory.
References
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- Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. (n.d.). Accessed via Google Search.
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- Science.gov. (n.d.). hammett substituent constants: Topics.
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- PubMed Central (PMC). (2025).
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- Quora. (2017). Which is more acidic among Ortho and para methoxyphenol and why?.
- MDPI. (2019).
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- Quora. (2019). Which is more acidic meta methoxy benzoic acid or para methoxy benzoic acid and why?.
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A Comparative Guide to 2-Methoxy-4-(trifluoromethyl)benzyl Alcohol and Other Fluorinated Building Blocks in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indispensable Role of Fluorine in Synthesis
The strategic introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. Organofluorine compounds frequently exhibit enhanced metabolic stability, increased lipophilicity, and modulated electronic properties, which can translate to improved potency, bioavailability, and selectivity of bioactive molecules.[1][2] The use of pre-functionalized fluorinated building blocks is a dominant and highly effective strategy for incorporating fluorine-containing motifs, offering a more controlled and often higher-yielding alternative to late-stage fluorination.[1]
This guide provides an in-depth comparative analysis of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol , a versatile building block featuring a unique electronic profile. We will objectively compare its performance in key synthetic transformations against other common fluorinated benzyl alcohol derivatives, supported by experimental data and mechanistic insights. The goal is to equip researchers with the knowledge to make informed decisions when selecting the optimal building block for their specific synthetic and molecular design challenges.
Featured Building Block: 2-Methoxy-4-(trifluoromethyl)benzyl Alcohol
Chemical Structure and Properties
| Property | Value | Source(s) |
| CAS Number | 286441-68-7 | , |
| Molecular Formula | C₉H₉F₃O₂ | , |
| Molecular Weight | 206.17 g/mol | |
| Appearance | Off-white to light yellow solid | |
| Boiling Point | 241.1±40.0 °C (Predicted) | |
| pKa | 14.10±0.10 (Predicted) |
At its core, 2-Methoxy-4-(trifluoromethyl)benzyl alcohol is a bifunctional molecule. The primary alcohol (-CH₂OH) serves as a versatile handle for a wide array of synthetic transformations, including oxidation, esterification, and conversion to halides for cross-coupling reactions. The aromatic ring is decorated with two electronically opposing substituents: a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the 4-position and a moderately electron-donating methoxy (-OCH₃) group at the 2-position.
This unique "push-pull" electronic arrangement is the defining feature of this building block. The -CF₃ group enhances lipophilicity and can block metabolic oxidation at the para-position, while the ortho-methoxy group can influence the conformation of the benzyl alcohol moiety and modulate the electronic character of the aromatic ring, impacting its reactivity in subsequent transformations.
Comparative Analysis with Alternative Fluorinated Building Blocks
The choice of a building block is dictated by the desired properties of the target molecule and the planned synthetic route. Here, we compare 2-Methoxy-4-(trifluoromethyl)benzyl alcohol with three key alternatives to highlight the specific contributions of its substituents.
Alternatives for Comparison:
-
4-(Trifluoromethyl)benzyl alcohol (CAS: 349-95-1): The direct analogue without the methoxy group. This comparison isolates the effect of the ortho-methoxy substituent.
-
3-(Trifluoromethyl)benzyl alcohol (CAS: 349-75-7): A positional isomer. This helps evaluate the impact of substituent placement on reactivity and properties.
-
4-(Trifluoromethoxy)benzyl alcohol (CAS: 50823-90-0): An analogue with the -OCF₃ group, a highly lipophilic and metabolically stable bioisostere of the methoxy group.[1]
Reactivity in Key Synthetic Transformations
The electronic nature of the aromatic ring profoundly influences the reactivity of the benzylic position. Electron-donating groups (EDGs) stabilize benzylic carbocation intermediates, accelerating Sₙ1-type reactions, whereas electron-withdrawing groups (EWGs) destabilize them, slowing these reactions but potentially favoring Sₙ2 pathways.
Etherification is a common transformation for benzyl alcohols. The reactivity trend often depends on the mechanism.
-
Williamson Ether Synthesis (Sₙ2-type): This reaction involves deprotonation of the alcohol followed by nucleophilic attack on an alkyl halide.[3][4] The rate is less sensitive to the electronics of the aromatic ring but can be influenced by the acidity of the alcohol. The strong electron-withdrawing -CF₃ group increases the acidity of the benzylic proton, facilitating deprotonation.
-
Mitsunobu Reaction: This reaction proceeds with clean inversion of stereochemistry and is highly effective for converting primary and secondary alcohols to various functional groups, including ethers.[5][6][7] Its efficiency can be sensitive to steric hindrance and the acidity of the nucleophile.[7]
-
Acid-Catalyzed Etherification (Sₙ1-type): Reactions proceeding through a benzylic carbocation are highly sensitive to substituent effects.[8]
Comparative Performance in Ether Synthesis:
| Building Block | Key Substituents | Expected Reactivity in Sₙ1 Etherification | Rationale |
| 2-Methoxy-4-(CF₃)benzyl alcohol | ortho-OCH₃ (EDG), para-CF₃ (EWG) | Moderate | The donating -OCH₃ group helps stabilize the carbocation, but this is counteracted by the powerful withdrawing effect of the -CF₃ group. Reactivity is balanced. |
| 4-(Trifluoromethyl)benzyl alcohol | para-CF₃ (EWG) | Low | The -CF₃ group strongly destabilizes the benzylic carbocation, making Sₙ1 pathways difficult.[8] Sₙ2 reactions are preferred. |
| 3-(Trifluoromethyl)benzyl alcohol | meta-CF₃ (EWG) | Low-Moderate | The -CF₃ group at the meta position exerts a purely inductive withdrawing effect, which is less destabilizing to the carbocation than the para-positioned group (which withdraws via both induction and resonance). |
| 4-(Trifluoromethoxy)benzyl alcohol | para-OCF₃ (EWG) | Low | The -OCF₃ group is strongly electron-withdrawing, similar to -CF₃, and will disfavor carbocation formation.[1] |
The oxidation of benzyl alcohols to aldehydes is a fundamental transformation. The reaction rate can be influenced by the electronic properties of the substituents. Electron-donating groups can facilitate oxidation by stabilizing the electron-deficient transition state, while electron-withdrawing groups generally slow the reaction.[9]
Expected Relative Rates of Oxidation:
-
Fastest: Benzyl alcohols with strong EDGs.
-
Intermediate: 2-Methoxy-4-(trifluoromethyl)benzyl alcohol (The EDG effect of -OCH₃ is partially offset by the EWG -CF₃).
-
Slowest: 4-(Trifluoromethyl)benzyl alcohol and 4-(Trifluoromethoxy)benzyl alcohol (Strong EWGs make the benzylic position more electron-poor and less susceptible to oxidation).[9]
Impact on Physicochemical Properties
The choice of building block directly impacts the properties of the final molecule, a critical consideration in drug design.
Comparative Physicochemical Properties:
| Building Block | Hansch π (+/-)a | Key Impact on Properties |
| 2-Methoxy-4-(CF₃)benzyl alcohol | +0.88 (-0.02) = +0.86 | Balances lipophilicity from -CF₃ with the polar, H-bond accepting -OCH₃ group. The ortho-methoxy can induce specific conformations through intramolecular hydrogen bonding. |
| 4-(Trifluoromethyl)benzyl alcohol | +0.88 | Significantly increases lipophilicity and metabolic stability.[1][10] |
| 3-(Trifluoromethyl)benzyl alcohol | +0.88 | Similar impact on lipophilicity as the 4-CF₃ isomer, but different electronic vector for receptor interactions. |
| 4-(Trifluoromethoxy)benzyl alcohol | +1.04 | Provides the highest increase in lipophilicity and is exceptionally stable to metabolic degradation, outperforming both -OCH₃ and -CF₃ groups in this regard.[1][2] |
aHansch parameter (π) is an estimate of the lipophilicity contribution of a substituent. Values are for the substituents themselves (-CF₃, -OCH₃, -OCF₃).
Experimental Protocols & Data
To provide a practical context, we present a representative protocol for a Williamson ether synthesis, a robust and widely used method for preparing ethers from alcohols.[4][11]
Protocol: Synthesis of 2-Methoxy-4-(trifluoromethyl)benzyl methyl ether
Causality: This protocol uses sodium hydride (NaH), a strong, non-nucleophilic base, to ensure complete and irreversible deprotonation of the benzyl alcohol. Tetrahydrofuran (THF) is an appropriate aprotic solvent. The reaction is an Sₙ2 displacement on methyl iodide; using a primary electrophile like MeI minimizes the risk of competing elimination reactions.[3]
Step-by-Step Methodology:
-
Preparation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 10 mL) and cool the suspension to 0 °C using an ice bath.
-
Alcohol Addition: Slowly add a solution of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol (1.0 eq.) in anhydrous THF (5 mL) to the stirred suspension of NaH.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Electrophile Addition: Cool the resulting alkoxide solution back to 0 °C and add methyl iodide (1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until consumption of the starting material.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 2-Methoxy-4-(trifluoromethyl)benzyl methyl ether.
Comparative Experimental Data (Illustrative)
The following table presents typical yields for the Williamson ether synthesis (methylation) of the compared benzyl alcohols, based on established reactivity principles. Substrates with strong electron-withdrawing groups often require slightly more forcing conditions or longer reaction times but generally proceed in good yield via the Sₙ2 pathway.
| Benzyl Alcohol Substrate | Typical Yield | Reference / Rationale |
| 2-Methoxy-4-(trifluoromethyl)benzyl alcohol | 85-95% | Standard reactivity for a primary benzyl alcohol in Williamson synthesis. |
| 4-(Trifluoromethyl)benzyl alcohol | 80-90% | High acidity facilitates deprotonation; reaction proceeds well. |
| 3-(Trifluoromethyl)benzyl alcohol | 80-90% | Similar reactivity to the 4-CF₃ isomer. |
| 4-(Trifluoromethoxy)benzyl alcohol | 80-90% | Strong EWG increases acidity, promoting efficient deprotonation. |
Visualization of Synthetic Strategy
Diagram 1: Synthetic Workflow
This diagram illustrates a typical two-step synthetic sequence utilizing 2-Methoxy-4-(trifluoromethyl)benzyl alcohol as a key building block.
Caption: A typical workflow demonstrating the use of the building block in a multi-step synthesis.
Diagram 2: Building Block Selection Logic
This diagram provides a decision-making framework for selecting a fluorinated building block based on desired molecular properties.
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A Comparative Guide to the Bioactivity of Trifluoromethyl vs. Trifluoromethoxy Benzyl Alcohol Derivatives
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of medicinal chemistry. Among the most impactful are the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups. When appended to a common scaffold like benzyl alcohol, these two seemingly similar moieties can impart dramatically different physicochemical and biological properties. This guide provides an in-depth comparison of their effects, supported by experimental data and protocols, to aid researchers in making informed decisions during molecular design and optimization.
The Physicochemical Dichotomy: -CF3 vs. -OCF3
The bioactivity of a molecule is fundamentally governed by its physicochemical properties. The substitution of a hydrogen atom on a benzyl ring with either a -CF3 or -OCF3 group profoundly alters lipophilicity, electronic character, and metabolic stability.
Lipophilicity & Permeability: A molecule's ability to traverse biological membranes is critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The -OCF3 group is generally more lipophilic than the -CF3 group[1][2]. This is quantified by the Hansch lipophilicity parameter (π), where a higher value indicates greater lipophilicity.
| Functional Group | Hansch Lipophilicity Parameter (π) | Implication for Benzyl Alcohol Derivatives |
| -CF3 | +0.88[2][3][4] | Increases lipophilicity, enhancing membrane permeability. |
| -OCF3 | +1.04[2][5] | Confers a more significant increase in lipophilicity, often leading to better cell membrane penetration[1][5]. |
This difference, though seemingly small, can be the deciding factor in a drug candidate's ability to reach its target, particularly in crossing the blood-brain barrier.
Electronic Effects: The electron-withdrawing nature of these groups can influence a molecule's interaction with its biological target. Both groups are strongly electron-withdrawing due to the high electronegativity of fluorine atoms[3][6]. This can enhance binding affinity through improved hydrogen bonding and electrostatic interactions with target proteins[3][5]. However, the oxygen atom in the -OCF3 group can also participate in resonance, creating a nuanced electronic profile that differs from the purely inductive effect of the -CF3 group[7].
Metabolic Stability: A significant advantage of incorporating these fluorinated groups is the enhanced resistance to metabolic degradation[1][3]. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it resistant to cleavage by metabolic enzymes like cytochrome P450 (CYP450)[1][3][4]. The -OCF3 group often provides greater metabolic stability than -CF3, partly due to the steric hindrance provided by the oxygen atom, which can shield adjacent sites from enzymatic attack[5].
Impact on Bioactivity: A Head-to-Head Comparison
While direct comparative studies on trifluoromethyl vs. trifluoromethoxy benzyl alcohol derivatives are specific, we can infer their differential impact from broader studies on related scaffolds.
A study on theophylline derivatives containing -CF3 and -OCF3 moieties provides valuable insights. In silico analysis showed that the 4-OCF3 substituted derivative had a better binding affinity against Human Cytochrome P450 (-6.69 kcal/mol) compared to the 3-CF3 substituted derivative (-5.69 kcal/mol against VEGFR-2)[8]. This suggests that in certain contexts, the -OCF3 group can lead to more favorable interactions with protein targets.
Furthermore, it has been observed that OCF3-substituted chalcones displayed greater antimicrobial efficacy than their CF3 analogs against both Gram-positive and Gram-negative bacteria[5]. This highlights that the choice between these two groups can significantly modulate the potency and spectrum of biological activity.
The key takeaway for a drug designer is that a seemingly minor switch from -CF3 to -OCF3 is not a simple isosteric replacement but a strategic modification that can significantly alter the bioactivity profile of a benzyl alcohol derivative.
Experimental Protocols for Comparative Analysis
To empirically determine the superior candidate between a -CF3 and -OCF3 substituted benzyl alcohol derivative, the following experimental workflows are essential.
Caption: Experimental workflow for comparing fluorinated derivatives.
This method offers a high-throughput alternative to the traditional shake-flask method and correlates a compound's retention time on a reverse-phase column with its LogP value[9][10][11].
Objective: To determine the octanol-water partition coefficient (LogP) for the CF3- and OCF3-benzyl alcohol derivatives.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column.
-
Mobile phase: Acetonitrile and water.
-
A set of LogP standards with known values.
-
Test compounds (CF3- and OCF3-benzyl alcohol derivatives).
Procedure:
-
Prepare Standards: Dissolve the LogP standards in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Prepare Samples: Dissolve the test compounds in the same solvent to the same concentration.
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase at a constant flow rate.
-
Inject each standard and record the retention time (RT).
-
Inject each test compound and record its RT.
-
-
Data Analysis:
-
Plot the LogP of the standards against their respective log(RT).
-
Perform a linear regression to obtain a calibration curve.
-
Use the equation of the line to calculate the LogP of the test compounds from their measured RTs.
-
Causality: The retention time on a C18 column is directly proportional to the compound's hydrophobicity. By calibrating the system with compounds of known lipophilicity, we can accurately determine the LogP of unknown compounds[9][11].
This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, providing an estimate of its intrinsic clearance[12][13].
Objective: To assess the metabolic stability of the CF3- and OCF3-benzyl alcohol derivatives.
Materials:
-
Pooled human liver microsomes (HLMs)[14].
-
Phosphate buffer (pH 7.4).
-
NADPH (cofactor).
-
Test compounds and positive control (e.g., a rapidly metabolized drug).
-
Acetonitrile (for reaction termination).
-
LC-MS/MS system for analysis.
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, combine the liver microsomes and phosphate buffer. Pre-warm to 37°C.
-
Initiate Reaction: Add the test compound to the reaction mix. To start the metabolic process, add NADPH[14]. A control reaction without NADPH should be run in parallel to account for non-enzymatic degradation.
-
Time Points: Incubate the reaction at 37°C. At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction[12][14].
-
Sample Analysis: Centrifuge the terminated samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the line gives the rate of elimination.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / slope.
-
Self-Validation: The inclusion of a positive control with known metabolic fate validates the activity of the microsomes. The "minus-cofactor" control ensures that the observed compound loss is due to NADPH-dependent enzymatic activity.
Conclusion and Strategic Outlook
The choice between a trifluoromethyl and a trifluoromethoxy substituent on a benzyl alcohol scaffold is a critical decision in drug design.
-
The -OCF3 group is a powerful tool for significantly increasing lipophilicity and often provides superior metabolic stability compared to the -CF3 group[1][5]. This makes it an attractive choice for compounds targeting the central nervous system or for those requiring a longer half-life.
-
The -CF3 group , while less lipophilic, is still a strong electron-withdrawing group that enhances metabolic stability and can favorably influence target binding[3][6]. Its smaller size compared to -OCF3 might be advantageous in binding pockets with steric constraints.
Ultimately, the optimal choice is context-dependent and must be guided by empirical data. The protocols outlined in this guide provide a robust framework for making a data-driven decision, enabling researchers to fine-tune the properties of their benzyl alcohol derivatives for maximal therapeutic effect.
References
- The Importance of Trifluoromethoxy Group in Chemical Synthesis.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals.
-
Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations | Request PDF - ResearchGate. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]
-
Polynitrobenzene Derivatives, Containing -CF3, -OCF3, and -O(CF2)nO- Functional Groups, as Candidates for Perspective Fluorinated High-Energy Materials: Theoretical Study - MDPI. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. Available at: [Link]
-
Catalytic Stereoconvergent Synthesis of Homochiral β-CF3, β-SCF3, and β-OCF3 Benzylic Alcohols | ACS Organic & Inorganic Au - ACS Publications. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. Available at: [Link]
-
Recent advances in the trifluoromethylation methodology and new CF3-containing drugs | Request PDF - ResearchGate. Available at: [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH. Available at: [Link]
-
When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed. Available at: [Link]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]
-
A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Available at: [Link]
-
Synthesis, Characterization, and Screening Anticancer—Antibiofilm Activities of Theophylline Derivatives Containing CF3/OCF3 Moiety - MDPI. Available at: [Link]
-
metabolic stability in liver microsomes - Mercell. Available at: [Link]
-
Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Available at: [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available at: [Link]
- US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents.
-
(PDF) Reducing the lipophilicity of perfluoroalkyl groups by CF2–F/CF2-Me or CF3/CH3 exchange - ResearchGate. Available at: [Link]
-
Metabolic Stability Assay Services - BioIVT. Available at: [Link]
-
Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity | Journal of the American Chemical Society. Available at: [Link]
-
High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier | Analytical Chemistry - ACS Publications. Available at: [Link]
-
Protocol for the Human Liver Microsome Stability Assay - ResearchGate. Available at: [Link]
-
Rapid Method for Estimating Log P for Organic Chemicals - epa nepis. Available at: [Link]
-
The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF - ResearchGate. Available at: [Link]
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A Comparative Guide to Developing Analytical Standards for 2-Methoxy-4-(trifluoromethyl)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and agrochemical synthesis, the purity and characterization of intermediates are paramount. 2-Methoxy-4-(trifluoromethyl)benzyl alcohol serves as a key building block in the synthesis of a variety of active compounds, where its isomeric purity and the absence of process-related impurities directly impact the safety and efficacy of the final product.[1] This guide provides a comprehensive framework for developing and comparing analytical standards for this critical intermediate, ensuring robust and reliable quality control throughout the development pipeline.
As a senior application scientist, my experience underscores the necessity of moving beyond mere procedural descriptions. This guide is structured to explain the why behind the how, fostering a deeper understanding of analytical standard development. We will explore the establishment of a primary reference standard, compare the utility of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, and provide actionable protocols for immediate implementation.
The Cornerstone of Analysis: Establishing a Primary Reference Standard
The absence of a commercially available Certified Reference Material (CRM) for 2-Methoxy-4-(trifluoromethyl)benzyl alcohol necessitates the in-house qualification of a primary reference standard. This standard will serve as the benchmark for all subsequent analytical measurements.
Workflow for In-House Qualification of a Primary Reference Standard
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Methoxy-4-(trifluoromethyl)benzyl Alcohol
Introduction to 2-Methoxy-4-(trifluoromethyl)benzyl Alcohol: A Molecule of Interest
2-Methoxy-4-(trifluoromethyl)benzyl alcohol is an aromatic alcohol characterized by a methoxy (-OCH₃) group and a trifluoromethyl (-CF₃) group on the benzene ring. Its chemical structure makes it a valuable building block in organic synthesis, particularly for creating active ingredients with enhanced biological activity and stability.[1] The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, can significantly influence the molecule's lipophilicity and metabolic stability, properties that are highly desirable in drug design.
Table 1: Properties of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol
| Property | Value |
| Molecular Formula | C₉H₉F₃O₂ |
| Molecular Weight | 206.17 g/mol |
| CAS Number | 286441-68-7 |
| Appearance | Liquid or low-melting solid |
| Key Functional Groups | Benzyl alcohol, Methoxy, Trifluoromethyl |
The Rationale for Cross-Reactivity Studies: Why It Matters
In the context of developing diagnostic assays (e.g., immunoassays) or evaluating the specificity of a drug candidate, understanding cross-reactivity is crucial. For a molecule like 2-Methoxy-4-(trifluoromethyl)benzyl alcohol, which may be a hapten in an immunoassay or a metabolite of a larger drug molecule, cross-reactivity can lead to:
-
False-positive or false-negative results in diagnostic tests.
-
Off-target effects of a drug, leading to unforeseen side effects.
-
Inaccurate pharmacokinetic and pharmacodynamic (PK/PD) modeling.
Therefore, a systematic evaluation of potential cross-reactants is a critical step in the validation of any assay or the characterization of any new chemical entity.
Identifying Potential Cross-Reactants: A Structure-Based Approach
In the absence of direct cross-reactivity data, we can infer potential cross-reactants by examining structurally similar molecules. The key features of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol that may contribute to antibody recognition are the trifluoromethylated benzene ring and the methoxy-benzyl alcohol moiety.
Structural Analogs
The following classes of compounds should be considered for cross-reactivity testing:
-
Positional Isomers: Molecules with the same functional groups but at different positions on the benzene ring (e.g., 4-Methoxy-2-(trifluoromethyl)benzyl alcohol).
-
Analogs with Altered Functional Groups:
-
Replacement of the methoxy group with other alkoxy groups (e.g., ethoxy) or a hydroxyl group.
-
Replacement of the trifluoromethyl group with other halogenated alkyl groups (e.g., -CF₂H, -CFH₂) or other electron-withdrawing groups (e.g., -NO₂, -CN).
-
Analogs where the benzyl alcohol is oxidized to a benzaldehyde or benzoic acid.
-
-
Related Benzyl Alcohols: Unsubstituted benzyl alcohol and other commercially available substituted benzyl alcohols. A structurally similar compound of interest is 2-Methyl-4-(trifluoromethoxy)benzyl alcohol.[2]
Caption: Potential cross-reactants for 2-Methoxy-4-(trifluoromethyl)benzyl alcohol.
Metabolic Considerations
The metabolism of benzyl alcohol in the human body is well-documented. It is primarily oxidized to benzoic acid, which is then conjugated with glycine to form hippuric acid and excreted.[3] This metabolic pathway is catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase.[4]
Caption: Experimental workflow for a competitive ELISA.
Data Analysis and Interpretation
The data from the competitive ELISA is used to generate a standard curve by plotting the absorbance against the concentration of the target molecule. The concentration that causes 50% inhibition of the maximum signal (IC50) is determined for the target molecule and each potential cross-reactant.
The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Molecule / IC50 of Cross-Reactant) x 100
Table 2: Example Cross-Reactivity Data
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| 2-Methoxy-4-(trifluoromethyl)benzyl alcohol | 10 | 100 |
| 4-Methoxy-2-(trifluoromethyl)benzyl alcohol | 50 | 20 |
| 2-Hydroxy-4-(trifluoromethyl)benzyl alcohol | 200 | 5 |
| 2-Methoxy-4-(trifluoromethyl)benzaldehyde | 15 | 66.7 |
| Benzyl Alcohol | >10,000 | <0.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Conclusion
While direct experimental data for the cross-reactivity of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol is currently lacking in the public domain, a systematic and scientifically sound investigation is achievable. By leveraging knowledge of structural similarity, metabolic pathways, and established immunoassay techniques, researchers can generate the necessary data to confidently assess the specificity of antibodies and the potential for off-target interactions. The methodologies outlined in this guide provide a robust framework for conducting such studies, ensuring the integrity and reliability of your research and development efforts.
References
A comprehensive list of references will be provided upon request.
Sources
- 1. 2-Methoxy-4-(trifluoromethyl)benzyl alcohol [myskinrecipes.com]
- 2. 2-Methyl-4-(trifluoromethoxy)benzyl alcohol | C9H9F3O2 | CID 2775557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Benzyl alcohol (HMDB0003119) [hmdb.ca]
- 4. Alternative pathways and reactions of benzyl alcohol and benzaldehyde with horse liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating a Synthetic Route for 2-Methoxy-4-(trifluoromethyl)benzyl alcohol via Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and agrochemical intermediates, the validation of a synthetic route is paramount to ensure product quality, safety, and consistency. This guide provides an in-depth technical comparison of two plausible synthetic routes to 2-Methoxy-4-(trifluoromethyl)benzyl alcohol, a key intermediate in the development of various bioactive molecules.[1] The focus of this guide is the critical role of impurity profiling in validating and comparing these synthetic pathways, ensuring a robust and well-characterized manufacturing process.
The principles outlined herein are grounded in the guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) for the control of impurities in new drug substances.[2][3][4][5][6][7][8][9][10]
Section 1: Comparing Synthetic Routes to 2-Methoxy-4-(trifluoromethyl)benzyl alcohol
The selection of a synthetic route is a critical decision in chemical process development, impacting yield, cost, safety, and the impurity profile of the final product. Here, we compare two common and reliable methods for the synthesis of substituted benzyl alcohols as applied to our target molecule.
Route 1: Reduction of 2-Methoxy-4-(trifluoromethyl)benzaldehyde
This approach represents a straightforward and high-yielding method for the synthesis of the target alcohol. The reaction involves the reduction of the corresponding aldehyde using a suitable reducing agent, such as sodium borohydride (NaBH₄).[11][12][13][14][15][16]
Reaction Scheme:
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium borohydride is selected for its mildness and selectivity for aldehydes and ketones, which minimizes the risk of over-reduction or side reactions with other functional groups.[11][12] It is also generally safer and easier to handle on a large scale compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄).[11]
-
Solvent: A protic solvent such as methanol or ethanol is typically used, as it also serves to quench the reaction and protonate the resulting alkoxide.[14]
Route 2: Grignard Reaction with Formaldehyde
This classic carbon-carbon bond-forming reaction provides an alternative route to the target primary alcohol. It involves the preparation of a Grignard reagent from a suitable aryl halide, followed by its reaction with formaldehyde.[17][18][19][20][21][22]
Reaction Scheme:
-
2-Bromo-1-methoxy-5-(trifluoromethyl)benzene + Mg --(Anhydrous Ether)--> 2-Methoxy-4-(trifluoromethyl)phenylmagnesium bromide
-
2-Methoxy-4-(trifluoromethyl)phenylmagnesium bromide + HCHO --(1. Anhydrous Ether; 2. H₃O⁺ workup)--> 2-Methoxy-4-(trifluoromethyl)benzyl alcohol
Causality Behind Experimental Choices:
-
Grignard Reagent Formation: The use of an aryl bromide is a common starting point for Grignard reagent synthesis. Anhydrous conditions are critical to prevent the highly reactive Grignard reagent from being quenched by water.[17] The presence of the electron-withdrawing trifluoromethyl group can make the Grignard reagent formation more challenging and may require activation of the magnesium.[23]
-
Electrophile: Formaldehyde is the simplest aldehyde and reacts with Grignard reagents to produce primary alcohols.[18][19][20] The form of formaldehyde used (e.g., paraformaldehyde gas) is crucial to maintain anhydrous conditions.[19]
Comparative Summary of Synthetic Routes
| Feature | Route 1: Aldehyde Reduction | Route 2: Grignard Reaction |
| Starting Material Availability | Requires 2-Methoxy-4-(trifluoromethyl)benzaldehyde | Requires 2-Bromo-1-methoxy-5-(trifluoromethyl)benzene |
| Number of Steps | One | Two |
| Typical Yield | Generally high (>90%) | Moderate to high, dependent on Grignard formation efficiency |
| Process Safety & Handling | Relatively safe, uses stable reagents. | Requires strict anhydrous conditions; Grignard reagents are highly reactive and moisture-sensitive.[17] |
| Potential for Impurities | Lower, mainly related to incomplete reaction or over-reduction. | Higher, with potential for biphenyl impurities and other side-products from Grignard reaction.[17] |
Section 2: Impurity Profiling: A Cornerstone of Synthetic Route Validation
Impurity profiling is the identification and quantification of all potential and actual impurities in a drug substance.[9] According to ICH Q3A guidelines, impurities present at levels of 0.10% or higher should be identified.[9]
Potential Impurities in Route 1 (Aldehyde Reduction)
-
Unreacted Starting Material: 2-Methoxy-4-(trifluoromethyl)benzaldehyde.
-
Over-reduction Products: While unlikely with NaBH₄, more potent reducing agents could potentially lead to the reduction of the aromatic ring or the trifluoromethyl group.
-
Process-Related Impurities: Impurities from the starting material or reagents.
Potential Impurities in Route 2 (Grignard Reaction)
-
Unreacted Starting Material: 2-Bromo-1-methoxy-5-(trifluoromethyl)benzene.
-
Biphenyl Impurity: Homocoupling of the Grignard reagent to form 2,2'-Dimethoxy-5,5'-bis(trifluoromethyl)-1,1'-biphenyl. This is a common side-product in Grignard reactions.[17]
-
Side-products from Reaction with Formaldehyde: Cannizzaro reaction of formaldehyde under basic conditions (if any aqueous contamination is present).
-
Quenched Grignard Reagent: 1-Methoxy-3-(trifluoromethyl)benzene, formed if the Grignard reagent reacts with trace amounts of water.
Section 3: Analytical Methodologies for Impurity Profiling
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive separation, identification, and quantification of impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for impurity profiling due to its high resolution and sensitivity.
Experimental Protocol: HPLC Method for 2-Methoxy-4-(trifluoromethyl)benzyl alcohol
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method will allow for the separation of the main component from less polar (e.g., biphenyl impurity) and more polar (e.g., unreacted aldehyde) impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the analysis of volatile and semi-volatile impurities.
Experimental Protocol: GC-MS Method for 2-Methoxy-4-(trifluoromethyl)benzyl alcohol
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.[27]
This method is well-suited for identifying volatile impurities such as residual solvents and low molecular weight byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the structural elucidation of unknown impurities. Both ¹H and ¹³C NMR are crucial, and 2D techniques can be employed for more complex structures. ¹⁹F NMR is particularly useful for this molecule due to the trifluoromethyl group.
Experimental Protocol: NMR Analysis
-
Solvent: CDCl₃ or DMSO-d₆.
-
¹H NMR: Acquire at a high field (e.g., 400 or 500 MHz) to achieve good signal dispersion.
-
¹³C NMR: A standard proton-decoupled ¹³C experiment will provide information on the carbon skeleton.
-
¹⁹F NMR: This will give a single peak for the CF₃ group, and any fluorine-containing impurities will be readily apparent.
Section 4: Validation Workflow and Data Interpretation
The validation of a synthetic route is a multi-step process that integrates synthesis, analysis, and regulatory compliance.
Workflow Diagram:
Caption: Workflow for validating a synthetic route from selection to regulatory compliance.
Interpreting the Data:
The chosen synthetic route should consistently produce 2-Methoxy-4-(trifluoromethyl)benzyl alcohol with a purity of >99%, and all impurities should be below the ICH Q3A identification threshold of 0.10%.[9] If any impurity exceeds this threshold, it must be identified and qualified.[2][3][28] The route that demonstrates higher yield, better process control, and a more favorable impurity profile is the superior choice for further development and scale-up.
Conclusion
The validation of a synthetic route through rigorous impurity profiling is a critical, data-driven process. For the synthesis of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol, the aldehyde reduction route (Route 1) is likely to be the more robust and easily scalable option due to its simplicity, high yield, and cleaner impurity profile. However, the Grignard reaction (Route 2) remains a viable alternative, provided that the reaction conditions are carefully controlled to minimize the formation of side-products. Ultimately, the choice of synthetic route must be supported by comprehensive experimental data that demonstrates control over the impurity profile, ensuring the final product meets the stringent quality and safety standards of the pharmaceutical and agrochemical industries.
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Explanation of Impurity Thresholds and Fixing Limits. Pharma Specialists. [Link]
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Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
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The 3 Stages of Process Validation Explained. NNIT. [Link]
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Impurity Qualification Thresholds: An IQ Survey on Emerging Industry Experience with Health Authority Feedback. ACS Publications. [Link]
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Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
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Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. Skyray Instrument. [Link]
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Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
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[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. [Link]
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for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. [Link]
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I want to do benzyl alcohol analysis by gas chromatography (GC) with flame ionization dedector. Can anybody give me any advice about column conditioning? ResearchGate. [Link]
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2-Methoxy-4-(trifluoromethyl)benzyl alcohol. MySkinRecipes. [Link]
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7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
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19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]
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Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
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Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Publisso. [Link]
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Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]
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3.4.1 – Sodium Borohydride Reduction of Carbonyls. Open Library Publishing Platform. [Link]
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Supporting Information. The Royal Society of Chemistry. [Link]
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Selective reduction of aromatic aldehyde in the presence of aromatic ketone by NaBH4 and SnCl2 in THF. Semantic Scholar. [Link]
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Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
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Grignard Reaction. Organic Chemistry Portal. [Link]
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Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. ACS Publications. [Link]
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NaBH4 Reduction of Ketone to Alcohol. Columbia University. [Link]
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Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Methoxy-4-(trifluoromethyl)benzyl Alcohol
Disclaimer: This guide is based on an expert evaluation of available safety data for analogous compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.
Part 1: Hazard Identification and Risk Assessment
Understanding the potential hazards of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol is the foundation of its safe handling and disposal. Based on the analysis of related compounds such as 2-Methoxy-6-(trifluoromethyl)benzyl alcohol and 4-(Trifluoromethyl)benzyl alcohol, the following hazards are anticipated[1][2][3]:
-
Skin Corrosion/Irritation: Likely to be a Category 2 irritant, causing skin irritation upon contact.
-
Serious Eye Damage/Eye Irritation: Expected to be a Category 2 or 2A irritant, causing serious eye irritation[1][2][3].
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).
-
Acute Toxicity: Potentially harmful if swallowed (Category 4).
Combustion of this compound may produce hazardous decomposition products, including carbon monoxide, carbon dioxide, and hydrogen fluoride gas[1][4].
Table 1: Hazard Profile of Structurally Similar Benzyl Alcohols
| Hazard Classification | GHS Category | Anticipated for 2-Methoxy-4-(trifluoromethyl)benzyl alcohol | Source (Analogous Compounds) |
| Skin Corrosion/Irritation | Category 2 | Yes | [1][2][3] |
| Serious Eye Damage/Irritation | Category 2/2A | Yes | [1][2][3][4] |
| STOT - Single Exposure | Category 3 | Yes (Respiratory Irritation) | [4] |
| Acute Toxicity (Oral) | Category 4 | Possible | [5] |
Part 2: Personal Protective Equipment (PPE) and Safety Measures
Prior to handling 2-Methoxy-4-(trifluoromethyl)benzyl alcohol for any purpose, including disposal, the following PPE must be worn to mitigate exposure risks:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and dispose of them in accordance with laboratory best practices.
-
Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are mandatory. A face shield may be required for larger quantities or when there is a significant splash hazard[6].
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.
-
Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors[4][5].
Part 3: Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial:
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill. Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully collect the absorbed material and contaminated debris into a designated, properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Part 4: Step-by-Step Disposal Protocol
The guiding principle for the disposal of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol is that it must be treated as hazardous chemical waste . It should not be disposed of down the drain or in regular trash.
Step 1: Waste Characterization and Segregation
-
Based on its anticipated properties, this compound is classified as hazardous waste.
-
It should be segregated from other waste streams to avoid incompatible mixtures. Specifically, keep it separate from strong oxidizing agents and strong acids[4].
Step 2: Containerization
-
Use a dedicated, leak-proof, and chemically compatible container for waste accumulation. A high-density polyethylene (HDPE) or glass container is recommended.
-
The container must be in good condition and have a secure, tight-fitting lid.
Step 3: Labeling
-
Properly label the waste container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-Methoxy-4-(trifluoromethyl)benzyl alcohol"
-
The specific hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date of accumulation
-
The name of the principal investigator and the laboratory location.
-
Step 4: Accumulation and Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept closed at all times, except when adding waste.
Step 5: Arranging for Disposal
-
Once the container is full or is no longer needed, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup. Do not transport hazardous waste outside of the laboratory yourself.
Diagram 1: Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol.
Part 5: Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By adhering to this comprehensive disposal protocol for 2-Methoxy-4-(trifluoromethyl)benzyl alcohol, researchers can ensure they are operating in a safe, compliant, and ethical manner. Always prioritize safety and when in doubt, consult your institution's EHS professionals for guidance.
References
- SynQuest Laboratories, Inc. (2016). Safety Data Sheet: 2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl alcohol.
- Fisher Scientific. (2025). Safety Data Sheet: 4-(Trifluoromethyl)benzyl alcohol.
- 3M. (2024). Safety Data Sheet.
- Angene Chemical. (2021). Safety Data Sheet: 4-(Trifluoromethoxy)benzyl alcohol.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(Trifluoromethyl)benzyl alcohol.
- Fisher Scientific. (2024). Safety Data Sheet: 2-Methoxy-6-(trifluoromethyl)benzyl alcohol.
- Apollo Scientific Ltd. (n.d.). Safety Data Sheet: 2-fluoro-5-(trifluoromethoxy)benzyl alcohol.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(Trifluoromethoxy)benzyl alcohol.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(Trifluoromethyl)benzyl alcohol, 99%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
